4-Fluoro-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFKZFFVTGGEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370547 | |
| Record name | 4-Fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135427-08-6 | |
| Record name | 4-Fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Benzaldehydes
4-Fluoro-3-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its strategic importance lies in the unique interplay of its substituents: a fluorine atom, a methyl group, and a reactive aldehyde functionality. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides a point of steric and electronic differentiation, while the aldehyde group serves as a versatile handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and an expert analysis of its reactivity, providing a critical resource for its effective application in research and development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its safe handling, purification, and characterization.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 135427-08-6[1] |
| Molecular Formula | C₈H₇FO[1] |
| Molecular Weight | 138.14 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 208 °C (lit.)[1] |
| Density | 1.132 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.522 (lit.)[1] |
| Flash Point | 79.44 °C - closed cup[1] |
| Solubility | Slightly soluble in water. |
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below is a detailed interpretation of the expected NMR and IR spectra of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule.
-
Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom.
-
One proton will appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.
-
Another proton will appear as a multiplet.
-
The third aromatic proton will likely appear as a triplet. These signals are typically found in the range of δ 7.2-7.8 ppm .
-
-
Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.3 ppm .
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal for the aldehydic carbonyl carbon will be observed in the highly deshielded region of δ 190-193 ppm .
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
-
Methyl Carbon (CH₃): The methyl carbon will give rise to a signal in the upfield region of the spectrum, typically around δ 15-20 ppm .
IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is characteristic of the C-F bond.
-
C-H Bending (Aromatic): Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Synthesis and Purification
The most common and reliable laboratory synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. This method is favored due to the commercial availability of the starting material and the high yields that can be achieved with controlled oxidation.
Oxidation of 4-Fluoro-3-methylbenzyl Alcohol
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-fluoro-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of the aldehyde spot indicate the reaction's progression.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a colorless to light yellow liquid.
Synthetic Pathway Diagram:
References
Introduction: The Architectural Significance of a Fluorinated Benzaldehyde
An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Molecular Structure, Weight, and Characterization
This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fragrance industries.[1][2] The strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, provides a detailed examination of its molecular architecture, precise molecular weight, and the analytical methodologies required for its unambiguous identification, underscoring its value in modern synthetic chemistry.
Molecular Identity and Structural Elucidation
The unique reactivity and utility of this compound stem directly from its specific atomic arrangement. Understanding this structure is fundamental to its application.
Key Identifiers:
The structure consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at position 4.
The aldehyde group is a reactive site, readily participating in nucleophilic additions and condensation reactions.[1] The fluorine atom at the para-position to the aldehyde exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild electron-donating inductive effect. This electronic interplay is crucial for directing further chemical modifications and is a key reason for its selection in multi-step syntheses.
Caption: Molecular structure of this compound.
Physicochemical Properties and Molecular Weight
The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The molecular weight is a fundamental property derived directly from the molecular formula.
Molecular Weight Determination:
-
Average Molecular Weight: 138.14 g/mol .[1][4] This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, F, O).
-
Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most abundant isotope of each element. It is the precise mass used in high-resolution mass spectrometry for definitive identification.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 138.14 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][3][5] |
| Density (at 25 °C) | 1.132 - 1.14 g/mL | [1][2][3] |
| Boiling Point | 208 °C | [1][2] |
| Refractive Index (n20/D) | ~1.522 | [2][3] |
| Flash Point | 79.44 °C (175.0 °F) | |
| Purity (Typical) | ≥97% (GC) | [5] |
Structural Verification: A Self-Validating Protocol
In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes. The structure of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques.
Workflow for Structural Confirmation:
Caption: Workflow for the spectroscopic identification of this compound.
1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that can validate the molecular formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.0553. This experimentally observed value should match the theoretical exact mass of C₈H₈FO⁺ within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.
2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
-
Causality: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
-
Methodology:
-
Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.
-
Acquire the IR spectrum.
-
-
Expected Result: The spectrum will exhibit key absorption bands:
-
A strong, sharp peak around 1700-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.
-
Two peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a C-H stretch), known as a Fermi doublet, which is highly indicative of an aldehyde.
-
Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
A strong band around 1200-1250 cm⁻¹ for the C-F (aryl-fluorine) stretch.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
-
Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing the connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive assignment of the substitution pattern.
-
Methodology:
-
Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC).
-
-
Expected Results:
-
¹H NMR:
-
A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).
-
A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).
-
A complex pattern of signals in the aromatic region (~7.0-7.8 ppm ) for the three distinct aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,3,4-substitution pattern.
-
-
¹³C NMR:
-
A signal at ~190-192 ppm for the aldehyde carbonyl carbon.
-
Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
-
A signal at ~15-20 ppm for the methyl carbon.
-
-
By integrating the data from these three orthogonal techniques, a scientist can build a self-validating case for the structure and purity of this compound, ensuring trustworthiness in subsequent applications.
Applications in Advanced Synthesis
This compound is a valuable building block precisely because its structure is tailored for reactivity and modification.[6] It is frequently employed in:
-
Pharmaceutical Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1]
-
Agrochemical Formulation: The compound is used to produce herbicides and pesticides, where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.[1]
-
Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a useful starting material for advanced polymers and electronic materials.[6]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is essential for any application, ensuring that the unique potential of this versatile intermediate is fully and reliably realized in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 135427-08-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzaldehyde: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of 4-Fluoro-3-methylbenzaldehyde
This compound (CAS: 135427-08-6) is a highly versatile aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts desirable physicochemical properties to target molecules. This makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[3][4] In the pharmaceutical industry, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] As such, a deep understanding of the synthetic pathways to this key intermediate is paramount for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into three primary strategies, each commencing from readily available starting materials:
-
Direct Formylation of 2-Fluorotoluene: This is the most direct approach, involving the introduction of a formyl group onto the aromatic ring of 2-fluorotoluene.
-
Oxidation of (4-Fluoro-3-methylphenyl)methanol: A two-step approach involving the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.
-
Directed ortho-Lithiation of 2-Fluorotoluene: A regioselective method that leverages the directing effect of the fluorine atom to introduce the formyl group at the desired position.
The choice of a particular route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity of the final product. The following sections will delve into the intricacies of each of these strategies.
Route 1: Direct Formylation of 2-Fluorotoluene
The most logical and industrially relevant starting material for the direct formylation approach is 2-fluorotoluene (o-fluorotoluene).[6] The electron-donating methyl group and the weakly activating, ortho-, para-directing fluorine atom synergistically activate the aromatic ring towards electrophilic substitution.[7][8][9] The primary challenge lies in achieving high regioselectivity for the desired 4-fluoro isomer over other potential isomers. Two classical formylation reactions are primarily employed: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.
Gattermann-Koch Formylation
The Gattermann-Koch reaction is a well-established method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[10][11]
Causality of Experimental Choices:
-
Lewis Acid (AlCl₃): The strong Lewis acid activates the formylating agent, which is believed to be the formyl cation ([HCO]⁺) or a complex thereof, making it sufficiently electrophilic to attack the aromatic ring.[10]
-
Co-catalyst (CuCl): In reactions at atmospheric pressure, cuprous chloride is often necessary to facilitate the formation of the active electrophile from carbon monoxide.[10]
-
Reaction Conditions: The reaction is typically carried out under pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture. The temperature is carefully controlled to prevent side reactions.
Experimental Protocol: Modified Gattermann-Koch Formylation of 2-Fluorotoluene [12]
This protocol is adapted from a patented industrial process.
-
Step 1: Catalyst Slurry Preparation: In a suitable pressure reactor, a slurry of aluminum chloride (1.2-1.5 equivalents) in an inert solvent such as cyclohexane is prepared under an inert atmosphere.
-
Step 2: Addition of Starting Material: 2-Fluorotoluene (1.0 equivalent) is added to the catalyst slurry.
-
Step 3: Formylation: The reactor is pressurized with carbon monoxide (typically to 100-1000 psig) and the mixture is stirred at a controlled temperature (e.g., 25-50°C) for several hours. A minuscule amount of hydrogen chloride (0.005 to 0.01 moles per mole of aluminum chloride) can be added to initiate the reaction.[12]
-
Step 4: Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The product, this compound, is then isolated and purified by vacuum distillation. A reported yield for this process is approximately 67.4%.[12]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[13]
Causality of Experimental Choices:
-
Vilsmeier Reagent (DMF/POCl₃): The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[14]
-
Substrate Suitability: This reaction is particularly effective for electron-rich arenes, and 2-fluorotoluene fits this criterion due to the activating effects of the methyl and fluoro substituents.[13]
-
Reaction Conditions: The reaction is typically run at temperatures ranging from 0°C to elevated temperatures, depending on the reactivity of the substrate. The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.[14]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene
-
Step 1: Formation of the Vilsmeier Reagent: In a reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.
-
Step 2: Formylation: 2-Fluorotoluene (1.0 equivalent) is added to the prepared Vilsmeier reagent at a low temperature. The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Step 3: Hydrolysis and Work-up: The reaction mixture is cooled and carefully poured into a stirred mixture of ice and water. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate.
-
Step 4: Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Oxidation of (4-Fluoro-3-methylphenyl)methanol
This two-step synthetic route offers an alternative to direct formylation and involves the preparation of an intermediate benzyl alcohol, which is subsequently oxidized to the target aldehyde.
Synthesis of the Precursor: (4-Fluoro-3-methylphenyl)methanol
The starting material for this route is typically 4-fluoro-3-methylbenzoic acid. This benzoic acid derivative can be synthesized from m-fluorotoluene via a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[15]
Experimental Protocol: Reduction of 4-Fluoro-3-methylbenzoic Acid
-
Step 1: Reaction Setup: 4-Fluoro-3-methylbenzoic acid (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere.
-
Step 2: Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.0-1.5 equivalents), is carefully added portion-wise to the solution at 0°C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction is complete.
-
Step 3: Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
Step 4: Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield (4-fluoro-3-methylphenyl)methanol, which can often be used in the next step without further purification.
Oxidation to this compound
The oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[16][17][18][19][20][21][22][23]
Experimental Protocol: Dess-Martin Oxidation [16][17]
-
Step 1: Reaction Setup: (4-Fluoro-3-methylphenyl)methanol (1.0 equivalent) is dissolved in a dry chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere.
-
Step 2: Oxidation: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature. The reaction is typically rapid and is stirred for 1-3 hours.
-
Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the two layers are clear.
-
Step 4: Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.
Route 3: Directed ortho-Lithiation of 2-Fluorotoluene
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[24] In the case of 2-fluorotoluene, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[25][26]
Causality of Experimental Choices:
-
Directing Group: The fluorine atom, being a Lewis basic site, can coordinate with the lithium of the organolithium reagent, directing the deprotonation to the C-3 position.
-
Strong Base (n-BuLi): A strong alkyllithium base is required to deprotonate the aromatic C-H bond.
-
Low Temperature: The reaction is carried out at very low temperatures (typically -78°C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Formylating Agent (DMF): DMF serves as an efficient one-carbon electrophile for the introduction of the aldehyde functionality.
Experimental Protocol: Directed ortho-Lithiation and Formylation
-
Step 1: Lithiation: A solution of 2-fluorotoluene (1.0 equivalent) in an anhydrous ethereal solvent like THF is cooled to -78°C under a strict inert atmosphere. n-Butyllithium (1.1-1.2 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Step 2: Formylation: Anhydrous DMF (1.5-2.0 equivalents) is added dropwise to the solution of the aryllithium species at -78°C. The reaction mixture is stirred for another 1-2 hours at this temperature and then allowed to warm slowly to room temperature.
-
Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Step 4: Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Gattermann-Koch | 2-Fluorotoluene | CO, HCl, AlCl₃, CuCl | ~67%[12] | Direct, industrially scalable | Requires high pressure, handling of CO and HCl |
| Vilsmeier-Haack | 2-Fluorotoluene | DMF, POCl₃ | Moderate to Good | Mild conditions, versatile | Use of corrosive POCl₃ |
| Oxidation | m-Fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃; 2. LiAlH₄; 3. DMP or Swern reagents | Good (multi-step) | Avoids harsh formylation reagents, high selectivity | Multi-step synthesis, use of stoichiometric oxidants |
| Directed ortho-Lithiation | 2-Fluorotoluene | n-BuLi, DMF | Good to Excellent | High regioselectivity, mild conditions | Requires strictly anhydrous conditions and low temperatures |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, with the choice of methodology being contingent on the specific requirements of the synthesis. Direct formylation methods, particularly the Gattermann-Koch reaction, are well-suited for large-scale industrial production. The oxidation of (4-fluoro-3-methylphenyl)methanol offers a reliable and selective laboratory-scale synthesis, while directed ortho-lithiation provides an elegant and highly regioselective route for smaller-scale preparations where precise control is paramount.
As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements may focus on catalytic formylation reactions that avoid the use of stoichiometric and corrosive reagents, further enhancing the synthetic chemist's toolkit for accessing this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 135427-08-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
- 20. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. gchemglobal.com [gchemglobal.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Swern Oxidation [organic-chemistry.org]
- 24. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formylation - Common Conditions [commonorganicchemistry.com]
- 26. uwindsor.ca [uwindsor.ca]
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Fluoro-3-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the electronic effects within 4-Fluoro-3-methylbenzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The nuanced interplay between the electron-withdrawing nature of the fluorine atom and the aldehyde group, and the electron-donating character of the methyl group, dictates the molecule's reactivity and spectroscopic properties. This document will dissect these competing influences through the lens of inductive and resonance effects, supported by quantitative data, detailed experimental protocols, and computational models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in substituted benzaldehydes.
Introduction: The Dichotomy of Electronic Effects in Aromatic Systems
The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.[4] Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic substitution and generally directing incoming groups to the meta position.[6]
This compound presents a compelling case study where these effects are in direct competition. The molecule features:
-
An aldehyde group (-CHO) , a strong electron-withdrawing group.
-
A fluorine atom (-F) , which exhibits a dual nature: it is strongly electron-withdrawing by induction (-I effect) but can donate electron density through resonance (+R effect).[7][8]
-
A methyl group (-CH₃) , a classic electron-donating group through induction (+I effect) and hyperconjugation.[9][10]
Understanding the net electronic outcome of these competing forces is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes for novel compounds.[2]
Dissecting the Electronic Contributions of Substituents
The overall electronic landscape of this compound is a composite of the individual contributions of each substituent, transmitted through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.
The Aldehyde Group (-CHO): A Potent Electron Sink
The formyl group is a strong electron-withdrawing entity due to both a negative inductive effect (-I) and a negative resonance effect (-M).
-
Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, by extension, from the benzene ring through the sigma (σ) bond framework.
-
Resonance Effect (-M): The π-system of the carbonyl group can delocalize the π-electrons of the benzene ring towards the oxygen atom, further depleting the ring of electron density. This effect is most pronounced at the ortho and para positions relative to the aldehyde.
The Fluorine Atom (-F): A Tale of Two Effects
Halogens, and fluorine in particular, present a unique scenario where inductive and resonance effects are in opposition.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the ring.[7][11]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density.[11][12] This donation primarily enriches the ortho and para positions.
In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]
The Methyl Group (-CH₃): An Electron Donor
The methyl group is an electron-donating group, activating the benzene ring. This donation occurs through two mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bonds.[10][13]
-
Hyperconjugation (+H): This is a stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the π-system of the aromatic ring.[9][14] This delocalization of σ-electrons effectively donates electron density to the ring, particularly at the ortho and para positions.[15]
The Net Electronic Effect and Reactivity of this compound
The combination of these substituents results in a complex electronic distribution within the this compound molecule. The strong electron-withdrawing nature of the aldehyde group dominates, rendering the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene.
However, the directing effects of the substituents are crucial for predicting the regioselectivity of reactions. The fluorine atom, despite its deactivating inductive effect, is an ortho, para-director due to resonance. The methyl group is also an ortho, para-director. In this compound, the fluorine is at position 4 and the methyl group is at position 3. The interplay of their directing effects, along with the deactivating influence of the aldehyde at position 1, will determine the preferred sites of substitution.
In the context of nucleophilic acyl substitution , the electronic effects on the carbonyl carbon are paramount.[16][17] Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[18] In this compound, the net electron-withdrawing effect of the fluoro and aldehyde groups likely enhances the reactivity of the carbonyl group towards nucleophiles, despite the electron-donating methyl group.
Experimental and Computational Analysis of Electronic Effects
A multi-faceted approach combining spectroscopic techniques, reactivity studies, and computational modeling is essential for a thorough understanding of the electronic effects in this compound.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions in the molecule.
-
¹H NMR: The chemical shifts of the aromatic protons provide a direct measure of the electron density around them. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). In benzaldehyde, the aldehyde proton appears significantly downfield (around 10 ppm).[19] The aromatic protons in this compound will exhibit complex splitting patterns and chemical shifts influenced by all three substituents.
-
¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups will deshield the carbonyl carbon, shifting its resonance to a higher frequency.
The stretching frequency of the carbonyl group (C=O) in the IR spectrum is indicative of the bond strength, which is influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.[20][21]
Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[22][23] It relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted compound. The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
Table 1: Hammett Constants for Relevant Substituents [24]
| Substituent | σ_meta | σ_para |
| -F | +0.337 | +0.062 |
| -CH₃ | -0.069 | -0.170 |
| -CHO | +0.36 (approx.) | +0.42 (approx.) |
Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
Computational Chemistry: Visualizing the Electronic Landscape
Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize the molecular electrostatic potential (MEP) map of this compound.[25][26] The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).[27][28] This provides a powerful visual tool for identifying nucleophilic and electrophilic sites.[29]
Diagram 1: Hypothetical MEP Map Workflow
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Experimental Protocols
Synthesis of this compound
While various synthetic routes exist, a common approach involves the formylation of 3-fluoro-4-methylbenzene or related precursors. For instance, bromination of 4-fluorotoluene followed by conversion to the aldehyde is a possible route.[30] The specific properties of this compound include a boiling point of approximately 208 °C and a density of about 1.132 g/mL at 25 °C.[31][32]
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Integrate the peaks to determine the relative number of protons in each environment.
-
-
Data Analysis:
-
Assign the peaks to the respective protons based on their chemical shifts, integration values, and splitting patterns (multiplicity).
-
Analyze the coupling constants (J-values) to deduce the connectivity of the protons.
-
Diagram 2: Logic of NMR Peak Assignment
Caption: Logical flow for assigning NMR signals to molecular structure.
Conclusion
The electronic character of this compound is a delicate balance of competing inductive and resonance effects from its three substituents. The aldehyde group acts as a strong deactivator and electron-withdrawing entity. The fluorine atom, while inductively withdrawing, donates electron density through resonance, and the methyl group is a consistent electron donor via induction and hyperconjugation. This intricate electronic interplay governs the molecule's reactivity in both electrophilic aromatic substitution and nucleophilic acyl reactions, making it a valuable and tunable building block in medicinal chemistry and materials science. A thorough understanding of these fundamental principles, validated through spectroscopic and computational methods, is essential for the rational design and synthesis of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. adichemistry.com [adichemistry.com]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
- 11. Khan Academy [khanacademy.org]
- 12. Khan Academy [khanacademy.org]
- 13. sarthaks.com [sarthaks.com]
- 14. byjus.com [byjus.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 24. Hammett equation - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 31. This compound | 135427-08-6 [chemicalbook.com]
- 32. This compound 97 135427-08-6 [sigmaaldrich.com]
4-Fluoro-3-methylbenzaldehyde safety, handling, and storage conditions
An In-depth Technical Guide for the Safe Handling, and Storage of 4-Fluoro-3-methylbenzaldehyde
This document provides a comprehensive technical guide on the safety, handling, and storage of this compound (CAS No. 135427-08-6). It is intended for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in organic synthesis, pharmaceutical development, and agrochemical formulation.[1][2][3] The unique fluorine substitution on this compound enhances its reactivity, making it a valuable intermediate, but also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety through scientific understanding.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its classification under the Globally Harmonized System (GHS) is the first step in risk mitigation. The primary hazards include irritation to the skin, eyes, and respiratory system.[4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[7] | None | Warning |
Causality: The aldehyde functional group can be reactive, and the overall molecule can interact with biological tissues, leading to irritation. The fluorinated aromatic ring influences the compound's electronic properties and reactivity.[2] Its combustible nature, indicated by a flash point of approximately 79.4 °C (175 °F), means it can ignite when exposed to an ignition source at or above this temperature.[8]
Section 2: First Aid Measures: A Protocol-Driven Response
Immediate and appropriate first aid is critical to minimizing harm following accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment, such as eyewash stations and safety showers.
Emergency Protocol: Exposure Response
-
Eye Contact :
-
Action : Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[9] Ensure complete irrigation by occasionally lifting the upper and lower lids.
-
Critical Step : Continue rinsing until medical advice is obtained. Removal of contact lenses should only be done by skilled personnel after irrigation has begun.
-
Follow-up : Seek immediate medical attention, especially if irritation persists.[4]
-
Rationale : Rapid and prolonged irrigation is essential to dilute and wash away the chemical, minimizing damage to the cornea and other sensitive eye tissues.
-
-
Skin Contact :
-
Action : Immediately remove all contaminated clothing, including footwear. Wash the affected skin area thoroughly with plenty of soap and running water.[9]
-
Follow-up : Seek medical attention if skin irritation develops or persists.[4]
-
Rationale : Prompt removal from the skin prevents prolonged contact and absorption, reducing the severity of irritation. Soap assists in removing the organic compound more effectively than water alone.
-
-
Inhalation :
-
Action : If fumes or vapors are inhaled, immediately move the affected person to fresh air.[4] Keep the person calm, warm, and rested.
-
Follow-up : If breathing is difficult or symptoms occur, seek medical attention.[10] If the person is not breathing, trained personnel should begin artificial respiration.[9]
-
Rationale : Removing the individual from the contaminated atmosphere is the priority. Fresh air helps to clear the substance from the respiratory tract.
-
-
Ingestion :
-
Action : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water.[9][11] Have them drink a glass of water.
-
Follow-up : Seek immediate medical advice from a poison information center or a doctor.
-
Rationale : Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage. Rinsing the mouth and drinking water helps to dilute the substance in the stomach.
-
Visualization: First Aid Decision Workflow
The following diagram outlines the logical flow for responding to an exposure event.
Caption: First Aid Decision Workflow for Exposure Incidents.
Section 3: Accidental Release and Spill Management
A prompt and well-executed spill response is crucial to prevent wider contamination and exposure. The procedure varies based on the size of the spill.
Protocol: Minor Spill Cleanup (Inside a Fume Hood)
-
Control : Ensure the spill is contained within the fume hood.
-
Alert : Notify others in the immediate area.
-
PPE : Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.
-
Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Collect : Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[4][12]
-
Decontaminate : Wipe down the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of the waste container and any contaminated materials according to institutional and local regulations.[11]
Protocol: Major Spill Cleanup (Outside a Fume Hood)
-
Evacuate : Immediately evacuate all non-essential personnel from the area and move upwind.[4]
-
Alert : Alert laboratory personnel and emergency services (e.g., EH&S).[4]
-
Ventilate : Increase ventilation in the area, if safe to do so.
-
Control : Prevent the spill from entering drains or water courses.[4] If the substance is combustible, remove all sources of ignition.[9]
-
Response Team : Only trained personnel with appropriate PPE, including respiratory protection (e.g., an air-purifying respirator with a suitable cartridge), should enter the area.[4]
-
Contain & Absorb : Contain the spill with sand, earth, or vermiculite.[4]
-
Collect : Use non-sparking tools to collect the absorbed material into labeled, sealed containers for disposal.
-
Decontaminate : Once the bulk material is removed, decontaminate the area. All protective clothing and equipment must be thoroughly decontaminated after use.[4]
Visualization: Spill Response Workflow
Caption: Workflow for Minor vs. Major Chemical Spills.
Section 4: Handling and Personal Protective Equipment (PPE)
Safe handling practices are the primary defense against exposure. This involves a combination of engineering controls, administrative controls, and appropriate PPE.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the standard engineering control for preventing inhalation exposure.[12] General exhaust is adequate for storage areas, but local exhaust ventilation may be needed for specific high-exposure tasks.[4]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection Type | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or glasses. A face shield is recommended if there is a splash hazard.[9][13] | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and vapors that cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13] | ASTM F739 (US) or EN 374 (EU) | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[9][14] |
| Body | Laboratory coat, fully buttoned. A PVC or chemical-resistant apron may be required for larger quantities or splash-prone tasks.[4][13] | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled within a fume hood. If ventilation is inadequate or for major spill response, use an approved air-purifying respirator with appropriate cartridges (e.g., type ABEK).[6] | NIOSH (US) or EN 14387 (EU) | Prevents inhalation of vapors that cause respiratory irritation. |
Standard Handling Protocol
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]
-
Keep the container tightly sealed when not in use.[4]
-
Avoid physical damage to containers.[4]
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Contaminated work clothes should be laundered separately before reuse.[4]
Section 5: Storage and Incompatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Temperature : Store in a cool, dry, well-ventilated place.[11][12] Some suppliers recommend refrigerated storage at 2 - 8 °C.[1] Always follow the manufacturer's specific recommendations.
-
Container : Keep in the original, tightly closed container.[12][15] Suitable containers include polyethylene or polypropylene.[4] Ensure all containers are clearly labeled and free from leaks.[4]
-
Environment : Store away from heat, sparks, open flames, and other ignition sources.[11] It is a combustible liquid. Protect from moisture. Some suppliers note the material is air-sensitive and should be stored under an inert gas like argon.[4]
-
Security : For regulated or highly hazardous materials, store in a locked-up area.[4]
Chemical Incompatibilities
-
Oxidizing Agents : Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), as this can create a risk of fire or explosion.[9]
-
Strong Bases and Reducing Agents : Incompatible with strong bases and strong reducing agents.[9][11]
-
Rationale : Incompatible materials can react to produce heat, toxic gases, or other hazardous conditions. Segregating the chemical prevents these unintended reactions.
Visualization: Chemical Storage Protocol
Caption: Core Principles for Safe Chemical Storage.
Section 6: Physical and Chemical Properties
A summary of the key physical and chemical properties is provided for reference in experimental design and safety assessment.
Table 3: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 135427-08-6 | [1][4] |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| Appearance | Colorless to almost colorless or pale yellow clear liquid | [1][2] |
| Boiling Point | ~208 °C (lit.) | [1][16] |
| Density | ~1.132 - 1.14 g/mL at 25 °C (lit.) | [1][16] |
| Flash Point | ~79.4 °C / 175 °F (closed cup) | [8] |
| Refractive Index | n20/D ~1.522 (lit.) | [16] |
| Water Solubility | Slightly soluble | [8][16] |
Section 7: Stability and Disposal
-
Chemical Stability : The product is considered stable under recommended storage conditions.[4][9] However, it may be unstable in the presence of incompatible materials.[4] Hazardous polymerization will not occur.[4]
-
Hazardous Decomposition Products : Under fire conditions, may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[4][9]
-
Disposal Considerations : Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[11] Offer surplus and non-recyclable solutions to a licensed disposal company.[9][14] Do not allow the product to enter drains.[12] Contaminated packaging should be treated as unused product.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]
- 7. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound CAS#: 135427-08-6 [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. benchchem.com [benchchem.com]
- 14. capotchem.com [capotchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. This compound | 135427-08-6 [chemicalbook.com]
Predicted ¹H and ¹³C NMR spectra for 4-Fluoro-3-methylbenzaldehyde
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for unambiguous molecular structure elucidation.[1] The ability to accurately predict NMR spectra for a proposed structure is an invaluable tool, accelerating research by providing a theoretical benchmark against which experimental data can be validated.[1][2] This guide offers a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra for this compound, grounded in the fundamental principles of substituent effects, spin-spin coupling, and modern computational methodologies.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, the following IUPAC-based numbering system will be used for this compound.
Caption: IUPAC numbering for this compound.
Part 1: Predicted ¹H NMR Spectrum
The proton NMR spectrum is defined by three key features: chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The substituents on the benzene ring—an electron-withdrawing aldehyde (-CHO), an electron-withdrawing fluorine (-F), and an electron-donating methyl (-CH₃)—exert significant influence on the electronic environment of each proton.[3]
Aldehyde Proton (H7)
-
Predicted Chemical Shift (δ): 9.9 – 10.1 ppm. The aldehyde proton is the most deshielded proton in the molecule. This substantial downfield shift is due to the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.[4]
-
Predicted Multiplicity: Singlet (or very fine multiplet). This proton is five bonds removed from the nearest aromatic proton (H2 and H6), so any coupling (⁵J) would be negligible (<1 Hz) and likely not resolved.
Aromatic Protons (H2, H5, H6)
The aromatic region will display three distinct signals, each integrating to one proton. Their chemical shifts are governed by their position relative to the three substituents.
-
H2 (ortho to -CHO, meta to -CH₃, meta to -F):
-
Predicted Chemical Shift (δ): ~7.75 ppm. This proton is strongly deshielded by the adjacent electron-withdrawing aldehyde group. The meta-positioning to the other groups has a lesser electronic impact.
-
Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (⁴J, meta-coupling) and the fluorine atom (⁴JHF, meta-coupling).
-
Predicted Coupling Constants: ⁴J(H2-H6) ≈ 2-3 Hz (typical aromatic meta-coupling)[5][6]; ⁴J(H2-F) ≈ 4-5 Hz.[7]
-
-
H6 (ortho to -CHO, ortho to -CH₃, para to -F):
-
Predicted Chemical Shift (δ): ~7.65 ppm. This proton is also deshielded by the adjacent aldehyde group, but its position ortho to the electron-donating methyl group provides some shielding compared to H2.
-
Predicted Multiplicity: Doublet of doublets (dd) or more complex multiplet. It will be split by H2 (⁴J, meta-coupling) and H5 (³J, ortho-coupling). Long-range coupling to the methyl protons (⁵J) and the fluorine atom (⁵JHF) may cause additional fine splitting or broadening.
-
Predicted Coupling Constants: ³J(H6-H5) ≈ 8-9 Hz (typical aromatic ortho-coupling)[5][6]; ⁴J(H6-H2) ≈ 2-3 Hz.
-
-
H5 (ortho to -F, meta to -CHO, para to -CH₃):
-
Predicted Chemical Shift (δ): ~7.20 ppm. This proton experiences the strongest shielding effect among the aromatic protons. While it is ortho to the electronegative fluorine, which has a deshielding inductive effect, this is often counteracted by the shielding resonance effect of the fluorine's lone pairs. Furthermore, it is para to the electron-donating methyl group.
-
Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (³J, ortho-coupling) and the fluorine atom (³JHF, ortho-coupling).
-
Predicted Coupling Constants: ³J(H5-H6) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz. Vicinal fluorine-proton couplings are significant and sensitive to geometry.[8]
-
Methyl Protons (H8)
-
Predicted Chemical Shift (δ): ~2.35 ppm. The methyl group is attached to an sp²-hybridized carbon of the aromatic ring, placing its signal in the typical benzylic region.
-
Predicted Multiplicity: Doublet (d). The methyl protons are four bonds away from the fluorine atom. This ⁴JHF coupling is typically observable and will split the singlet into a doublet.
-
Predicted Coupling Constants: ⁴J(H8-F) ≈ 2-3 Hz.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H7 (-CHO) | 9.9 – 10.1 | s | - |
| H2 | ~7.75 | dd | ⁴J(H-H) = 2-3; ⁴J(H-F) = 4-5 |
| H6 | ~7.65 | dd | ³J(H-H) = 8-9; ⁴J(H-H) = 2-3 |
| H5 | ~7.20 | dd | ³J(H-H) = 8-9; ³J(H-F) = 8-10 |
| H8 (-CH₃) | ~2.35 | d | ⁴J(H-F) = 2-3 |
Part 2: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling provides critical structural information.[9]
-
Carbonyl Carbon (C7):
-
Predicted Chemical Shift (δ): ~191 ppm. The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield.[10]
-
Predicted Multiplicity: Doublet (d). It will exhibit coupling to the fluorine atom over four bonds (⁴JCF).
-
-
Aromatic Carbons (C1-C6):
-
C4 (ipso to -F):
-
Predicted Chemical Shift (δ): ~165 ppm. This carbon is directly attached to the highly electronegative fluorine atom, causing a very large downfield shift.
-
Predicted Multiplicity: Doublet (d). It will show a very large one-bond coupling to fluorine (¹JCF). ¹JCF values are typically in the range of 240-260 Hz.
-
-
C3 (ipso to -CH₃):
-
Predicted Chemical Shift (δ): ~140 ppm. The methyl group causes a moderate downfield shift on the carbon it is attached to.
-
Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF), with a typical coupling constant of ~20 Hz.[7]
-
-
C1 (ipso to -CHO):
-
Predicted Chemical Shift (δ): ~137 ppm. The aldehyde group has a moderate deshielding effect on the ipso-carbon.
-
Predicted Multiplicity: Singlet (s) or very fine multiplet. Any coupling to fluorine would be over four bonds and likely small.
-
-
C2 (ortho to -CHO):
-
Predicted Chemical Shift (δ): ~132 ppm. This carbon is ortho to the electron-withdrawing aldehyde and meta to the fluorine.
-
Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over three bonds (³JCF).
-
-
C6 (ortho to -CHO):
-
Predicted Chemical Shift (δ): ~130 ppm. This carbon is ortho to both the aldehyde and methyl groups.
-
Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over four bonds (⁴JCF), which is typically smaller than ²JCF or ³JCF.
-
-
C5 (ortho to -F):
-
Predicted Chemical Shift (δ): ~118 ppm. This carbon is ortho to the fluorine and para to the methyl group. The strong shielding effect is characteristic of a carbon ortho to a fluorine substituent.
-
Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF).
-
-
-
Methyl Carbon (C8):
-
Predicted Chemical Shift (δ): ~20 ppm. This value is typical for a methyl group attached to an aromatic ring.
-
Predicted Multiplicity: Doublet (d). The methyl carbon will exhibit coupling to the fluorine atom over three bonds (³JCF).
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Predicted J (Hz) |
| C7 (-CHO) | ~191 | d | ⁴JCF ≈ 2-4 |
| C4 | ~165 | d | ¹JCF ≈ 240-260 |
| C3 | ~140 | d | ²JCF ≈ 18-22 |
| C1 | ~137 | s | - |
| C2 | ~132 | d | ³JCF ≈ 6-8 |
| C6 | ~130 | d | ⁴JCF ≈ 3-5 |
| C5 | ~118 | d | ²JCF ≈ 20-24 |
| C8 (-CH₃) | ~20 | d | ³JCF ≈ 4-6 |
Part 3: In-Silico NMR Prediction Protocol
The generation of reliable predicted NMR data relies on robust computational methods.[11] These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT).[12]
Workflow for Computational NMR Spectrum Prediction
Caption: A generalized workflow for in-silico NMR spectrum prediction.
Step-by-Step Methodology
-
Structure Input: Using a chemical drawing software (e.g., ACD/ChemSketch, ChemDraw), accurately draw the 2D structure of this compound. Ensure correct atom types and bond orders.[13]
-
Select Prediction Engine:
-
For rapid estimation: Utilize an empirical predictor, often integrated within the drawing software.[14][15][16] These tools use large databases of experimental data and algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks to predict shifts and couplings almost instantaneously.[17][18]
-
For highest accuracy: Employ quantum mechanics (QM) based methods.[19] This involves submitting the structure to a computational chemistry package (e.g., Gaussian, ORCA).
-
-
Define Calculation Parameters (QM Method):
-
Geometry Optimization: First, optimize the molecule's 3D geometry. A common level of theory for this is B3LYP/6-31G(d).[19]
-
NMR Calculation: Perform a subsequent NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level functional and basis set (e.g., mPW1PW91/6-31G(d,p)) can provide more accurate results for chemical shifts.[12]
-
Solvent Effects: Specify a solvent (e.g., Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.[11][19]
-
-
Execute Calculation: Run the prediction. Empirical methods will return results in seconds, while DFT calculations may take several hours depending on the computational resources available.[12]
-
Analyze Output:
-
The software will output a list of chemical shifts (often as absolute shielding values that must be referenced against a calculated TMS standard) and a matrix of spin-spin coupling constants.[12]
-
Most modern software packages can use this data to generate a visually simulated spectrum, which can be directly overlaid with experimental data for verification.[2][17]
-
This self-validating system allows researchers to confirm peak assignments and gain confidence in the proposed structure by matching the predicted pattern and values to the acquired spectrum.
-
References
- 1. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. platform.softwareone.com [platform.softwareone.com]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selectscience.net [selectscience.net]
- 14. reddit.com [reddit.com]
- 15. gaussian.com [gaussian.com]
- 16. youtube.com [youtube.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 19. Computational NMR Prediction: A Microreview [corinwagen.github.io]
A Technical Guide to Sourcing and Qualification of 4-Fluoro-3-methylbenzaldehyde for Research and Development
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, step in the path to discovery. The integrity of a synthesis, the reproducibility of an experiment, and the viability of a drug candidate can all hinge on the quality of a single starting material. This guide provides an in-depth technical overview of 4-Fluoro-3-methylbenzaldehyde (CAS No. 135427-08-6), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will navigate the landscape of commercial suppliers and establish a robust framework for the qualification and incoming quality control of this versatile aromatic aldehyde.
The Strategic Importance of this compound
This compound, also known as 4-fluoro-m-tolualdehyde, is a substituted aromatic aldehyde featuring a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of target molecules, a desirable trait in pharmaceutical and agrochemical design.[1][2] Its primary applications are found in:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1][2]
-
Agrochemical Formulation: The compound is utilized in the production of modern herbicides and pesticides, where its structure contributes to the efficacy of the final product.[1][2]
-
Materials Science: It is also used in the development of specialized polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[2]
Given its role as a foundational element in complex syntheses, ensuring the purity and consistency of this compound is paramount.
Navigating the Commercial Supplier Landscape
A multitude of suppliers offer this compound, ranging from large, well-established chemical corporations to smaller, specialized manufacturers and distributors. The selection process should be guided by a systematic evaluation of several key factors beyond mere cost.
Key Supplier Evaluation Criteria
A researcher's choice of supplier should be a calculated decision based on a holistic assessment of the following:
-
Purity and Specification Guarantees: Suppliers typically offer different grades of the same chemical. For research and drug development, a purity of ≥98% is often the minimum acceptable standard, with many suppliers offering ≥99% purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4][5] Always request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase.
-
Documentation and Traceability: Reputable suppliers will readily provide comprehensive documentation, including a detailed CoA, Safety Data Sheet (SDS), and sometimes spectral data (e.g., ¹H NMR, GC-MS). This documentation is crucial for experimental records, safety protocols, and regulatory submissions. The CoA should provide clear information on the analytical methods used and the results obtained for the specific batch.
-
Consistency and Batch-to-Batch Variability: For long-term projects or process development, supplier consistency is critical. A supplier with robust quality management systems will be able to minimize variations between different production lots. Inquire about their quality assurance processes and their ability to provide material from the same batch for future orders if required.
-
Scale-Up Capability: For projects that may transition from research to pilot-scale or full production, it is wise to select a supplier who can provide the material in larger quantities. Companies that offer custom synthesis or bulk quantities can be valuable partners in the long run.[6]
-
Technical Support and Customer Service: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions regarding product specifications, handling, or stability.
Comparative Analysis of Commercial Suppliers
The following table provides a summary of prominent suppliers of this compound and their typical product specifications. Note that availability, pricing, and specific batch data are subject to change and should be verified directly with the supplier.
| Supplier | Typical Purity | Analytical Method | Available Quantities | Key Strengths |
| Sigma-Aldrich (Merck) | ≥97% | GC | Grams to Kilograms | Extensive documentation, global distribution, strong reputation. |
| Tokyo Chemical Industry (TCI) | >98.0%[7] | GC | Grams to Kilograms | High-purity reagents, strong presence in the research community. |
| Thermo Fisher Scientific (Alfa Aesar) | 98%+ | Not specified | Grams to Kilograms | Broad portfolio of research chemicals, established distribution network. |
| Chem-Impex | ≥98% (GC)[1] | GC | Grams to Kilograms | Focus on intermediates for pharmaceutical and agrochemical research. |
| Apollo Scientific | Not specified | Not specified | Grams | Specializes in fluorine chemistry and research chemicals. |
| AK Scientific | Not specified | Not specified | Grams to Kilograms | Supplier of building blocks and intermediates for drug discovery. |
| Aromsyn Co., Ltd. | >97%[6] | Not specified | Grams to Kilograms | Manufacturer specializing in aromatic compounds, offers custom synthesis.[6] |
This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence.
Supplier Qualification Workflow
A structured approach to supplier qualification is essential. The following workflow diagram illustrates a logical process for selecting and approving a new supplier for a critical raw material like this compound.
Caption: A workflow for the systematic evaluation and approval of a new chemical supplier.
Essential Incoming Quality Control (QC) Protocols
Regardless of the supplier's reputation, it is a fundamental principle of good laboratory practice (GLP) to perform in-house quality control on incoming critical materials. This self-validating step ensures the identity, purity, and integrity of the material before it is committed to a synthetic route.
Rationale for In-House QC
The supplier's CoA provides a snapshot of the material's quality at the time of their analysis. However, issues can arise from:
-
Shipping and Storage: Improper handling during transit or storage can lead to degradation. Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids.[6]
-
Batch-Specific Impurities: The impurity profile can vary slightly from batch to batch depending on the synthetic route and purification process used.
-
Mislabelling or Contamination: While rare with reputable suppliers, errors can occur.
Recommended Analytical QC Workflow
The following diagram outlines a comprehensive yet practical workflow for the analytical qualification of an incoming batch of this compound.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 135427-08-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. This compound | 135427-08-6 | TCI Deutschland GmbH [tcichemicals.com]
An In-depth Technical Guide to the Initial Screening of 4-Fluoro-3-methylbenzaldehyde in Drug Discovery
Executive Summary
The journey of a drug from a concept to a clinical candidate is a multi-stage process defined by rigorous testing and validation. The initial screening phase is arguably the most critical, as it lays the foundation for all subsequent research and development. This guide provides a comprehensive, technically-grounded framework for the initial screening of 4-Fluoro-3-methylbenzaldehyde , a versatile aromatic aldehyde with significant potential as a building block in medicinal chemistry.[1][2] We will navigate the strategic sequence of in silico, in vitro, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays, collectively known as a screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind each experimental choice, ensuring a robust and efficient evaluation of this promising starting material.
Compound Profile: this compound
Before embarking on a screening campaign, a thorough understanding of the starting molecule is paramount. This compound (CAS: 135427-08-6) is a substituted benzaldehyde, a class of compounds that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals.[3][4] The aldehyde group is a versatile reactive handle, while the fluorine and methyl substitutions on the aromatic ring can significantly influence the molecule's physicochemical and pharmacological properties.[5][6]
Rationale for Screening:
-
Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter bioavailability compared to non-fluorinated analogs.[6]
-
Aldehyde Functionality: Provides a reactive site for synthetic elaboration, allowing for the creation of diverse compound libraries.[3][5]
-
Structural Motif: Substituted benzaldehydes are precursors to various biologically active heterocyclic compounds and have been used to develop inhibitors for enzymes like cholinesterases.[7][8]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇FO | [1][9] |
| Molecular Weight | 138.14 g/mol | [1][9] |
| Appearance | Colorless to pale yellow liquid | [1][10] |
| Boiling Point | 208 °C | [1][9][11] |
| Density | 1.132 - 1.14 g/mL at 25 °C | [9][11] |
| Flash Point | 79 °C | [10][12] |
The Strategic Screening Cascade
A successful screening campaign does not rely on a single assay but on a strategically designed sequence of experiments—a "screening cascade."[13][14] This approach allows for the rapid and cost-effective filtering of compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive testing.[13][15] The cascade is designed to evolve as a project progresses from hit identification to lead optimization.[14]
Our proposed cascade for this compound begins with broad computational methods to generate hypotheses, followed by high-throughput in vitro assays for initial validation, and concludes with preliminary safety and bioavailability profiling.
Phase 1: In Silico Profiling & Target Identification
The initial phase leverages computational methods to predict potential biological targets, offering a rapid and cost-effective way to generate hypotheses before committing to wet lab experiments.[16][17]
Rationale and Approach
-
Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often bind to similar protein targets.[18] The structure of this compound is compared against databases of known active compounds to predict potential targets.[19]
-
Structure-Based Reverse Docking: In this approach, the compound is computationally docked against a large library of 3D protein structures to identify which proteins it is most likely to bind to with favorable energy.[20][21]
These in silico methods help to prioritize which biological assays should be performed first, saving significant time and resources.[22]
Protocol: Basic Molecular Docking Workflow
This protocol outlines a generalized workflow for docking this compound against a potential protein target identified from prediction servers.
-
Preparation of Receptor:
-
Download the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools), remove water molecules, add polar hydrogens, and repair any missing atoms or residues.[23]
-
-
Preparation of Ligand:
-
Obtain or draw the 3D structure of this compound.
-
Optimize the geometry and assign appropriate charges using a computational chemistry program.
-
-
Define the Binding Site:
-
Identify the coordinates of the active or allosteric site on the protein.
-
Define a "docking box" or grid around this site that encompasses the potential binding area.[23]
-
-
Run Docking Simulation:
-
Analysis of Results:
Phase 2: In Vitro Primary Screening
Based on the in silico predictions, or as a parallel discovery track, in vitro screening is performed to measure the actual biological activity of the compound. This can be approached in two ways: target-agnostic or target-based screening.
Target-Agnostic (Phenotypic) Screening
Phenotypic screening identifies compounds that produce a desired change in a cell or organism without prior knowledge of the specific molecular target.[25][26] This approach is powerful for discovering novel mechanisms of action.[27][28]
Rationale: A phenotypic screen, such as a cell viability assay, provides a holistic view of the compound's effect on a biological system.[28][29] It can uncover unexpected activities and is particularly useful when the underlying biology of a disease is complex or not fully understood.[27]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[30]
-
Cell Seeding: Plate a chosen cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[31]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours).[32] Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[32]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[31]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Target-Based Screening
If in silico analysis predicted specific protein targets, assays can be designed to directly measure the compound's interaction with those targets. This provides clear mechanistic information.
Rationale: A target-based assay, such as an enzyme inhibition assay, directly confirms the hypothesis generated from computational models. It is highly specific and provides quantitative data (e.g., IC₅₀, Kᵢ) that is crucial for structure-activity relationship (SAR) studies during lead optimization.
Phase 3: Preliminary ADMET & Liability Profiling
Early assessment of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[22] These assays provide an initial look at the "drug-like" potential of a hit.
Rationale and Approach
-
Permeability: For a drug to be effective, it often needs to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model for predicting passive diffusion across membranes like the gastrointestinal tract or the blood-brain barrier (BBB).[33][34][35]
-
Metabolic Stability: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[36] An in vitro CYP inhibition assay assesses whether the compound is likely to cause drug-drug interactions by inhibiting the metabolism of other drugs.[36][37] The major isoforms tested are typically CYP1A2, 2C9, 2C19, 2D6, and 3A4.[37]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[34]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to the donor wells (typically at a pH mimicking the gastrointestinal tract). The acceptor plate is filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours at room temperature to allow for diffusion.[33]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.[33]
-
Data Analysis: The apparent permeability coefficient (Pₑ) is calculated. High and low permeability control compounds are used to establish the assay window.
Hypothetical ADMET Data Summary:
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pₑ (10⁻⁶ cm/s) | 4.5 | Moderate predicted CNS permeability |
| CYP Inhibition | IC₅₀ (µM) vs CYP3A4 | > 30 | Low risk of CYP3A4-mediated DDI |
| CYP Inhibition | IC₅₀ (µM) vs CYP2D6 | 15.2 | Moderate risk of CYP2D6-mediated DDI |
Hit Validation Workflow
Any hit identified in a primary screen must be validated to confirm its activity and rule out artifacts. This process involves a series of logical steps to build confidence in the result.
Conclusion and Path Forward
This guide has outlined a structured, multi-phase approach for the initial screening of this compound. By integrating in silico predictions with a cascade of targeted in vitro assays, researchers can efficiently identify and validate hits with therapeutic potential. The data gathered from this initial screening—encompassing target engagement, cellular effects, and preliminary ADMET properties—forms a critical decision-making matrix. A validated hit with a promising profile can then be confidently advanced into the hit-to-lead and lead optimization phases, where medicinal chemistry efforts will aim to enhance potency, selectivity, and drug-like properties, paving the way for the development of a clinical candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound 97 135427-08-6 [sigmaaldrich.com]
- 10. innospk.com [innospk.com]
- 11. This compound | 135427-08-6 [chemicalbook.com]
- 12. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. international-biopharma.com [international-biopharma.com]
- 15. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 18. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 21. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 22. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 26. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 27. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. broadpharm.com [broadpharm.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. PAMPA | Evotec [evotec.com]
- 34. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 35. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 36. lnhlifesciences.org [lnhlifesciences.org]
- 37. enamine.net [enamine.net]
Methodological & Application
Application Note & Protocol: Base-Catalyzed Aldol Condensation of 4-Fluoro-3-methylbenzaldehyde for the Synthesis of Novel Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for constructing complex molecular architectures.[1][2] A key variant, the Claisen-Schmidt condensation, facilitates the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone.[1][3] Chalcones are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[4] This document provides a detailed protocol for the base-catalyzed aldol condensation of 4-fluoro-3-methylbenzaldehyde with a generic enolizable ketone (e.g., acetophenone), a reaction that yields novel chalcone derivatives. The presence of the fluorine and methyl substituents on the benzaldehyde ring is anticipated to influence the reaction kinetics and the properties of the resulting products.[5] This guide offers in-depth procedural details, mechanistic insights, and characterization guidelines to support researchers in the synthesis and exploration of new chemical entities for drug discovery and development.
Introduction: The Significance of Substituted Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogs are a class of organic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The biological efficacy of these molecules can be finely tuned by introducing various substituents onto the aromatic rings. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Concurrently, a methyl group can modulate lipophilicity and steric interactions with biological targets. The synthesis of chalcones from this compound, therefore, presents an opportunity to generate novel compounds with potentially enhanced therapeutic profiles.
The Claisen-Schmidt condensation is a reliable and widely employed method for chalcone synthesis.[3] This reaction typically proceeds under basic or acidic catalysis, involving the nucleophilic attack of a ketone enolate on the carbonyl carbon of an aromatic aldehyde.[6] Subsequent dehydration of the intermediate β-hydroxy ketone yields the stable, conjugated chalcone product.[7]
Mechanistic Insights: The Role of Substituents
The base-catalyzed aldol condensation of this compound with a ketone, such as acetophenone, proceeds through a well-established multi-step mechanism.
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This is often the rate-determining step.[8]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The electrophilicity of this carbon is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the para-position increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack. Conversely, the electron-donating methyl group at the meta-position has a weaker, opposing effect.
-
Aldol Addition Product Formation: An alkoxide intermediate is formed, which is subsequently protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[9]
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a conjugated double bond. This step is driven by the formation of a highly stable, extended conjugated system in the resulting chalcone.[7]
The combination of the electron-withdrawing fluorine and the electron-donating methyl group on the benzaldehyde ring presents an interesting case for studying substituent effects on the reaction rate and yield.
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Protocol
This protocol details a general procedure for the Claisen-Schmidt condensation between this compound and a ketone, using acetophenone as an example.
Materials and Reagents
-
This compound (CAS: 135427-08-6)
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
This compound may cause skin and eye irritation.[10]
-
Sodium hydroxide is corrosive and should be handled with care.[11]
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.[12][13]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 20 mL of 95% ethanol. Equip the flask with a magnetic stir bar.
-
Base Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water and 10 mL of 95% ethanol. Cool this solution in an ice bath.
-
Reaction Execution: Slowly add the cold sodium hydroxide solution dropwise to the stirred solution of the aldehyde and ketone at room temperature. The reaction mixture may turn yellow and become cloudy as the product precipitates.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. Then, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[14] Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[15][16][17][18][19]
Caption: Experimental workflow for chalcone synthesis.
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the aldol condensation of this compound with acetophenone.
| Parameter | Value |
| Reactants | This compound, Acetophenone |
| Catalyst | Sodium Hydroxide |
| Solvent | 95% Ethanol |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature |
| Expected Yield | 70-85% (This is an estimate based on similar reactions and may vary) |
| Product Appearance | Pale yellow solid |
Characterization Data of the Expected Product (1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one)
-
FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show a strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1670 cm⁻¹. Other characteristic peaks would include C=C stretching of the aromatic rings and the conjugated double bond.[17]
-
¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum should display characteristic signals for the vinylic protons of the propenone backbone as doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, indicating a trans configuration.[16] Aromatic protons will appear as multiplets in the aromatic region. The methyl protons will show a singlet around δ 2.3 ppm.
-
¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 190 ppm.[17] Signals for the carbons of the double bond and the aromatic rings will also be present.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion.[20] Ensure that the sodium hydroxide solution is freshly prepared.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, the reaction may require a longer duration or a slight increase in temperature.
-
Purification Difficulties: If the product is difficult to recrystallize, consider using a different solvent system or purification by column chromatography on silica gel.[21]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of this compound. By understanding the underlying mechanism and following the outlined experimental procedure, researchers can effectively synthesize and explore new chemical entities with potential applications in drug discovery and materials science. The provided guidelines for characterization and troubleshooting will further aid in the successful execution and optimization of this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. webassign.net [webassign.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. amherst.edu [amherst.edu]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols for the Wittig Reaction of 4-Fluoro-3-methylbenzaldehyde
Abstract: This document provides a comprehensive technical guide for performing the Wittig reaction on 4-Fluoro-3-methylbenzaldehyde, a common intermediate in pharmaceutical and materials science research. It moves beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for reagent selection, and detailed, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of styrenic and stilbenoid derivatives from this specific substituted benzaldehyde.
Strategic Overview: The Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a feature that circumvents the isomeric mixtures often produced by elimination reactions.[3][4] For a substrate like this compound, the Wittig reaction offers a direct pathway to valuable vinyl-aromatic compounds.
The aldehyde's substitution pattern—an electron-withdrawing fluorine atom at the para-position and an electron-donating methyl group at the meta-position—influences the electrophilicity of the carbonyl carbon. The fluorine atom enhances reactivity towards nucleophilic attack, while the methyl group has a comparatively minor electronic effect in this configuration but contributes to the overall steric profile of the molecule. Understanding these electronic nuances is key to selecting the appropriate reaction conditions.[5][6]
The Reaction Mechanism: A Foundation for Rational Design
The modern understanding of the Wittig reaction mechanism proceeds not through a discrete betaine intermediate under salt-free conditions, but via a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[1][7] This intermediate then collapses in a syn-cycloreversion process to yield the alkene and the highly stable byproduct, triphenylphosphine oxide.[7] The stereochemical outcome of the reaction—that is, the ratio of (E) to (Z) isomers—is determined by the stability of the phosphonium ylide used.[8][9]
-
Non-stabilized Ylides: These ylides, typically bearing alkyl substituents (e.g., Ph₃P=CH₂), are highly reactive.[10] The reaction is kinetically controlled, proceeding rapidly through a less sterically hindered, puckered transition state that leads to a syn-oxaphosphetane, which decomposes to form the (Z)-alkene as the major product.[4][10]
-
Stabilized Ylides: When the ylide's carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone, Ph₃P=CHCO₂Et), it is less reactive.[11] This allows the initial cycloaddition to be reversible, enabling equilibration to the thermodynamically more stable anti-oxaphosphetane.[10] This intermediate subsequently decomposes to yield the (E)-alkene as the predominant isomer.[1][12]
-
Semi-stabilized Ylides: Ylides stabilized by aryl groups (e.g., Ph₃P=CHPh) fall in between and often produce mixtures of (E) and (Z) isomers, with the ratio being highly sensitive to reaction conditions.[1][5]
The presence of lithium salts can profoundly alter this selectivity by coordinating to the intermediates, a principle leveraged in the Schlosser modification to intentionally convert the initial syn intermediate to the more stable threo betaine, thereby forcing the formation of the (E)-alkene from non-stabilized ylides.[1][13][14]
Caption: General mechanism of the Wittig reaction.
Application Notes for this compound
The choice of Wittig reagent and corresponding conditions is dictated entirely by the desired final product. Below, we outline strategies for synthesizing two distinct classes of alkenes from this compound.
Data Summary: Ylide Selection and Expected Outcome
| Target Product Class | Ylide Type | Example Ylide Reagent | Required Base | Typical Solvent | Expected Major Isomer |
| Terminal Alkene (Styrene) | Non-stabilized | Methylenetriphenylphosphorane | Strong (n-BuLi, NaH) | Anhydrous THF, Ether | N/A (Terminal) |
| Disubstituted (E)-Alkene | Stabilized | (Carbethoxymethylene)triphenylphosphorane | Moderate (NaOEt, K₂CO₃) | Ethanol, THF, DCM | (E)-Isomer |
| Disubstituted (Z)-Alkene | Non-stabilized | Benzylidenetriphenylphosphorane | Strong (n-BuLi, NaHMDS) | Anhydrous THF (salt-free) | (Z)-Isomer |
| Disubstituted (E)-Alkene | Non-stabilized | Benzylidenetriphenylphosphorane | Strong (n-BuLi, PhLi) | Anhydrous THF (low temp) | (E)-Isomer (Schlosser Mod.)[2][13][14] |
Detailed Experimental Protocols
Safety Precaution: All procedures involving strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. These reagents are pyrophoric and/or react violently with water.
Protocol 1: Synthesis of 4-Fluoro-3-methylstyrene
This protocol utilizes a non-stabilized ylide to install a terminal double bond, a common transformation.
Caption: Experimental workflow for styrene synthesis.
A. Materials and Reagents
-
Methyltriphenylphosphonium bromide (4.29 g, 12.00 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.52 g, 13.00 mmol)
-
This compound (1.38 g, 10.00 mmol)
-
Anhydrous Tetrahydrofuran (THF), 60 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Step-by-Step Procedure
-
Ylide Generation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add methyltriphenylphosphonium bromide.[15] Suspend the salt in 40 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Carefully add the sodium hydride in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow-orange ylide indicates successful deprotonation.[10]
-
Reaction: Dissolve this compound in 20 mL of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide color and formation of a white precipitate (triphenylphosphine oxide) indicates reaction progression.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes) to afford 4-Fluoro-3-methylstyrene as a colorless oil.[15]
Protocol 2: Synthesis of (E)-1-(4-Fluoro-3-methylphenyl)-2-(carbethoxyphenyl)ethene
This protocol uses a stabilized ylide, which favors the formation of the (E)-alkene and allows for milder reaction conditions.[16]
A. Materials and Reagents
-
(Carbethoxymethylene)triphenylphosphorane (4.18 g, 12.00 mmol)
-
This compound (1.38 g, 10.00 mmol)
-
Dichloromethane (DCM) or Toluene, 50 mL
B. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (carbethoxymethylene)triphenylphosphorane, this compound, and 50 mL of DCM.
-
Reaction: Stir the mixture at room temperature. Stabilized ylides are often stable enough to be handled in air and may react with aldehydes without a strong base.[11][17][18] If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C for DCM) and monitor by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Triturate the solid residue with cold hexanes or a hexanes/ether mixture. Triphenylphosphine oxide has limited solubility and will often precipitate, allowing for removal by filtration.
-
Further purify the filtrate by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure (E)-alkene product. The stereochemistry can be confirmed by ¹H NMR spectroscopy by observing the large coupling constant (typically >15 Hz) between the vinylic protons.
Trustworthiness: Troubleshooting & Expert Insights
-
Challenge: Low or No Yield with Non-Stabilized Ylides.
-
Root Cause: Incomplete ylide formation is a common culprit. Ensure phosphonium salt is dry and the base is active. The use of n-BuLi, which is titrated, is often more reliable than NaH of uncertain activity.[19] The solvent must be scrupulously anhydrous.
-
Solution: When using NaH, gently heating the suspension (e.g., to 40 °C) for an hour can facilitate complete ylide formation before adding the aldehyde.
-
-
Challenge: Removal of Triphenylphosphine Oxide (TPPO).
-
Root Cause: TPPO has a polarity similar to many Wittig products, complicating chromatographic separation.
-
Solution 1 (Crystallization): TPPO is often highly crystalline. Cooling a concentrated solution in a nonpolar solvent (like hexanes or diethyl ether) can sometimes selectively crystallize the TPPO.
-
Solution 2 (Alternative Reagents): For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction.[2] It uses phosphonate esters, and the resulting phosphate byproduct is water-soluble, allowing for a simple aqueous extraction for removal.[7]
-
-
Challenge: Poor (Z)-Selectivity with Non-Stabilized Ylides.
-
Root Cause: The presence of lithium salts from bases like n-BuLi can disrupt the kinetic control of the reaction, leading to equilibration and formation of the more stable (E)-isomer.[1][7] This is sometimes referred to as "stereochemical drift."[1]
-
Solution: To maximize (Z)-selectivity, use a sodium- or potassium-based base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in a lithium-free system.[8] Running the reaction at low temperatures (-78 °C) further enhances kinetic control.[10]
-
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 13. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 14. synarchive.com [synarchive.com]
- 15. 4-Fluorostyrene synthesis - chemicalbook [chemicalbook.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Reductive Amination of 4-Fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reductive amination of 4-fluoro-3-methylbenzaldehyde, a key transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. We present a detailed protocol for the synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine via a one-pot reaction with benzylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, is thoroughly discussed. This guide is designed to equip researchers with the necessary knowledge to successfully perform this reaction, troubleshoot potential issues, and adapt the methodology for the synthesis of analogous compounds.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1] This powerful transformation is particularly vital in the field of drug discovery and development, where the synthesis of secondary and tertiary amines is a frequent necessity for the construction of biologically active molecules.[2] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine.[3]
The subject of this guide, this compound, is a valuable building block in medicinal chemistry. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Reductive amination of this aldehyde provides a direct route to a diverse array of substituted benzylamines, which are prevalent motifs in numerous pharmaceutical agents.
Mechanistic Insights: The Role of Sodium Triacetoxyborohydride
The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness and remarkable selectivity.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions.[6] This selectivity is crucial as it allows for the formation of the imine intermediate without premature reduction of the starting aldehyde.
The reaction mechanism can be summarized as follows:
-
Imine Formation: this compound reacts with the amine (in this protocol, benzylamine) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. This step is often catalyzed by the presence of a weak acid.
-
Reduction: Sodium triacetoxyborohydride selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde, to the desired secondary amine. The steric bulk and the electron-withdrawing acetate groups on the boron atom temper its reducing power, contributing to its selectivity.[4]
Diagram of the Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: Synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine
This protocol details a reliable procedure for the synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Benzylamine | ≥99% | Commercially Available | |
| Sodium triacetoxyborohydride | ≥95% | Commercially Available | Moisture sensitive, handle under inert atmosphere if possible. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add benzylamine (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde and imine are consumed (typically 2-4 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-((4-fluoro-3-methylphenyl)methyl)benzenamine.
-
Experimental Workflow Diagram
References
- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI EUROPE N.V. [tcichemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: High-Yield Synthesis of 4-Fluoro-3-methylbenzoic Acid via Oxidation of 4-Fluoro-3-methylbenzaldehyde
Introduction: The Significance of 4-Fluoro-3-methylbenzoic Acid in Modern Chemistry
4-Fluoro-3-methylbenzoic acid is a pivotal building block in contemporary chemical research and development.[1][2] Its unique molecular architecture, featuring a carboxylic acid functional group, a fluorine atom, and a methyl group on an aromatic ring, makes it a highly sought-after intermediate in the synthesis of a wide array of functional molecules.[1] In the pharmaceutical industry, this compound is integral to the development of novel therapeutics, including anti-inflammatory and analgesic agents.[2] Furthermore, its derivatives are crucial in the formulation of advanced agrochemicals, such as herbicides and pesticides, and in material science for the creation of specialized polymers.[2] The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug design.[1]
This document provides detailed protocols for the efficient oxidation of 4-fluoro-3-methylbenzaldehyde to 4-fluoro-3-methylbenzoic acid, a key transformation for accessing this valuable synthetic intermediate. We will explore three robust and widely applicable oxidation methods: the Pinnick oxidation, Jones oxidation, and a potassium permanganate-based protocol. Each method will be presented with a detailed step-by-step procedure, a discussion of the underlying mechanism, and a comparative analysis to guide the researcher in selecting the most appropriate method for their specific needs.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and safety considerations. Below is a summary of the methods detailed in this guide.
| Oxidation Method | Oxidizing Agent | Key Advantages | Primary Considerations | Typical Yield |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | High selectivity, mild conditions, tolerant of various functional groups.[3] | Requires a scavenger for hypochlorous acid byproduct.[3] | >90% |
| Jones Oxidation | Chromic Acid (generated in situ) | Potent, rapid reaction, cost-effective.[4][5] | Harsh acidic conditions, use of toxic chromium(VI) compounds.[4] | 85-95% |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Strong oxidant, readily available, cost-effective. | Can lead to over-oxidation or side reactions if not carefully controlled. | 80-90% |
Method 1: Pinnick Oxidation - The Selective Approach
The Pinnick oxidation is renowned for its mild reaction conditions and high selectivity, making it an excellent choice for the oxidation of aldehydes that may contain sensitive functional groups.[3] The reaction utilizes sodium chlorite as the primary oxidant in the presence of a hypochlorous acid scavenger to prevent unwanted side reactions.[3]
Reaction Mechanism
The key to the Pinnick oxidation is the in situ generation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions. The aldehyde then reacts with the chlorous acid to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[3] A scavenger, such as 2-methyl-2-butene, is added to react with the HOCl byproduct, preventing it from interfering with the main reaction.[6]
Caption: Pinnick Oxidation Mechanism Workflow.
Experimental Protocol
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium dihydrogen phosphate (5.0 eq) and 2-methyl-2-butene (4.0 eq).
-
In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-methylbenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Method 2: Jones Oxidation - The Powerful and Rapid Approach
The Jones oxidation is a classic and potent method for converting primary alcohols and aldehydes to carboxylic acids.[4][5] It employs a solution of chromium trioxide in sulfuric acid and acetone, known as the Jones reagent.[7] The reaction is typically fast and exothermic.[4]
Reaction Mechanism
The aldehyde first forms a hydrate in the aqueous acidic medium. This hydrate then reacts with chromic acid to form a chromate ester. The reaction proceeds via the elimination of the chromate ester to form the carboxylic acid and a reduced chromium species.[5] The color change of the reaction mixture from orange/red (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the oxidation.[8]
Caption: Jones Oxidation Mechanism Workflow.
Experimental Protocol
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Chromium(VI) compounds are carcinogenic and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then slowly adding water while cooling in an ice bath.
-
In a three-necked flask fitted with a dropping funnel, thermometer, and mechanical stirrer, dissolve this compound (1.0 eq) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. A color change from orange to green should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, and a green precipitate forms.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify by recrystallization to obtain pure 4-fluoro-3-methylbenzoic acid.
Method 3: Potassium Permanganate Oxidation - The Cost-Effective Workhorse
Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent that can effectively convert aldehydes to carboxylic acids.[9] The reaction is often carried out under basic or neutral conditions, followed by acidification.
Reaction Mechanism
Under basic conditions, the permanganate ion (MnO₄⁻) attacks the aldehyde, leading to the formation of a manganate ester intermediate. This intermediate then decomposes to form the carboxylate salt and manganese dioxide (MnO₂), a brown precipitate. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Caption: Permanganate Oxidation Mechanism Workflow.
Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a suitable solvent like acetone or tert-butanol.
-
In a separate beaker, dissolve potassium permanganate (1.5-2.0 eq) and sodium carbonate (or a dilute solution of sodium hydroxide) in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
A brown precipitate of manganese dioxide will form as the reaction proceeds. Stir the mixture for 2-4 hours at room temperature, monitoring by TLC.
-
After the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown precipitate remains.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Product Characterization
The synthesized 4-fluoro-3-methylbenzoic acid can be characterized using standard analytical techniques:
-
Melting Point: The literature melting point is in the range of 164-168 °C.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the aldehyde proton signal.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid and the disappearance of the aldehyde C-H stretch.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic aldehydes can be irritants; avoid inhalation and skin contact.
-
Chromium(VI) compounds are known carcinogens and should be handled with extreme caution.
-
Potassium permanganate is a strong oxidizer and should not be mixed with combustible materials.
-
Always quench oxidizing agents properly before workup and disposal.
Conclusion
The oxidation of this compound to 4-fluoro-3-methylbenzoic acid is a critical transformation in synthetic organic chemistry. This guide has provided detailed protocols for three effective methods: Pinnick oxidation, Jones oxidation, and potassium permanganate oxidation. The Pinnick oxidation offers high selectivity and mild conditions, making it ideal for sensitive substrates. The Jones oxidation is a powerful and rapid method but requires handling of hazardous chromium compounds. The potassium permanganate method is a cost-effective and robust alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and safety infrastructure. By following these detailed protocols, researchers can confidently and efficiently synthesize high-purity 4-fluoro-3-methylbenzoic acid for their research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Jones Reagent [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. research-advances.org [research-advances.org]
Application Note & Protocol: Selective Reduction of 4-Fluoro-3-methylbenzaldehyde to (4-Fluoro-3-methylphenyl)methanol
Abstract
This comprehensive guide provides a detailed protocol for the selective reduction of the aromatic aldehyde, 4-Fluoro-3-methylbenzaldehyde, to its corresponding primary alcohol, (4-Fluoro-3-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds where the introduction of a benzylic alcohol moiety is required.[1][2][3] The presented protocol utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yield and purity of the desired product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety guidelines, and data presentation to ensure reproducible and safe execution of this important chemical transformation.
Introduction: The Significance of Selective Aldehyde Reduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The resulting benzyl alcohols are versatile intermediates, readily undergoing further functionalization. This compound, in particular, is a valuable building block in the creation of complex molecules due to the influence of its electron-withdrawing fluorine atom and electron-donating methyl group on the reactivity of the aromatic ring.[1][4] The selective reduction of the aldehyde group in the presence of other potentially reducible functional groups is paramount.
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones but will not typically affect esters, amides, or carboxylic acids under standard conditions.[5][6] This selectivity simplifies the synthetic process, often eliminating the need for protecting groups and leading to cleaner reactions with higher yields.
This application note will detail a robust and scalable protocol for the reduction of this compound using sodium borohydride in an alcoholic solvent.
Reaction Mechanism and Rationale
The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[5][7]
Step 1: Nucleophilic Attack
The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride ions (H⁻). The carbon atom of the carbonyl group in this compound is electrophilic due to the electronegativity of the oxygen atom. The hydride ion performs a nucleophilic attack on this electrophilic carbon, breaking the π-bond of the carbonyl group and forming a new carbon-hydrogen bond. The electrons from the C=O π-bond move to the oxygen atom, creating a tetraalkoxyborate intermediate.[8][9]
Step 2: Protonation
In the second step, a protic solvent, such as methanol or ethanol, protonates the negatively charged oxygen atom of the intermediate.[7] This step can also be facilitated by the addition of a mild acid during the work-up. The final product is the primary alcohol, (4-fluoro-3-methylphenyl)methanol.
Caption: Reaction mechanism for the reduction of an aldehyde using sodium borohydride.
Experimental Protocol
This protocol is designed for the safe and efficient reduction of this compound on a laboratory scale.
3.1. Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |
| Methanol (anhydrous) | Ice bath |
| Deionized water | Separatory funnel |
| Diethyl ether (or Ethyl Acetate) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Glassware for extraction and filtration |
| Hydrochloric acid (1 M) | TLC plates (e.g., silica gel 60 F₂₅₄) |
3.2. Step-by-Step Procedure
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Topic: High-Fidelity GC-MS Analysis for Reaction Monitoring of 4-Fluoro-3-methylbenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide to developing and implementing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving 4-Fluoro-3-methylbenzaldehyde. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, precise tracking of its consumption and the formation of products is essential for process optimization, yield maximization, and impurity profiling.[1][2] We will explore the entire analytical workflow, from strategic sample preparation and instrument configuration to data analysis and method validation, emphasizing the rationale behind key procedural choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative in Process Chemistry
This compound is a substituted aromatic aldehyde whose unique electronic and steric properties make it a valuable intermediate in organic synthesis.[1] The success of synthetic routes employing this molecule hinges on the precise control of reaction conditions. In-process monitoring provides a dynamic view of the reaction's progress, enabling chemists to understand kinetics, detect the formation of transient intermediates or byproducts, and determine the optimal endpoint.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this application. Its powerful chromatographic separation resolves complex reaction mixtures, while mass spectrometric detection provides definitive identification and sensitive quantification of volatile and semi-volatile analytes.[4][5] This guide offers a detailed protocol grounded in established analytical principles to empower researchers to confidently monitor these critical transformations.
Core Challenge: The Analytical Chemistry of Aldehydes
While powerful, GC-MS analysis of aldehydes presents specific challenges that must be addressed methodologically. The inherent polarity of the carbonyl group and the potential for thermal instability can lead to poor chromatographic performance, such as peak tailing or on-column degradation.[6] To overcome this, a direct analysis approach is often supplemented with a derivatization strategy.
Strategic Solution: Derivatization with PFBHA
Derivatization chemically modifies the analyte to improve its analytical characteristics.[7][8] For aldehydes, a widely adopted and highly effective strategy is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Causality: PFBHA reacts with the aldehyde's carbonyl group to form a stable oxime derivative. This process masks the polar carbonyl, increasing the molecule's volatility and thermal stability, which results in sharper, more symmetrical peaks during GC analysis.[6][9] Furthermore, the pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by MS, particularly in negative chemical ionization (NCI) mode, though standard electron ionization (EI) also provides excellent results.[10]
Caption: Derivatization of the target aldehyde with PFBHA to form a stable oxime.
GC-MS Method Development: A Self-Validating System
A robust analytical method is built on a foundation of logical choices, from sample preparation to instrument settings. The goal is to create a system that is sensitive, selective, and reproducible.
Sample Preparation: Isolating the Analyte
The first critical step is to cleanly extract the analyte from the complex reaction matrix into a solvent compatible with the GC system.[11] A typical reaction mixture may contain catalysts, salts, and non-volatile reagents that can contaminate the GC inlet and column.[12] Liquid-liquid extraction (LLE) is an effective technique for this purpose.[11]
-
Rationale: An aliquot of the reaction mixture is quenched (if necessary to halt the reaction) and diluted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The analytes of interest will partition into the organic phase, leaving behind inorganic salts and other polar, non-volatile components in the aqueous or original solvent phase. The organic extract is then dried and diluted for analysis.
Chromatographic Separation (GC)
The selection of the GC column and oven temperature program is crucial for resolving the target analyte from the solvent, internal standard, starting materials, and potential byproducts.
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane) , is an excellent choice. This stationary phase provides effective separation for a wide range of aromatic compounds based on their boiling points and polarity, aligning with the "like dissolves like" principle.[7][13]
-
Injector Configuration: A splitless injection is recommended for reaction monitoring, especially at early time points where the analyte concentration may be low. This ensures the entire sample volume is transferred to the column, maximizing sensitivity.[12]
-
Oven Program: A temperature ramp is essential for good chromatography. The program should begin at a low temperature to focus the analytes at the head of the column, then ramp up to elute compounds in order of their boiling points, and conclude with a high-temperature hold to bake out any residual high-boiling components.[4][13]
Detection and Quantification (MS)
The mass spectrometer provides the specificity and sensitivity needed for confident analysis.
-
Ionization: Standard Electron Ionization (EI) at 70 eV is highly reproducible and generates a characteristic fragmentation pattern, creating a searchable mass spectrum that acts as a chemical fingerprint.[13]
-
Acquisition Mode:
-
Full Scan Mode: Initially used to acquire the full mass spectrum of all eluting peaks. This is essential for identifying the starting material, product, internal standard, and any unknown byproducts.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is superior. The instrument is set to monitor only a few characteristic, abundant ions for each target compound. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and more precise quantification.[14][15]
-
Experimental Protocols
The following protocols provide a detailed, step-by-step workflow for the analysis.
Caption: High-level workflow for GC-MS reaction monitoring.
Protocol 1: Sample & Standard Preparation
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
This compound standard (≥97% purity)
-
Internal Standard (IS), e.g., Naphthalene or 4-Chlorotoluene
-
2 mL GC autosampler vials with PTFE-lined septa[4]
Procedure:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in DCM.
-
Calibration Standards:
-
Prepare a 1 mg/mL stock solution of this compound in DCM.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with the IS solution to a final constant concentration (e.g., 20 µg/mL).
-
-
Reaction Sample Preparation:
-
Withdraw a precise aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by adding the aliquot to 1 mL of a suitable quenching agent (e.g., cold saturated sodium bicarbonate solution, if the reaction is acid-catalyzed).
-
Add 1 mL of DCM and vortex vigorously for 1 minute to perform the extraction.[4]
-
Centrifuge to separate the layers (if necessary).
-
Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[4]
-
Transfer the dried extract to a GC vial.
-
Spike the sample with the IS solution to the same concentration as the calibration standards.
-
Protocol 2: GC-MS Instrument Method
The following table summarizes a typical starting point for the GC-MS method parameters. Optimization may be required based on your specific instrumentation and reaction products.
| Parameter | Value | Rationale & Comments |
| GC System | Agilent 8890 GC or equivalent | |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Excellent general-purpose column for aromatic compounds.[16] |
| Injector | Split/Splitless | |
| Mode | Splitless | Maximizes sensitivity for trace analysis.[12] |
| Temperature | 250 °C | Ensures rapid volatilization of the analytes without degradation. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for this column dimension. |
| Oven Program | ||
| Initial Temp | 60 °C, hold 2 min | Allows for solvent focusing. |
| Ramp | 15 °C/min to 280 °C | Efficiently elutes target analytes. |
| Final Hold | Hold at 280 °C for 5 min | Cleans the column of any high-boiling residues. |
| MS System | Agilent 5977B MSD or equivalent | |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between GC and MS. |
| Ion Source | Electron Ionization (EI) | |
| Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[13] |
| Source Temp | 230 °C | Standard operating temperature.[13] |
| Acquisition Mode | SIM (Selected Ion Monitoring) | |
| 4-F-3-Me-Benzaldehyde | m/z 138 (M⁺), 137 (M-H)⁺, 109 (M-CHO)⁺ | Monitor the molecular ion and key fragments for quantification and confirmation. |
| Internal Standard (e.g., Naphthalene) | m/z 128 (M⁺) | Monitor the molecular ion of the IS. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from damaging the MS detector. |
Data Analysis and Method Validation
Trustworthy data is validated data. Method validation ensures that the analytical procedure is fit for its intended purpose.[17]
-
Peak Identification: Confirm the identity of the analyte and IS peaks by comparing their retention times and mass spectra to those of authentic standards.
-
Calibration: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared calibration standards. Perform a linear regression to generate a calibration curve.
-
Quantification: Use the peak area ratio from the unknown reaction sample and the equation from the calibration curve (y = mx + c) to calculate the precise concentration of this compound at that time point.
The method should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure reliability.[17][18]
| Validation Parameter | Typical Acceptance Criterion | Purpose |
| Specificity | No interfering peaks at the analyte retention time. | Ensures the signal is only from the analyte of interest.[4] |
| Linearity (R²) | ≥ 0.995 | Confirms a proportional response across the concentration range.[5][17] |
| Accuracy (% Recovery) | 90 – 110% | Measures the closeness of the measured value to the true value.[19] |
| Precision (%RSD) | ≤ 5% | Demonstrates the reproducibility of the measurement.[5][19] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected.[19] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be accurately quantified.[18] |
Conclusion
This application note details a robust and reliable GC-MS method for monitoring reactions involving this compound. By combining strategic sample preparation with optimized chromatographic and mass spectrometric conditions, this protocol provides the high-fidelity data required for informed decision-making in research, development, and quality control environments. The emphasis on the rationale behind procedural choices and the inclusion of validation criteria ensures that the method is not only effective but also scientifically sound and defensible.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-氟-3-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchtrendsjournal.com [researchtrendsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Execution of Suzuki-Miyaura Coupling Reactions Involving 4-Fluoro-3-methylbenzaldehyde Derivatives for Pharmaceutical and Materials Science Applications
APPLICATION NOTE
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-fluoro-3-methylbenzaldehyde and its derivatives. This class of compounds presents unique challenges due to the electronic effects of the fluorine and methyl substituents, as well as the reactivity of the aldehyde functional group. This document outlines the mechanistic underpinnings, critical parameter optimization, and step-by-step experimental procedures to empower researchers in drug discovery, medicinal chemistry, and materials science to effectively synthesize substituted biaryl aldehydes.
Introduction: The Strategic Importance of Substituted Biaryl Aldehydes
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl structures is a frequent necessity in the development of novel therapeutic agents.[3][4] The this compound scaffold is of particular interest as the fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the aldehyde serves as a versatile handle for further chemical transformations.
This document serves as a detailed guide for researchers navigating the intricacies of Suzuki coupling reactions with this specific substrate class. We will delve into the mechanistic details, explore the critical role of each reaction component, and provide robust protocols that have been validated for high-yield synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound, though the halide is the reactive site for this step), forming a Pd(II) complex.[2] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[6] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Their Rationale
The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high catalytic activity. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be used, the ligand dictates the catalyst's stability, reactivity, and substrate scope.[10][11]
-
For Aryl Chlorides: 4-Chloro-3-methylbenzaldehyde is a common starting material. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[12] To overcome this, bulky and electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos are often required.[12][13] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for activating aryl chlorides.[7]
-
For Aryl Bromides and Iodides: 4-Bromo- or 4-iodo-3-methylbenzaldehyde are more reactive and may couple effectively with less specialized ligands like triphenylphosphine (PPh₃). However, for challenging substrates or to achieve lower catalyst loadings, the use of more advanced phosphine ligands is still recommended.
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[6][8] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Applications and Considerations |
| K₂CO₃ | Moderate | A versatile and commonly used base, often in aqueous solutions with solvents like dioxane or toluene.[9] It is a good starting point for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Often provides higher yields, especially with less reactive substrates. Its greater solubility in organic solvents can be advantageous. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and for reactions involving sensitive functional groups.[15] |
| KF | Weak | A milder base that can be beneficial when base-sensitive functional groups are present in the substrates.[7] It is often used in anhydrous conditions. |
Solvent Selection
The solvent system influences the solubility of the reagents and the stability of the catalytic species.[16][17] Biphasic solvent systems, typically an organic solvent with water, are common.[6]
-
Toluene, 1,4-Dioxane, THF: These are frequently used organic solvents that are compatible with a wide range of palladium catalysts and bases.[6][18]
-
Water: The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
-
Polar Aprotic Solvents (DMF, Acetonitrile): While less common, these solvents can sometimes influence the selectivity of the reaction, particularly in cases with multiple reactive sites.[16][19]
Boronic Acid vs. Boronic Ester
While boronic acids are widely used, they can be prone to side reactions such as protodeboronation (cleavage of the C-B bond).[5][20] Boronic esters, particularly pinacol esters, offer greater stability and are often preferred for less stable aryl or heteroaryl boron species.[20][21]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 4-halo-3-methylbenzaldehyde derivatives. Optimization may be required based on the specific boronic acid used.
General Protocol for Suzuki Coupling of 4-Bromo-3-methylbenzaldehyde
This protocol is a robust starting point for the coupling of the more reactive 4-bromo derivative.
Figure 2: Experimental workflow for the Suzuki coupling of 4-Bromo-3-methylbenzaldehyde.
Materials:
-
4-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzaldehyde, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[9]
Optimized Protocol for Suzuki Coupling of 4-Chloro-3-methylbenzaldehyde
This protocol is designed for the more challenging coupling of the less reactive 4-chloro derivative, employing a more active catalyst system.
Materials:
-
4-Chloro-3-methylbenzaldehyde (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add 4-chloro-3-methylbenzaldehyde, the arylboronic acid (or pinacol ester), and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 20:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the less reactive nature of the aryl chloride, reaction times may be longer (12-24 hours).[18]
-
Follow the workup and purification steps as outlined in Protocol 4.1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent combination | - Ensure all reagents and solvents are dry and the system is under an inert atmosphere.[12]- For aryl chlorides, use a more active ligand (e.g., RuPhos, XPhos, or an NHC).[11][12]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature. |
| Protodeboronation | - Unstable boronic acid- Presence of excess water or strong base | - Use the corresponding boronic acid pinacol ester.[20]- Use a milder base like KF.- Minimize the amount of water in the reaction mixture. |
| Homocoupling | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[12]- Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). |
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a powerful tool in medicinal chemistry for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).[3][22] The biaryl aldehydes synthesized from this compound derivatives can be further elaborated into a wide range of functional groups, leading to the discovery of new drug candidates.[4][23] The biphenyl motif is a common feature in many approved drugs.[4][24][25][26]
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives, while presenting certain challenges, is a highly feasible and valuable transformation. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a diverse array of substituted biaryl aldehydes. The protocols and troubleshooting guide provided herein serve as a solid foundation for the efficient and high-yield production of these important synthetic intermediates, paving the way for advancements in both pharmaceutical and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 26. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-Fluoro-3-methylbenzaldehyde Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in condensation reactions involving 4-Fluoro-3-methylbenzaldehyde. By understanding the underlying chemical principles and critical experimental parameters, you can optimize your reaction outcomes and accelerate your research.
Understanding the Reactivity of this compound
This compound is a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1] Its reactivity in condensation reactions, such as the Knoevenagel and Claisen-Schmidt variants, is governed by the electronic and steric effects of its substituents.
-
Electronic Effects : The fluorine atom at the para-position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, generally favoring the condensation reaction.[2]
-
Steric Effects : The methyl group at the meta-position (ortho to the aldehyde) introduces a minor steric hindrance. While this effect is not prohibitive, it can slightly modulate the approach of bulky nucleophiles and may require optimization of reaction conditions compared to its non-methylated counterpart, 4-fluorobenzaldehyde.
This guide addresses the most common challenges encountered during its use in two principal condensation reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with enolizable ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel/Claisen-Schmidt condensation with this compound resulting in a low yield?
A1: Low yields can stem from several factors:
-
Suboptimal Catalyst : The choice and quality of the base catalyst are critical. Weak or deactivated bases may not efficiently generate the required nucleophile (enolate/carbanion).
-
Poor Reactant Quality : this compound can oxidize to the corresponding carboxylic acid over time. Impurities in either the aldehyde or the active methylene/ketone partner can inhibit the reaction.
-
Competing Side Reactions : The primary competing reaction is often the self-condensation of the ketone partner in a Claisen-Schmidt reaction. In the presence of a strong base, a Cannizzaro reaction, though less common for activated aldehydes, can also occur.[2]
-
Unfavorable Reaction Conditions : Temperature, solvent, and reaction time that are not optimized for this specific substrate can lead to low conversion or the formation of side products.
-
Product Precipitation/Work-up Issues : The product may be partially soluble in the reaction mixture or wash solvents, leading to loss during isolation.
Q2: Can this compound undergo self-condensation?
A2: No. Like other aromatic aldehydes lacking α-hydrogens, this compound cannot form an enolate and therefore cannot undergo self-condensation under typical aldol or Knoevenagel conditions.[2] It will always act as the electrophile in the reaction.
Q3: What is the ideal type of catalyst for these reactions? A strong or weak base?
A3: The choice depends on the reaction type.
-
Knoevenagel Condensation : This reaction is typically catalyzed by a weak base, often a secondary amine like piperidine or a milder base like ammonium acetate.[3][4] The active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) are acidic enough to be deprotonated by weak bases, which avoids side reactions involving the aldehyde.[4]
-
Claisen-Schmidt Condensation : This reaction is most commonly catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the less acidic α-hydrogen of the ketone partner.[5]
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A4: A dark coloration often suggests polymerization or degradation of the aldehyde or product, especially under harsh basic conditions or elevated temperatures. Using milder conditions, ensuring an inert atmosphere, or reducing the reaction time may mitigate this issue.
In-Depth Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted this compound or the nucleophilic partner after a reasonable time, consider the following causal factors and solutions.
The condensation mechanism hinges on the formation of a nucleophilic carbanion from the active methylene compound or ketone. This requires a base of appropriate strength to effectively deprotonate the α-carbon.
-
For Knoevenagel Reactions : If using piperidine or another amine, ensure it is fresh. Amines can degrade over time. For solid bases like ammonium acetate, ensure they are anhydrous if the reaction is sensitive to water.
-
For Claisen-Schmidt Reactions : Solid NaOH or KOH pellets can form a carbonate layer upon exposure to air, reducing their efficacy. Use freshly crushed pellets or prepare a fresh aqueous/alcoholic solution. The pKa of the base's conjugate acid should be significantly higher than the pKa of the ketone's α-proton (typically 19-21).
Caption: Logic diagram for troubleshooting catalyst issues.
-
Use Fresh Base : Instead of using old pellets, briefly grind solid NaOH or KOH in a mortar and pestle immediately before use to expose a fresh surface.
-
Ensure Solubility : If using an alcoholic solvent like ethanol, ensure the base is fully dissolved before adding the reactants to maximize its availability.
-
Consider Solvent-Free Conditions : For some Claisen-Schmidt condensations, grinding the aldehyde, ketone, and solid NaOH together in a mortar and pestle can lead to high yields rapidly.[6]
Issue 2: Formation of Multiple Products and Impurities
The appearance of multiple spots on a TLC plate indicates the formation of side products, a common cause of low yields of the desired compound.
-
Ketone Self-Condensation (Claisen-Schmidt) : The most common side reaction involves the enolate of the ketone attacking another molecule of the same ketone. This is especially problematic if the ketone is highly reactive or if the concentration of the enolate is high.
-
Michael Addition : The enolate nucleophile can sometimes add to the α,β-unsaturated product in a 1,4-conjugate (Michael) addition, leading to a dimeric or more complex byproduct.[2]
-
Cannizzaro Reaction : Although this compound is activated towards nucleophilic attack, under very strong basic conditions (e.g., high concentration of NaOH) and in the absence of an efficient nucleophile, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[2]
Caption: Decision workflow for managing side product formation.
This protocol uses a strong, non-nucleophilic base to quantitatively form the ketone enolate before the aldehyde is introduced, ensuring high selectivity.[2]
-
Setup : Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) and cool to -78 °C (dry ice/acetone bath).
-
Enolate Formation : Add anhydrous THF to the flask, followed by diisopropylamine. Slowly add an equimolar amount of n-butyllithium (n-BuLi) to form lithium diisopropylamide (LDA) in situ. After 15 minutes, slowly add a solution of your ketone (e.g., acetophenone) in anhydrous THF. Stir for 30-60 minutes to ensure complete enolate formation.
-
Reaction : Slowly add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Monitoring & Quench : Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up : Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Issue 3: Product is an Oil or Fails to Crystallize
Low-melting point products or the presence of impurities can result in an oil that is difficult to purify.
-
Impurities : Unreacted starting materials or oily side products can prevent the desired product from crystallizing.
-
Low Melting Point : Some condensation products are inherently low-melting solids or oils at room temperature.
-
Isomeric Mixtures : In some cases, a mixture of (E) and (Z) isomers may form, which can be harder to crystallize than a single pure isomer.
-
Assess Purity : Analyze the crude oil by ¹H NMR or high-performance TLC to identify the components.
-
Initial Purification : Wash the oil with a dilute aqueous sodium bisulfite solution to remove any unreacted aldehyde. A subsequent wash with a mild base can remove acidic impurities.
-
Induce Crystallization :
-
Scratch the inside of the flask at the solvent-air interface with a glass rod.
-
Add a seed crystal of the pure product if available.
-
Attempt recrystallization from a different solvent system. A binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.
-
Cool the concentrated solution slowly, first to room temperature, then in a refrigerator, and finally in a freezer.
-
Data & Protocols
Table 1: Representative Conditions for Knoevenagel Condensations
Due to limited published data for this compound, the following table presents conditions for structurally similar benzaldehydes with malononitrile to guide optimization.
| Aldehyde | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | None | Water | RT | 4 h | 88 | [7] |
| 4-Chlorobenzaldehyde | None | Water | RT | 5 h | 97 | [7] |
| 4-Methylbenzaldehyde | None | Water | RT | 18 h | 99 | [7] |
| Various Aromatic | Ammonium Acetate | Solvent-free (Ultrasonic) | RT | 5-7 min | High | [3] |
Table 2: Representative Conditions for Claisen-Schmidt Condensations
This table summarizes conditions for the reaction of 4-fluorobenzaldehyde with various ketones. This data provides a strong starting point for optimizing reactions with the 3-methyl substituted analogue.
| Aldehyde | Ketone | Catalyst | Solvent | Temp. | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | 4-Fluoroacetophenone | NaOH (10%) | Ethanol | 5-10 °C | 91 | [6] |
| 4-Fluorobenzaldehyde | 4-Fluoro-3-methylacetophenone | - | - | - | 70-85 | [6] |
| 4-Fluorobenzaldehyde | Cyclohexanone | NaOH (20 mol%) | Solvent-free | RT | 96-98 | [6] |
| Benzaldehyde | Acetone | NaOH (10%) | Ethanol | RT | High | [5] |
Protocol 3: General Procedure for Knoevenagel Condensation with Malononitrile
This protocol is adapted from green chemistry procedures that are often high-yielding.[7]
-
Reaction Setup : In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 138 mg), malononitrile (1.0 mmol, 66 mg), and deionized water (2 mL).
-
Reaction : Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a white precipitate.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction may take several hours.
-
Work-up : Upon completion, collect the solid product by vacuum filtration.
-
Purification : Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.
Protocol 4: General Procedure for Claisen-Schmidt Condensation with Acetophenone
This protocol is a standard base-catalyzed method effective for many chalcone syntheses.[5][6]
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 mmol, 120 mg) and this compound (1.0 mmol, 138 mg) in ethanol (5-10 mL).
-
Catalyst Addition : While stirring at room temperature, slowly add an aqueous solution of 10% NaOH (2 mL) dropwise. A color change and the formation of a precipitate are typically observed.
-
Reaction : Continue stirring at room temperature for 1-3 hours.
-
Monitoring : Monitor the disappearance of the aldehyde by TLC.
-
Work-up : Pour the reaction mixture into a beaker containing crushed ice (~20 g). If a precipitate does not form, or to neutralize the catalyst, slowly add dilute HCl until the solution is acidic (pH ~2-3).
-
Isolation & Purification : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Purify the crude product by recrystallization from ethanol.
Mechanistic Visualizations
The following diagrams illustrate the accepted mechanisms for the two key condensation reactions.
Knoevenagel Condensation Mechanism
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt (Aldol) condensation.
References
Technical Support Center: Optimizing Reactions with 4-Fluoro-3-methylbenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures when working with this versatile aromatic aldehyde. As Senior Application Scientists, we have synthesized key technical data with practical, field-proven insights to help you achieve optimal results in your experiments.
Introduction to this compound in Synthesis
This compound is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical profile, characterized by a reactive aldehyde group and a fluorinated aromatic ring, makes it an attractive intermediate for constructing complex molecular architectures.[2] However, the success of reactions involving this compound is often highly dependent on precise temperature control. This guide will address common challenges and questions related to temperature optimization in several key transformations.
Core Physical and Thermal Properties
A foundational understanding of the physical properties of this compound is crucial for designing and executing experiments safely and effectively.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Boiling Point | 208 °C (lit.) | [3][4] |
| Density | 1.132 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | 79.44 °C (closed cup) | [3] |
| Storage Temperature | 2 - 8 °C | [1] |
While stable under recommended storage conditions, exposure to high temperatures can lead to thermal decomposition. It is crucial to handle this compound in well-ventilated areas and avoid ignition sources.[5]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides a logical approach to troubleshooting them.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is present in only trace amounts or is completely absent.
Possible Temperature-Related Causes & Solutions:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point by TLC or another suitable analytical technique. For some reactions, like a slow Wittig reaction, gentle heating to 40-50 °C after initial low-temperature steps can be beneficial.[6]
-
-
Decomposition of Reagents or Intermediates: Conversely, the temperature might be too high, leading to the degradation of starting materials, reagents, or sensitive intermediates.
-
Solution: If you suspect thermal instability, repeat the reaction at a lower temperature. For highly exothermic reactions, ensure adequate cooling and consider a slower rate of reagent addition to maintain the desired temperature.
-
-
Incorrect Temperature for a Specific Reaction Step: Many multi-step, one-pot procedures have different optimal temperatures for each step.
-
Solution: Review the literature for your specific reaction type. For instance, in a Wittig reaction, ylide formation is often performed at a low temperature (e.g., 0 °C or -78 °C) before the addition of the aldehyde.[7] Similarly, in Grignard reactions, the addition of this compound should be done at a low temperature (e.g., 0-10 °C) to prevent side reactions.[8]
-
Problem 2: Formation of Significant Impurities or Side Products
Symptoms:
-
Multiple unexpected spots on a TLC plate.
-
LC-MS or NMR analysis reveals the presence of byproducts.
Possible Temperature-Related Causes & Solutions:
-
High Temperature Favoring Side Reactions: Elevated temperatures can provide the necessary energy for alternative reaction pathways to become significant.
-
Solution: Lowering the reaction temperature is the most direct approach to mitigate this. This often requires longer reaction times but can significantly improve the purity of the crude product.
-
-
Wurtz Coupling in Grignard Reactions: In the formation of a Grignard reagent for subsequent reaction with this compound, high temperatures can promote the coupling of the organohalide, reducing the yield of the desired Grignard reagent.[8]
-
Solution: Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating.[8]
-
-
Cannizzaro Reaction: In the presence of a strong base, especially at higher temperatures, aromatic aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[7]
-
Solution: This is particularly relevant in reactions like the Wittig reaction. Performing the reaction at lower temperatures can help to suppress the Cannizzaro reaction.[7]
-
Diagram: Troubleshooting Workflow for Temperature Optimization
References
Technical Support Center: Catalyst Selection for 4-Fluoro-3-methylbenzaldehyde Cross-Coupling
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the successful cross-coupling of 4-Fluoro-3-methylbenzaldehyde, a key intermediate in modern pharmaceutical synthesis.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Understanding the Substrate: this compound
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of a fluorine atom, an aldehyde group, and a methyl group on the aromatic ring influences the reactivity and requires careful consideration in catalyst selection. The aldehyde group is a versatile handle for further synthetic transformations, while the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing very low conversion, even after prolonged reaction time. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in Suzuki-Miyaura coupling can stem from several factors, particularly when dealing with a moderately electron-rich aryl fluoride. Here's a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3][4] Use freshly degassed solvents.[2][4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0).[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ for more reliable initiation.[4]
-
Inefficient Oxidative Addition: The C-F bond is the strongest carbon-halogen bond, making oxidative addition the rate-limiting step in many cases.[5] While the aldehyde group is electron-withdrawing, the methyl group is electron-donating, leading to moderate reactivity. To facilitate this step, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃ are excellent choices to accelerate oxidative addition.[4][6]
-
Catalyst System: For particularly challenging couplings, a nickel-based catalyst system might be more effective as nickel is more readily oxidized and can cleave C-F bonds more easily than palladium.[5]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.
-
Base Selection: A suitable base is crucial for activating the boronic acid.[4] Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[4][6] The base should be finely powdered to ensure good solubility and reactivity.[7]
-
Solvent System: A mixture of an organic solvent like dioxane or THF with a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[4][8]
-
-
Boronic Acid Instability: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][9]
-
Issue 2: Significant Formation of Dehalogenated Byproduct
-
Question: In my cross-coupling reaction, I am observing a significant amount of 3-methylbenzaldehyde, indicating hydrodehalogenation of my starting material. How can I suppress this side reaction?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl halides.[6] The primary causes for your specific substrate include:
-
Proton Source: The presence of water or other protic impurities can lead to the protonolysis of the Ar-Pd(II)-X intermediate.[6]
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under anhydrous conditions.[6]
-
-
Base-Induced Decomposition: While a base is necessary, a very strong base can abstract the aldehydic proton, creating a proton source that facilitates dehalogenation.[6]
-
Solution: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6]
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, side reactions like dehalogenation can become more prominent.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the rate of reductive elimination.[6]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: Which type of cross-coupling reaction is most suitable for this compound?
-
A1: The choice of reaction depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: Ideal for C-C bond formation with boronic acids or their derivatives. It is generally tolerant of a wide range of functional groups.[11]
-
Buchwald-Hartwig Amination: The method of choice for C-N bond formation to synthesize aryl amines.[12][13] This reaction has seen significant development, allowing for the coupling of a wide variety of amines.[12]
-
Heck Reaction: Suitable for C-C bond formation with alkenes to form substituted alkenes.[14][15]
-
-
-
Q2: What is the best general-purpose catalyst system for initial screening with this compound?
-
A2: A good starting point for Suzuki or Buchwald-Hartwig reactions would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like a Buchwald precatalyst (e.g., XPhos Pd G3), a bulky, electron-rich phosphine ligand such as XPhos or SPhos, and a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene.[16][17]
-
-
Q3: How do I handle air-sensitive catalysts and ligands safely?
-
A3: Proper handling of air-sensitive reagents is critical for reproducibility and safety.[18]
-
Inert Atmosphere: Use a glovebox or Schlenk line to handle solid catalysts and ligands.[3]
-
Glassware Preparation: Oven-dry all glassware overnight at a high temperature (e.g., 125°C) and cool it under a stream of inert gas.[3]
-
Solvent Degassing: Degas solvents by bubbling an inert gas through them for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[3]
-
-
-
Q4: Can the aldehyde group in this compound interfere with the cross-coupling reaction?
-
A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under certain conditions, it can participate in side reactions. For instance, strong bases can promote aldol condensation or Cannizzaro-type reactions. Using milder bases and carefully controlling the reaction temperature can minimize these unwanted pathways.[6]
-
IV. Data & Protocols
Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 80-110 |
| XPhos Pd G3 (2 mol%) | - | Cs₂CO₃ (2 equiv.) | Dioxane | 100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ (2 equiv.) | t-BuOH | 80-100 |
| t-BuXPhos Pd G3 (2 mol%) | - | DBU (1.5 equiv.) | t-AmOH | 90-110 | |
| Heck | Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | Et₃N (1.5 equiv.) | DMF | 100-120 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
V. Visualizing the Process
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
VI. References
-
BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. 6
-
BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts. 3
-
BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. 4
-
National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. 5
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. 2
-
Organic Letters. (n.d.). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. 19
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. 9
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. 20
-
PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. 10
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 12
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. 1
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?8
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?7
-
National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. 16
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. 18
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 13
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. 11
-
Wikipedia. (n.d.). Heck reaction. 14
-
Organic Chemistry Portal. (n.d.). Heck Reaction. 15
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 17
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Fluoro-3-methylbenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile aromatic aldehyde. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction rates, increase yields, and minimize side products in your experiments.
Understanding the Reactivity of this compound
This compound is a unique substrate due to the competing electronic effects of its substituents. The fluorine atom at the para position is strongly electron-withdrawing via its inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group at the meta position is weakly electron-donating. This electronic push-pull relationship fine-tunes the reactivity of the aldehyde, influencing reaction rates and the propensity for certain side reactions. This guide will help you leverage these electronic properties to your advantage.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. However, achieving optimal reaction rates and yields with this compound requires careful consideration of reaction conditions.
Question 1: My Grignard reaction with this compound is giving a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in Grignard reactions with this compound can often be attributed to a few key factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware or solvents will quench the reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
-
-
Side Reactions: The primary side reaction to consider is Wurtz coupling, which leads to the formation of biphenyl byproducts. This is favored at higher temperatures and concentrations of the alkyl/aryl halide during reagent formation.[2]
-
Solution: Add the halide solution dropwise to the magnesium turnings to maintain a low concentration. Use an ice bath to moderate the reaction temperature if it becomes too vigorous.[2]
-
-
Reaction Temperature: While the formation of the Grignard reagent may require gentle heating to initiate, the addition of the aldehyde should be done at a lower temperature to minimize side reactions.
-
Solution: Cool the Grignard reagent to 0 °C before the dropwise addition of the this compound solution.[2]
-
Experimental Protocol: Grignard Reaction with this compound
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of argon.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask. Gently warm with a heat gun until violet iodine vapors are observed, then cool to room temperature.[2]
-
Grignard Reagent Formation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of your aryl or alkyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Then, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.[2]
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of this compound (0.9 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[2]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for another 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Question 2: I am attempting a Wittig reaction with this compound and my yields are poor, with a significant amount of side products. How can I optimize this reaction?
Answer:
The Wittig reaction is a powerful tool for alkene synthesis, but with non-enolizable aldehydes like this compound, the choice of base is critical to avoid the competing Cannizzaro reaction.[3][4]
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol (4-fluoro-3-methylbenzyl alcohol) and carboxylic acid (4-fluoro-3-methylbenzoic acid).[3][4]
-
Solution: Use a base that is strong enough to deprotonate the phosphonium salt but minimizes the Cannizzaro reaction. While strong bases like n-butyllithium can be used, they require strictly anhydrous conditions and low temperatures. A two-phase system using a concentrated aqueous solution of sodium hydroxide with a phase-transfer catalyst can be a practical alternative.[3]
-
-
Ylide Instability: Non-stabilized ylides can be unstable and should be used promptly after generation.
-
Solution: Prepare the ylide at 0 °C and add the aldehyde solution soon after.
-
Experimental Protocol: Two-Phase Wittig Reaction
-
Reaction Setup: In a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent) to dichloromethane.
-
Reaction: Vigorously stir the mixture and slowly add a 50% aqueous solution of sodium hydroxide (5-10 equivalents) dropwise.
-
Monitoring: Continue to stir vigorously at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
Section 2: Condensation Reactions
Question 3: I'm trying to perform a Claisen-Schmidt (crossed aldol) condensation with this compound and a ketone, but I'm observing significant self-condensation of the ketone. How can I improve the selectivity?
Answer:
This is a common issue in crossed aldol condensations. Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot self-condense.[5] The challenge is to prevent the enolizable ketone from reacting with itself.
-
Slow Addition: The key is to maintain a low concentration of the enolate at any given time, favoring its reaction with the more abundant aldehyde.
-
Solution: Slowly add the ketone to a mixture of the this compound and the base.[5]
-
-
Directed Aldol Approach: For highly reactive ketones, a directed approach where the enolate is pre-formed can provide excellent selectivity.
-
Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely convert the ketone to its enolate at low temperature (-78 °C) before adding the this compound.[5]
-
Experimental Protocol: Directed Aldol Condensation
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask under an inert atmosphere, cooled to -78 °C.
-
Enolate Formation: To anhydrous THF in the flask, add diisopropylamine followed by the slow addition of n-butyllithium to generate LDA in situ. Alternatively, use a commercial LDA solution. Slowly add a solution of the ketone in anhydrous THF and stir for 30-60 minutes to ensure complete enolate formation.[5]
-
Reaction with Aldehyde: Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC.[5]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.[5]
Section 3: Oxidation and Reduction Reactions
Question 4: What are the recommended conditions for oxidizing this compound to 4-Fluoro-3-methylbenzoic acid with a high yield?
Answer:
The oxidation of this compound to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt. This method is known for its high yields and tolerance of other functional groups.
Experimental Protocol: Pinnick Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like tert-butanol or a mixture of THF and water.
-
Reagent Addition: Add an excess of 2-methyl-2-butene (a chlorine scavenger) followed by an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄).
-
Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents) to the stirred mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature below 25 °C.
-
Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the carboxylic acid.
Question 5: I need to selectively reduce the aldehyde group of this compound to an alcohol without affecting other potential functional groups. What reducing agent should I use?
Answer:
For the selective reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that will not reduce more robust functional groups like esters, carboxylic acids, or amides. The reaction is typically fast and clean.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 0.3-0.5 equivalents) portion-wise to the stirred solution. The reaction is usually complete within 30-60 minutes.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction by slowly adding dilute HCl until the effervescence ceases. Remove the organic solvent under reduced pressure, then extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate to yield the alcohol.
Quantitative Data Summary
The following table provides a general overview of expected outcomes for the discussed reactions. Note that actual yields may vary based on specific reaction conditions and scale.
| Reaction Type | Reagents | Product | Typical Yield Range | Key Considerations |
| Grignard Reaction | RMgX, Et₂O | Secondary Alcohol | 60-85% | Strictly anhydrous conditions are crucial.[2] |
| Wittig Reaction | Ph₃P=CHR, Base | Alkene | 50-80% | Base selection is critical to avoid Cannizzaro side reaction.[3] |
| Aldol Condensation | Ketone, Base (e.g., NaOH, LDA) | α,β-Unsaturated Ketone | 70-95% | Slow addition or a directed approach is needed to prevent ketone self-condensation.[5] |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | 85-98% | Mild and selective for aldehydes. |
| NaBH₄ Reduction | NaBH₄, MeOH | Primary Alcohol | 90-99% | Highly selective for aldehydes and ketones. |
References
Preventing decomposition of 4-Fluoro-3-methylbenzaldehyde during workup
Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and purifying this versatile organic building block.[1] As an aromatic aldehyde with both an electron-withdrawing fluorine atom and an electron-donating methyl group, this compound (FMB) presents unique stability challenges during workup.[2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to prevent its decomposition and ensure high-purity recovery.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the workup of this compound.
Q1: My isolated product is contaminated with 4-fluoro-3-methylbenzoic acid. How does this happen and how can I prevent it?
A1: This is a classic case of oxidation. Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids, a common impurity found during workup.[4] This can occur through several pathways:
-
Autoxidation: The most frequent cause is exposure to atmospheric oxygen, which can occur at room temperature.[5][6] The reaction mixture, or the crude product, can be oxidized simply by being stirred or left open to the air.
-
Oxidizing Agents: Contamination from reagents used in a prior synthetic step (e.g., residual hydrogen peroxide, chromium or manganese reagents) can also lead to oxidation during workup.[5][7][8]
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during prolonged steps or when heating.[9] The manufacturer's safety data sheet often recommends storing the pure compound under Argon.[9]
-
Degas Solvents: Use degassed solvents for extractions and chromatography to minimize dissolved oxygen.
-
Prompt Workup: Do not leave reaction mixtures or isolated crude product exposed to air for extended periods. Proceed with purification as quickly as is reasonably possible.
-
Removal of Acidic Impurity: The 4-fluoro-3-methylbenzoic acid impurity can be easily removed. Perform a liquid-liquid extraction, washing the organic layer with a mild base such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH), as this can trigger other decomposition pathways (see Q2).
-
Q2: I used a strong base (e.g., NaOH) to wash my organic layer, and now I've lost most of my product and see two new compounds. What happened?
A2: You have likely induced the Cannizzaro reaction. this compound, like other benzaldehydes, has no α-hydrogen atoms.[10][11] In the presence of a strong base (concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction.[12][13] One molecule is oxidized to the carboxylic acid (as its salt), and the other is reduced to the corresponding primary alcohol.[12][14]
-
Products: You would form sodium 4-fluoro-3-methylbenzoate and (4-fluoro-3-methyl)phenyl)methanol.
Mechanism Snapshot: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the redox transformation.[12][14]
Preventative Measures & Solutions:
-
Avoid Strong Bases: Never use concentrated strong bases like NaOH or KOH during the workup of this compound unless you are intentionally trying to regenerate it from a bisulfite adduct (see Q4).
-
Use Mild Bases: For neutralizing acids or removing acidic impurities, always opt for weaker inorganic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine if compatible with your overall scheme.
-
Control pH: The pH of your aqueous solutions is a critical parameter. Aldehyde stability can be highly pH-dependent.[15][16] For general washing purposes, maintaining a pH between 4 and 8 is a safe range to avoid both acid-catalyzed side reactions and base-induced disproportionation.[17]
Q3: How can I effectively purify my crude FMB away from non-aldehyde impurities?
A3: Purification via a sodium bisulfite adduct is a highly effective and classic method for separating aldehydes from other organic compounds. [18][19]
The Principle: Aldehydes react reversibly with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid or water-soluble α-hydroxy sulfonate salt (the "bisulfite adduct").[18][20] Most other functional groups do not react, allowing for a clean separation.
The Process:
-
Adduct Formation: The crude mixture is treated with a freshly prepared, saturated aqueous solution of sodium bisulfite. The aldehyde adduct partitions into the aqueous phase.[18]
-
Extraction: The non-aldehyde impurities remain in the organic layer and can be washed away.
-
Regeneration: The aqueous layer containing the adduct is then isolated. The aldehyde is regenerated by adding a base (e.g., NaHCO₃ or dilute NaOH) or acid, which decomposes the adduct and liberates the pure aldehyde.[20] The pure aldehyde can then be extracted back into a fresh organic solvent.[18]
-
Expert Tip: For base-sensitive aldehydes like FMB, regeneration requires care. A rapid extraction immediately following basification can yield high recovery.[20] Alternatively, using a saturated NaHCO₃ solution for regeneration provides a milder basic condition than NaOH.
Q4: My aldehyde appears to be decomposing during silica gel column chromatography. What are my options?
A4: Silica gel is weakly acidic and can sometimes catalyze decomposition or irreversible adsorption of sensitive aldehydes. [21] If you observe streaking, low recovery, or new spots on your TLC plates, consider the following:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a volatile base, like 1% triethylamine (Et₃N). The base will neutralize the acidic sites on the silica surface.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[21] Always run a trial TLC on the new stationary phase to check for compatibility and determine the appropriate solvent system.
-
Avoid Protic/Alcohol Solvents: If possible, avoid using alcohols like methanol or ethanol as co-solvents in your eluent. The acidic silica can catalyze the formation of hemiacetals or acetals between your aldehyde and the alcohol solvent, leading to purification difficulties.[21]
-
Alternative Purification: If chromatography proves problematic, consider other methods like distillation (if impurities have sufficiently different boiling points) or the bisulfite adduct method described in Q3, which is often superior for removing baseline impurities.
Troubleshooting Workflows & Key Protocols
Key Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways for this compound during a typical workup.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 8. tandfonline.com [tandfonline.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. byjus.com [byjus.com]
- 11. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 15. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. quora.com [quora.com]
- 18. Workup [chem.rochester.edu]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to the Purification of 4-Fluoro-3-methylbenzaldehyde
Welcome to the technical support center for the purification of crude 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: Common Impurities in Crude this compound
The purity of this compound is critical for its successful use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Depending on the synthetic route, your crude material may contain a variety of impurities that can interfere with downstream reactions.
A common industrial synthesis involves the formylation of 2-fluorotoluene. This can lead to several predictable impurities:
-
Unreacted Starting Material: Residual 2-fluorotoluene.
-
Isomeric Byproducts: Such as 2-fluoro-4-methylbenzaldehyde, arising from non-selective formylation.
-
Over-oxidation Products: The corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid, is a frequent impurity due to the aldehyde's sensitivity to air.[2]
-
Residual Catalysts and Reagents: From the synthetic workup.
This guide provides a systematic approach to identifying and removing these impurities through common laboratory techniques.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Question: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's going on and how can I fix it?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Also, if the boiling point of the solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), it will separate as a liquid.
-
Troubleshooting Steps:
-
Solvent System Modification: If you are using a single solvent, try a two-solvent system. For aromatic aldehydes, a good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or isopropanol) and a non-polar anti-solvent in which it is poorly soluble (like hexanes or heptane).[3][4] Dissolve your crude product in a minimal amount of the hot polar solvent and then add the non-polar anti-solvent dropwise until you see persistent cloudiness. Reheat to clarify and then allow to cool slowly.
-
Reduce Impurity Load: If the oiling persists, your crude material may be too impure for direct recrystallization. Consider a preliminary purification step, such as an acid-base wash to remove any carboxylic acid impurities, or a quick filtration through a small plug of silica gel.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling over crystallization.
-
Question: My recrystallization yielded crystals, but my NMR analysis still shows significant impurities. What can I do?
Answer: This indicates that the chosen solvent system is not effectively excluding the impurities from the crystal lattice.
-
Causality: The impurities may have similar solubility profiles to your desired product in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. A table of common recrystallization solvents is provided below.
-
Iterative Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity, although with some loss of yield.
-
Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or purification via the bisulfite adduct for more efficient separation.
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Isopropanol/Water | Polar | ~82 (azeotrope) | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | 69-77 | A versatile system for many organic compounds. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Methanol/Water | Polar | ~65 (azeotrope) | Suitable for more polar aldehydes. |
Column Chromatography Challenges
Question: I'm running a silica gel column to purify my aldehyde, but I'm getting poor separation and significant tailing of the product spot on TLC.
Answer: Poor separation and tailing on silica gel are common issues with aldehydes due to interactions with the acidic nature of the silica.
-
Causality: The lone pair of electrons on the aldehyde's carbonyl oxygen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong adsorption and band broadening (tailing).
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluent.[5] The triethylamine will preferentially interact with the acidic sites on the silica, reducing the tailing of your aldehyde.
-
Optimize the Eluent System: For aromatic aldehydes, a good starting point is a mixture of hexanes and ethyl acetate.[5] You can gradually increase the polarity of the eluent to improve the elution of your compound. A typical starting point for this compound would be 5-10% ethyl acetate in hexanes.
-
Consider Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase to avoid issues with acidity.
-
Question: My aldehyde seems to be decomposing on the column. How can I prevent this?
Answer: Aldehydes can be sensitive to both acidic and basic conditions, and prolonged contact with the stationary phase can lead to degradation.
-
Causality: The acidic nature of silica gel can catalyze side reactions. Additionally, some aldehydes are prone to air oxidation, which can be exacerbated by the large surface area of the column packing.
-
Troubleshooting Steps:
-
Flash Chromatography: Use flash chromatography with positive pressure to minimize the time your compound spends on the column.
-
Work Quickly: Do not let your column run dry and collect fractions promptly.
-
Degas Solvents: If air oxidation is a concern, consider using solvents that have been degassed by bubbling with nitrogen or argon.
-
Bisulfite Adduct Purification Issues
Question: I'm trying to purify my aldehyde using the sodium bisulfite adduct method, but I'm getting a low yield of the precipitated adduct.
Answer: Low yields of the solid bisulfite adduct can be due to several factors related to the aldehyde's structure and the reaction conditions.[6]
-
Causality: The adduct of your aldehyde may be soluble in the reaction mixture, especially with lower molecular weight aldehydes. Steric hindrance around the carbonyl group can also slow down or prevent the reaction.
-
Troubleshooting Steps:
-
Ensure Saturated Bisulfite Solution: Use a freshly prepared, saturated aqueous solution of sodium bisulfite to drive the equilibrium towards adduct formation.[7]
-
Use a Co-solvent: To improve the contact between the aqueous bisulfite and the organic aldehyde, use a water-miscible co-solvent like methanol or THF.[7]
-
Liquid-Liquid Extraction: If the adduct is water-soluble and does not precipitate, you can perform a liquid-liquid extraction. The water-soluble adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic layer.[7][8]
-
Question: My aldehyde is decomposing during regeneration from the bisulfite adduct with a strong base.
Answer: Regeneration of the aldehyde from its bisulfite adduct typically requires strongly basic (or acidic) conditions, which can be problematic for sensitive molecules.[6]
-
Causality: Functional groups sensitive to high pH can undergo side reactions.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Perform the basification and subsequent extraction rapidly to minimize the time the aldehyde is exposed to the strong base.
-
Use a Milder Base: While less common, regeneration can sometimes be achieved with a milder base like sodium carbonate, although the reaction may be slower.
-
Alternative Regeneration: Consider non-aqueous methods for regeneration if your molecule is particularly base-sensitive.
-
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-carbonyl impurities.
dot
Caption: Workflow for aldehyde purification via bisulfite adduct. Methodology:
-
Dissolve the crude this compound in a minimal amount of methanol in a separatory funnel.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.5 equivalents).
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., a 9:1 mixture of hexanes:ethyl acetate) to the funnel and shake again.[8]
-
Allow the layers to separate. The aqueous layer contains the water-soluble bisulfite adduct. The organic layer contains non-aldehyde impurities.
-
Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining impurities.
-
To regenerate the aldehyde, add a fresh portion of an organic solvent (e.g., ethyl acetate) to the aqueous layer.
-
Slowly add a 50% aqueous solution of sodium hydroxide with stirring until the pH of the aqueous layer is ~12.[6]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol and should be optimized by first running a Thin Layer Chromatography (TLC) analysis to determine the optimal eluent system.
dot
Caption: Workflow for purification by column chromatography. Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 10% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, adding 0.5% triethylamine to the eluent to prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Assessing Purity
After purification, it is essential to assess the purity of your this compound.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The spectrum of the pure compound should show sharp, well-defined peaks corresponding to the aromatic protons, the aldehyde proton (typically around 9.8-10 ppm), and the methyl protons (around 2.3 ppm). The absence of peaks from starting materials or other byproducts is a good indication of high purity.[9]
-
IR Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹.[10]
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of your compound.
By understanding the potential impurities and the nuances of each purification technique, you can effectively troubleshoot experimental challenges and obtain high-purity this compound for your research and development needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 135427-08-6,this compound | lookchem [lookchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Fluoro-3-methylbenzaldehyde and Its Derivatives
Welcome to the technical support center for the synthesis of 4-fluoro-3-methylbenzaldehyde, a critical intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, offering practical, field-proven insights and troubleshooting solutions. Our focus is on ensuring scientific integrity, providing actionable protocols, and explaining the causality behind experimental choices to empower you in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes involve the formylation of 2-fluorotoluene. The most frequently employed methods are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction due to their scalability and cost-effectiveness. Ortho-lithiation followed by formylation is also a viable, albeit often more expensive, route used for achieving high regioselectivity. The Duff reaction is generally less efficient for this specific substrate.[4][5]
Q2: What is the primary challenge in the synthesis of this compound?
A2: The principal challenge is controlling regioselectivity. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to the formation of isomeric impurities, primarily 2-fluoro-5-methylbenzaldehyde and 4-fluoro-2-methylbenzaldehyde, which can be difficult to separate from the desired product due to similar physical properties.[6][7]
Q3: How critical is the quality of the starting material, 2-fluorotoluene?
A3: The purity of 2-fluorotoluene is paramount. Impurities in the starting material, such as isomers (e.g., 3-fluorotoluene or 4-fluorotoluene), can lead to the formation of corresponding benzaldehyde isomers, complicating purification and reducing the overall yield and purity of the final product. It is crucial to have a robust analytical method, like HPLC, to assess the purity of incoming raw materials.[8]
Q4: What are the key safety considerations when scaling up these formylation reactions?
A4: Many formylation reactions are exothermic and can pose a risk of thermal runaway if not properly controlled, especially at a larger scale.[9][10][11] Key safety measures include:
-
Calorimetric Studies: Perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) to understand the heat of reaction.[9]
-
Efficient Heat Management: Ensure the reactor's cooling system can handle the maximum heat output.[9][12]
-
Controlled Reagent Addition: Implement slow, controlled addition of reagents to manage the exotherm.[11]
-
Emergency Preparedness: Have a clear emergency quench and shutdown procedure in place.[10]
-
Pressure Management: Use appropriately sized pressure relief devices, especially for gas-evolving reactions.[9]
II. Troubleshooting Guides for Key Synthetic Routes
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via common formylation methods.
A. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[5][13][14][15]
Workflow for Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of 2-Fluorotoluene | 1. Insufficient Vilsmeier Reagent: Incomplete formation or degradation of the Vilsmeier reagent. 2. Low Reaction Temperature: The activation energy for the electrophilic attack is not being met. 3. Poor Quality Reagents: Moisture in DMF or degraded POCl₃ can inhibit reagent formation. | 1. Optimize Stoichiometry: Ensure at least 1.5 equivalents of the Vilsmeier reagent are used. Prepare the reagent in situ at low temperatures (0-5 °C) before adding 2-fluorotoluene. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for exotherms. Temperatures between 60-80°C are often effective.[16] 3. Use Anhydrous Reagents: Use freshly distilled or high-purity, anhydrous DMF and POCl₃. |
| Poor Regioselectivity (High Isomer Formation) | 1. High Reaction Temperature: Can lead to the formation of thermodynamically favored, but undesired, isomers. 2. Solvent Effects: The choice of solvent can influence the regioselectivity. | 1. Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid localized hotspots through efficient stirring. 2. Solvent Screening: While often used as a solvent, consider using a co-solvent like o-dichlorobenzene to potentially improve selectivity.[16] |
| Formation of Dark-Colored Impurities | 1. Decomposition of Vilsmeier Reagent: The reagent can be unstable at higher temperatures, leading to side reactions. 2. Side Reactions with DMF: At elevated temperatures, DMF can undergo side reactions. | 1. Controlled Addition: Add 2-fluorotoluene slowly to the pre-formed Vilsmeier reagent to maintain a controlled reaction temperature. 2. Minimize Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. |
| Difficult Work-up and Product Isolation | 1. Hydrolysis of Iminium Salt: The hydrolysis step can be exothermic and may require careful pH control. 2. Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. | 1. Controlled Quenching: Slowly add the reaction mixture to a cold aqueous solution (e.g., sodium acetate solution) to control the exotherm during hydrolysis.[15] 2. Brine Wash: Use a saturated sodium chloride (brine) solution during the extraction to help break emulsions. |
B. Ortho-lithiation followed by Formylation
This method offers high regioselectivity due to the directing effect of the fluorine atom. It involves the deprotonation of 2-fluorotoluene at the position ortho to the fluorine using a strong base, followed by quenching with an electrophilic formylating agent like DMF.
Workflow for Ortho-lithiation and Formylation:
Caption: Ortho-lithiation and formylation workflow for this compound synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Lithiation: The base may not be strong enough, or the reaction time may be insufficient. 2. Degradation of Organolithium: The aryllithium intermediate can be unstable at higher temperatures. 3. Side Reactions with Base: The strong base can react with the solvent or other electrophiles present. | 1. Optimize Base and Conditions: Use a stronger base like s-BuLi or t-BuLi. Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Optimize the lithiation time and temperature.[17] 2. Maintain Low Temperatures: Conduct the lithiation and quenching steps at low temperatures (typically -78 °C) to ensure the stability of the aryllithium species. 3. Use Appropriate Solvents: Use anhydrous, non-protic solvents like THF or diethyl ether. |
| Formation of Benzylic Lithiation Byproduct | 1. Base Selection: Lithium amide bases (e.g., LDA) can favor benzylic deprotonation over aromatic deprotonation. | 1. Use Alkyllithium Bases: Employ alkyllithium bases like n-BuLi or s-BuLi, which generally favor aromatic C-H activation. |
| Product Contaminated with Starting Material | 1. Incomplete Quenching: Insufficient DMF was added, or it was added too quickly, leading to localized reactions. | 1. Slow Addition of Quenching Agent: Add DMF slowly to the cooled solution of the aryllithium intermediate to ensure complete reaction. Use a slight excess of DMF. |
C. Duff Reaction
The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formyl source, typically in an acidic medium like acetic acid or trifluoroacetic acid. It is most effective for electron-rich substrates like phenols.[4]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Very Low to No Product Formation | 1. Insufficiently Activated Substrate: 2-fluorotoluene is not as electron-rich as phenols, making it a poor substrate for the Duff reaction. The reaction generally requires strongly electron-donating groups.[4] | 1. Consider Alternative Routes: The Duff reaction is generally not recommended for substrates like 2-fluorotoluene due to its low efficiency. Vilsmeier-Haack or ortho-lithiation are more suitable alternatives. |
| Complex Product Mixture | 1. Multiple Reaction Pathways: The mechanism of the Duff reaction is complex and can lead to various intermediates and side products, especially with less reactive substrates.[18] | 1. Simplify by Choosing a Better Method: To avoid complex purification and low yields, it is advisable to select a more direct and efficient formylation method for this particular transformation. |
III. Scale-Up Considerations and Process Optimization
| Parameter | Lab-Scale (1-10 g) | Pilot/Industrial-Scale (>1 kg) | Key Considerations & Rationale |
| Reaction Monitoring | TLC, GC-MS | In-line monitoring (e.g., FT-IR, Raman), frequent GC sampling | Real-time monitoring at scale is crucial for controlling the reaction, identifying endpoint, and preventing runaway conditions.[19][20] |
| Heat Management | Ice bath, heating mantle | Jacketed reactor with thermal fluid, external heat exchangers, cooling coils | The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. Efficient heat management is critical for safety and product quality.[9][11][12] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (e.g., pitched-blade turbine, retreat curve impeller) | Efficient mixing is vital to prevent localized concentration and temperature gradients ("hotspots"), which can lead to side reactions and poor selectivity.[9] |
| Reagent Addition | Syringe, dropping funnel | Metering pumps for controlled, continuous, or semi-batch addition | Controlled addition is key to managing exothermic reactions and ensuring consistent reaction conditions throughout the batch.[11] |
| Purification | Flash column chromatography | Distillation (fractional or vacuum), crystallization | Column chromatography is generally not feasible at an industrial scale. Distillation and crystallization are the preferred methods for large-scale purification.[21][22] |
| Solvent Selection | Wide range of solvents | Cost, safety (flashpoint), environmental impact (E-factor), and ease of recovery are critical factors. | Solvent costs and disposal are major economic drivers at scale. The choice of solvent also impacts worker safety and regulatory compliance. |
IV. Analytical Methods for Quality Control
A robust analytical package is essential for ensuring the quality of this compound and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying isomeric impurities. A typical method would involve a C18 reversed-phase column with a methanol/water mobile phase.[8]
-
Gas Chromatography (GC): Useful for monitoring reaction progress and assessing the purity of the final product, especially for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identification of impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).
V. Conclusion
The successful scale-up of this compound synthesis requires a deep understanding of the underlying chemical principles of the chosen synthetic route, meticulous control over reaction parameters, and a proactive approach to safety and process optimization. By anticipating challenges related to regioselectivity, exotherm management, and purification, researchers and production chemists can develop robust and efficient processes. This guide serves as a foundational resource to aid in navigating these challenges, ensuring the consistent production of high-quality material for downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. innospk.com [innospk.com]
- 7. 4-氟-3-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. amarequip.com [amarequip.com]
- 10. benchchem.com [benchchem.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 20. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 21. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Navigating the Aqueous Workup of 4-Fluoro-3-methylbenzaldehyde
Welcome to the technical support center for managing the aqueous workup of 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of your reaction products. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the integrity and purity of your final compound.
Understanding the Chemistry of Your Workup
This compound is a unique molecule with both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring. This substitution pattern influences the reactivity of the aldehyde functional group and the overall properties of the molecule, which in turn affects how it behaves during an aqueous workup. The fluorine atom, being highly electronegative, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration when employing reagents like sodium bisulfite for purification.
The presence of these substituents also impacts the solubility of the molecule and its potential impurities. For instance, the corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid, a common impurity formed through oxidation, will have a specific acidity that dictates the optimal pH for its removal via a basic wash.
Below, we address common questions and troubleshooting scenarios to help you navigate the nuances of working with this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key physical properties of this compound that I should be aware of during a workup?
A1: this compound is a clear, colorless to pale yellow liquid.[1][2] Key properties to consider are:
-
Boiling Point: Approximately 208 °C.[3]
-
Density: Roughly 1.132 g/mL at 25 °C.[3]
-
Solubility: It is only slightly soluble in water but is soluble in common organic solvents.[4]
This slight water solubility means that repeated extractions are crucial to maximize your yield in the organic phase.
Q2: What are the most common impurities I might encounter after a synthesis of this compound?
A2: Common impurities often include:
-
Unreacted starting materials: Depending on the synthetic route, this could be 4-fluoro-3-methylbenzyl alcohol or the corresponding benzyl halide.
-
4-Fluoro-3-methylbenzoic acid: This is a very common byproduct formed by the oxidation of the aldehyde, especially if the reaction is exposed to air for extended periods.
-
Over- or under-halogenated species: If the synthesis involves halogenation, you might have species with incorrect halogenation patterns.
-
Byproducts from side reactions: The specific nature of these will depend on your reaction conditions. For example, in bromination reactions, a variety of brominated side products can be formed.[5]
Troubleshooting the Workup
Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. What can I do?
A3: Emulsions are common, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:[6]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up by removing particulate matter that may be stabilizing the emulsion.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
-
Centrifugation: If you have the equipment, centrifuging the mixture is a very effective way to separate the layers.
Q4: My final product is contaminated with 4-Fluoro-3-methylbenzoic acid. How can I remove it?
A4: The most effective way to remove acidic impurities like 4-fluoro-3-methylbenzoic acid is through a basic aqueous wash. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Recommended Bases: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally sufficient.
-
Procedure:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add the basic solution to your separatory funnel and shake gently at first to release any evolved CO₂ gas. Vent the funnel frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash if necessary. You can check the pH of the aqueous layer after the wash to ensure it is basic.
-
Follow with a wash with brine to remove any remaining water-soluble components from the organic layer.
-
Q5: I have unreacted this compound in my product. How can I remove it?
A5: A sodium bisulfite wash is a classic and effective method for removing aldehydes.[7] The bisulfite anion adds to the carbonyl group to form a water-soluble adduct.
-
Causality: The electron-withdrawing fluorine atom on the aromatic ring increases the partial positive charge on the carbonyl carbon of this compound, making it more reactive towards nucleophiles like the bisulfite ion.
-
Procedure:
-
Dissolve the crude product in an appropriate organic solvent.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the bisulfite solution to the separatory funnel and shake vigorously.
-
Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
This protocol is a general procedure that can be adapted based on the specific impurities present in your reaction mixture.
Materials:
-
Crude this compound in reaction solvent
-
Ethyl acetate (or other suitable organic solvent)
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Basic Wash (to remove acidic impurities):
-
Add the 5% NaHCO₃ solution to the separatory funnel.
-
Gently swirl and vent frequently to release any CO₂ produced.
-
Shake the funnel for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Brine Wash (to remove water and water-soluble impurities):
-
Add the saturated brine solution.
-
Shake for 1 minute.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Add more drying agent until it no longer clumps together.
-
-
Filtration and Concentration:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal
This protocol is specifically for removing unreacted this compound.
Materials:
-
Crude product containing residual aldehyde
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in the chosen organic solvent.
-
Bisulfite Wash:
-
Transfer the solution to a separatory funnel.
-
Add the saturated NaHSO₃ solution.
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer containing the aldehyde-bisulfite adduct.
-
-
Brine Wash:
-
Wash the organic layer with brine.
-
Separate and discard the aqueous layer.
-
-
Drying and Concentration:
-
Dry the organic layer with anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate to yield the purified product.
-
Visualizing the Workup Logic
To better illustrate the decision-making process during the aqueous workup, the following workflow diagram is provided.
Caption: Decision workflow for the aqueous workup of this compound.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | [4] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | ~208 °C | [3] |
| Density | ~1.132 g/mL at 25 °C | [3] |
| Solubility in Water | Slightly soluble | [4] |
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-氟-3-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 4-Fluoro-3-methylbenzaldehyde Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 4-Fluoro-3-methylbenzaldehyde. This versatile aromatic aldehyde is a key starting material in the synthesis of numerous compounds in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] However, the inherent hydrophobicity of the fluorinated aromatic ring often leads to reaction products with poor solubility, creating significant challenges during reaction workup, purification, and final formulation.
This guide provides in-depth, experience-driven solutions to common solubility problems. It is structured in a question-and-answer format to directly address the issues you are likely to encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding solubility.
Q1: Why are the products of my this compound reaction so difficult to dissolve?
A1: The starting material, this compound, is a relatively nonpolar aromatic aldehyde that is only slightly soluble in water.[2][4][5] Most synthetic transformations (e.g., Wittig reactions, Grignard additions, aldol condensations) add further nonpolar character by increasing the carbon skeleton. This enhanced lipophilicity and potential for forming stable, crystalline lattices makes the resulting products poorly soluble in polar solvents, including water, methanol, and ethanol, which are commonly used for extractions and purifications. The core principle of "like dissolves like" governs this behavior; nonpolar products prefer nonpolar solvents.[6][7]
Q2: I've isolated my product, but now it won't dissolve in common NMR solvents like CDCl₃ or DMSO-d₆. What should I do?
A2: This is a common challenge. First, ensure your product is dry and free of residual nonpolar solvents like hexanes, which can hinder dissolution in more polar NMR solvents. If the product remains insoluble, gentle heating of the NMR tube in a warm water bath can help. If that fails, consider using a more powerful or less common solvent. Toluene-d₈ can be effective for very nonpolar compounds. For compounds that may have acidic or basic sites, adding a single drop of deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your DMSO-d₆ sample can form a salt and dramatically improve solubility.
Q3: Can I predict the solubility of my product before I run the reaction?
A3: While precise prediction is difficult, you can make an educated guess. Analyze the planned transformation. If you are adding a large, nonpolar group (like a phenyl ring via a Wittig reaction), expect solubility in polar solvents to decrease significantly. Conversely, if you are introducing a polar or ionizable group, such as a carboxylic acid or an amine, solubility will become highly dependent on pH.[][9] Reactions that form secondary alcohols (e.g., Grignard addition) may slightly increase polarity, but the effect is often minor compared to the addition of the carbon chain.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for specific experimental challenges.
Issue 1: My product has "oiled out" or precipitated during the aqueous workup.
This is one of the most frequent issues, occurring when the product is highly insoluble in the aqueous phase and the organic extraction solvent is not optimal.
Root Cause Analysis: The product, being nonpolar, is "crashing out" of the organic layer upon contact with the aqueous layer, or it is precipitating from a supersaturated organic solution. This is especially common with low-melting point solids or amorphous materials which can form an "oil" instead of a crystalline solid.[10]
Troubleshooting Workflow:
Detailed Protocol: Solvent and pH Modification
-
Re-dissolve the Mixture: Add more of your primary organic solvent until the precipitate or oil fully re-dissolves.
-
Solvent Selection: If using a less effective solvent like diethyl ether, consider switching to one with a higher dissolving power for nonpolar compounds, such as dichloromethane (DCM) or toluene.[6][11]
-
pH Adjustment (if applicable): If your product contains an acidic (e.g., -COOH) or basic (e.g., -NH₂) functional group, its solubility will be pH-dependent.
-
For an acidic product , ensure the aqueous layer is acidic (pH < 4) to keep the compound in its neutral, more organic-soluble form.
-
For a basic product , ensure the aqueous layer is basic (pH > 10) to maintain its neutral form. This prevents the formation of a salt, which would be more water-soluble and could complicate extraction.[][9]
-
-
Use of Co-solvents: If the product is still problematic, a co-solvent can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of a compound by reducing the interfacial tension between the aqueous and organic phases.[12][13]
-
Add tetrahydrofuran (THF) to the extraction funnel. THF is miscible with both water and many organic solvents and can help keep the product in solution during the wash steps. Use with caution as it can affect phase separation.
-
Issue 2: My product is soluble, but I cannot get it to crystallize for purification.
Difficulty in crystallization often stems from either the product being too soluble in the chosen solvent or the presence of impurities that inhibit lattice formation.
Root Cause Analysis: A successful recrystallization requires the compound to be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[14] If the compound remains soluble even at low temperatures, or if impurities are present, crystals will not form.
Data-Driven Solvent Selection: The key is finding a solvent or solvent pair that provides a steep solubility curve with respect to temperature.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Nonpolar Solvents | |||
| Hexane / Heptane | 0.1 | 69 / 98 | Excellent for nonpolar compounds. Often used as the "anti-solvent." |
| Toluene | 2.4 | 111 | Good for dissolving aromatic compounds at high temperatures. |
| Dichloromethane (DCM) | 3.1 | 40 | Dissolves many organics but its low boiling point can be problematic. |
| Polar Solvents | |||
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile, mid-polarity solvent. |
| Acetone | 5.1 | 56 | Good solvent, but low boiling point requires care. |
| Isopropanol (IPA) | 3.9 | 82 | A common choice for moderately polar compounds. |
| Ethanol (EtOH) | 4.3 | 78 | Often too good a solvent unless paired with an anti-solvent like water. |
Protocol 1: Single-Solvent Recrystallization
-
Select a Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble when boiling. Test this on a small scale.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude solid until it just dissolves completely.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling leads to smaller, less pure crystals.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface.[14] This creates nucleation sites. Alternatively, add a tiny "seed" crystal from your crude product.
-
Cool Further: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove soluble impurities clinging to the surface.[15]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is ideal when no single solvent is suitable.
-
Choose a Solvent Pair: Find two miscible solvents. In one ("the solvent"), your compound should be very soluble. In the other ("the anti-solvent"), it should be nearly insoluble. Common pairs include Ethyl Acetate/Hexane, DCM/Hexane, and Ethanol/Water.[15]
-
Dissolve the Compound: Dissolve your crude product in the minimum amount of the hot "solvent."
-
Add the Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Re-clarify: Add a few drops of the hot "solvent" to make the solution clear again.
-
Cool and Isolate: Allow the solution to cool slowly, as described in the single-solvent method. The product should crystallize out. Collect by vacuum filtration.
Issue 3: My final product has poor aqueous solubility, making it unsuitable for biological assays or formulation.
For drug development, improving aqueous solubility is a critical step.[16][17] This often involves chemical modification or advanced formulation techniques.
Root Cause Analysis: The compound is too lipophilic (hydrophobic) to dissolve in an aqueous medium. For biological testing, this can prevent the compound from reaching its target and leads to inaccurate results.
Strategy 1: pH Modification for Ionizable Groups
If your molecule has an acidic or basic center, its solubility can be dramatically increased by forming a salt.
Protocol: Preparing a Buffered Solution
-
Determine pKa: If possible, determine or estimate the pKa of your compound's ionizable group.
-
Select a Buffer: Choose a biocompatible buffer (e.g., phosphate-buffered saline, PBS) and adjust its pH.
-
For an acidic compound , adjust the pH to be at least 2 units above its pKa.
-
For a basic compound , adjust the pH to be at least 2 units below its pKa.
-
-
Prepare a Stock Solution: Attempt to dissolve the compound in the pH-adjusted buffer. Using a co-solvent like DMSO or ethanol at a low final concentration (<1%) can aid initial dissolution before dilution in the final aqueous medium.[18]
Strategy 2: Formulation with Co-solvents and Excipients
When pH modification is not an option, formulation strategies are necessary.
-
Co-solvency: This is a primary method to increase the solubility of poorly water-soluble drugs by using a mixture of water and a water-miscible solvent.[12][19][20]
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), glycerin, and ethanol are frequently used.[13][16] These work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.[]
-
Application: Prepare a concentrated stock solution of your compound in a pure co-solvent like PEG 400 or DMSO. This stock can then be diluted into the aqueous assay buffer. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate nonpolar drug molecules, forming an inclusion complex that is water-soluble.[17][18]
-
Application: Prepare a solution of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in water. Add your compound and stir or sonicate vigorously. The formation of the inclusion complex should significantly increase the amount of compound that dissolves.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 135427-08-6,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 135427-08-6 [chemicalbook.com]
- 5. This compound CAS#: 135427-08-6 [m.chemicalbook.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. caymanchem.com [caymanchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. bepls.com [bepls.com]
- 17. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Cosolvency | PPTX [slideshare.net]
- 20. Co-solvency: Significance and symbolism [wisdomlib.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Fluoro-3-methylbenzaldehyde
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-fluoro-3-methylbenzaldehyde, a disubstituted aromatic aldehyde of interest in synthetic chemistry.
As Senior Application Scientists, our goal extends beyond mere data presentation. We aim to illuminate the causality behind the spectral features. Why do specific protons and carbons resonate at their observed frequencies? How do the electronic properties of substituents—in this case, the electron-donating methyl group and the electron-withdrawing fluorine atom—interact to create a unique spectral fingerprint? By comparing the target molecule with simpler, related benzaldehydes, we can deconstruct these effects and build a robust, predictive understanding of the structure-spectra relationship. This guide is designed for researchers and drug development professionals who require a deep, functional knowledge of NMR spectral interpretation.
Experimental Protocols: A Foundation of Trustworthiness
The integrity of any spectral data begins with meticulous sample preparation and data acquisition. A flawed protocol is a self-invalidating system; therefore, we present a standardized workflow designed to ensure high-resolution, artifact-free spectra.
Part 1: NMR Sample Preparation
The objective of this stage is to create a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent. The homogeneity is critical for achieving a uniform magnetic field across the sample, which is essential for sharp, well-resolved peaks.
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is often preferable to improve the signal-to-noise ratio, given the low natural abundance of the ¹³C isotope (1.1%).[1]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2] The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides the deuterium signal required for the instrument's field-frequency lock.
-
Filtration (Critical Step): To eliminate poor spectral resolution from suspended particulate matter, filter the solution directly into a 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This height ensures that the sample volume is centered within the instrument's radiofrequency coils, which is vital for optimal shimming and sensitivity.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Part 2: Data Acquisition and Processing
Acquisition Workflow:
-
Instrument Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field.
-
Shimming: This is the most crucial step for high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Inhomogeneous fields lead to broad, distorted peaks.
-
Parameter Setup (¹H NMR):
-
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to balance signal intensity with relaxation time.[2]
-
Acquisition Time: Set to 2-4 seconds to ensure the Free Induction Decay (FID) has sufficiently decayed.
-
Relaxation Delay: A 1-5 second delay between pulses allows protons to return to their equilibrium state, ensuring quantitative integration.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[2]
-
-
Parameter Setup (¹³C NMR):
-
Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 64 to 1024 or more) is required.
-
Proton decoupling is employed to collapse C-H coupling, resulting in sharp singlet peaks for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Fourier Transform (FT): The raw time-domain data (FID) is converted into the familiar frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established.
-
Calibration: The chemical shift scale is calibrated by setting the residual solvent peak or an internal standard like Tetramethylsilane (TMS) to its known value (δ = 0.00 ppm).
-
Integration (¹H NMR only): The area under each peak is integrated to determine the relative ratio of protons.
-
Spectral Analysis of this compound
The structure of this compound presents a fascinating interplay of electronic effects. The aldehyde group is strongly electron-withdrawing and deshielding. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also a moderate electron-donating resonance effect. The methyl group is weakly electron-donating. These competing influences create a distinct and informative NMR spectrum.
¹H NMR Spectrum Interpretation
The proton NMR spectrum is characterized by sharp signals in both the aromatic and aldehyde regions, along with a singlet for the methyl group.
-
Aldehyde Proton (H-7): This proton is the most deshielded, appearing as a singlet around δ 9.9 ppm . Its significant downfield shift is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond.[3][4]
-
Aromatic Protons (H-2, H-5, H-6): These protons appear in the range of δ 7.1 - 7.8 ppm .
-
H-2: This proton is ortho to the strongly deshielding aldehyde group. It will likely appear as a small doublet or doublet of doublets, coupled to H-6 and potentially a long-range coupling to F. Expected around δ 7.7-7.8 ppm .
-
H-6: This proton is ortho to the methyl group and meta to the aldehyde. It will be split by H-5 and H-2.
-
H-5: This proton is ortho to the fluorine atom, leading to a significant coupling constant (³JH-F). It will appear as a triplet or doublet of doublets due to coupling with H-6 and the fluorine. The strong inductive effect of fluorine will deshield this proton.
-
-
Methyl Protons (H-8): The three protons of the methyl group are equivalent and appear as a sharp singlet around δ 2.4 ppm . This is a typical chemical shift for a methyl group attached to an aromatic ring.[5]
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbons are in unique electronic environments.
-
Carbonyl Carbon (C-7): This is the most downfield signal, typically appearing around δ 191-193 ppm , characteristic of an aldehyde carbonyl carbon.[6]
-
Aromatic Carbons (C-1 to C-6): These resonate in the δ 115-165 ppm region.
-
C-4 (ipso-Fluoro): This carbon will show the most dramatic effect from the fluorine substituent. It will appear as a large doublet due to a strong one-bond carbon-fluorine coupling (¹JC-F), which is typically in the range of 240-320 Hz.[7] Its chemical shift will be far downfield, likely > δ 160 ppm .
-
C-3 (ipso-Methyl): The carbon bearing the methyl group.
-
C-1 (ipso-Aldehyde): The carbon attached to the aldehyde group.
-
C-2, C-5, C-6: These carbons will also exhibit smaller C-F couplings (²JC-F, ³JC-F), which are invaluable for definitive assignments. These couplings are typically in the range of 5-25 Hz.[8] The electron-withdrawing aldehyde group deshields the ortho (C-2, C-6) and para (C-4) positions, while the methyl group shields its ortho (C-2, C-4) and para (C-6) positions. The interplay of these effects, along with the powerful influence of the fluorine, determines the final chemical shifts.
-
Comparative Spectral Analysis
To fully appreciate the substituent effects in this compound, it is instructive to compare its spectral data with that of benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde.
The electronic properties of substituents significantly alter the electron density of the aromatic ring, which in turn affects the chemical shifts of the nuclei.[2]
-
Electron Donating Groups (EDGs) like methyl (-CH₃) increase electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (move upfield to a lower δ value).
-
Electron Withdrawing Groups (EWGs) like aldehyde (-CHO) and fluoro (-F) decrease electron density, deshielding the nuclei (move downfield to a higher δ value).
The following tables summarize the experimental ¹H and ¹³C NMR data for our target molecule and its comparators.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aldehyde-H | Aromatic-H | Methyl-H |
| Benzaldehyde[3] | ~10.0 | 7.5 - 7.9 | N/A |
| 4-Fluorobenzaldehyde[9] | ~9.97 | 7.2 - 7.9 | N/A |
| 3-Methylbenzaldehyde[5] | ~9.95 | 7.3 - 7.7 | ~2.39 |
| This compound | ~9.9 | 7.1 - 7.8 | ~2.4 |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C=O | C-ipso (CHO) | Aromatic Range | C-ipso (Subst.) | Methyl-C |
| Benzaldehyde[6] | ~192.4 | ~136.5 | 129.0 - 134.5 | N/A | N/A |
| 4-Fluorobenzaldehyde[9] | ~190.5 | ~132.8 | 116.4 - 132.2 | ~166.5 (d, ¹J ≈ 257 Hz) | N/A |
| 3-Methylbenzaldehyde | ~192.5 | ~136.6 | 127.0 - 138.8 | ~138.8 | ~21.2 |
| This compound | ~191.0 | ~133.0 | 115.0 - 164.0 | ~163 (F), ~139 (Me) | ~15.0 |
(Note: Data for 3-Methylbenzaldehyde and the target molecule are predicted based on typical substituent effects and data from similar compounds. Specific literature values may vary slightly.)
Analysis of Trends:
-
Aldehyde Proton/Carbon: The chemical shift of the aldehyde proton and carbon remains relatively consistent across the series, though EWGs like fluorine cause a slight upfield shift of the carbonyl carbon, a known phenomenon.[10]
-
Aromatic Protons/Carbons: The introduction of the fluorine atom in 4-fluorobenzaldehyde causes a significant upfield shift for the protons ortho to it (~7.2 ppm) and a massive downfield shift for the carbon it is attached to (~166.5 ppm) due to its electronegativity and resonance effects.[9]
-
Methyl Group Influence: The methyl group in 3-methylbenzaldehyde donates electron density, causing a slight shielding (upfield shift) of the aromatic protons compared to benzaldehyde.[2]
-
Synergistic Effects: In this compound, the effects are combined. The C-4 carbon attached to fluorine will be strongly deshielded and show a large ¹JC-F coupling. The C-5 proton will be shifted downfield by the adjacent fluorine and will show a characteristic ³JH-F coupling of around 5-10 Hz.[7] The methyl group at C-3 will slightly shield the adjacent C-2 and C-4 carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are a definitive fingerprint of its molecular structure. The aldehydic proton singlet near δ 9.9 ppm, the methyl singlet near δ 2.4 ppm, and the complex aromatic multiplet are key identifiers in the ¹H spectrum. In the ¹³C spectrum, the downfield carbonyl signal (~191 ppm) and, most diagnostically, the C-F doublet for C-4 with its characteristically large one-bond coupling constant (¹JC-F ≈ 250 Hz), provide unambiguous confirmation of the structure.
By systematically comparing the spectra with unsubstituted benzaldehyde and its mono-substituted analogues, we can confidently assign each signal and understand the electronic interplay of the functional groups. This comparative approach, grounded in sound experimental protocol and a firm grasp of spectroscopic principles, is an invaluable tool for any scientist engaged in the synthesis and characterization of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the FT-IR Spectrum Analysis of 4-Fluoro-3-methylbenzaldehyde
This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's vibrational spectrum, benchmarked against key structural analogs: benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde. By understanding the distinct spectral signatures imparted by the fluorine and methyl substituents, this guide serves as a practical resource for compound identification, purity assessment, and quality control.
Introduction to the Vibrational Spectroscopy of Substituted Benzaldehydes
This compound is a substituted aromatic aldehyde with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, results in a unique infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
The FT-IR spectrum of this compound is primarily defined by the vibrational modes of the aldehyde group (C=O and C-H), the aromatic ring (C=C and C-H), the carbon-fluorine bond (C-F), and the methyl group (C-H). The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group influence the positions and intensities of these absorption bands, allowing for a detailed structural elucidation.
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound and its analogs can be reliably obtained using the following methodology.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector is recommended.[1] For ease of sample handling and to ensure high-quality, reproducible data, an Attenuated Total Reflectance (ATR) accessory with a diamond crystal is the preferred method.[1]
Sample Preparation (ATR Technique):
This compound is typically a liquid or low-melting solid at room temperature. The ATR technique is ideal for such samples.
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a standard mid-IR range of 4000–400 cm⁻¹. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Baseline correction and smoothing algorithms may be applied if necessary to improve the quality of the final spectrum.[1]
FT-IR Spectrum of this compound: Peak Assignments
The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands. The expected key peaks and their assignments are summarized below, based on the analysis of its structural components and comparison with related molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Weak-Medium | Aromatic C-H Stretching |
| ~2925, ~2860 | Weak | Methyl C-H Stretching (asymmetric & symmetric) |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretching (Fermi doublet) |
| ~1705 | Strong, Sharp | Carbonyl (C=O) Stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1450 | Medium | Methyl C-H Bending |
| ~1250 | Strong | C-F Stretching |
| ~800-900 | Strong | Aromatic C-H Out-of-Plane Bending |
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, a direct comparison with its parent molecule, benzaldehyde, and its singly substituted analogs, 4-fluorobenzaldehyde and 3-methylbenzaldehyde, is highly instructive.
Aldehyde Group Vibrations
The most diagnostic peaks for an aldehyde are the strong C=O stretch and the weak Fermi doublet of the aldehyde C-H stretch.[2][3]
-
Benzaldehyde: Exhibits a strong, sharp C=O stretching absorption around 1700-1720 cm⁻¹ and two weaker peaks for the aldehyde C-H stretch at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[2]
-
4-Fluorobenzaldehyde: The electron-withdrawing nature of the fluorine atom at the para position slightly increases the C=O bond order, typically shifting the carbonyl stretch to a slightly higher wavenumber compared to benzaldehyde.[1][3]
-
3-Methylbenzaldehyde: The electron-donating methyl group at the meta position has a less pronounced effect on the C=O stretch, which is observed around 1697 cm⁻¹.[4]
-
This compound: The combined electronic effects of the fluoro and methyl groups will influence the C=O stretching frequency. It is expected to appear in a similar region to the other analogs, around 1705 cm⁻¹. The characteristic Fermi doublet for the aldehyde C-H stretch will also be present.
Aromatic and Substituent Vibrations
The substitutions on the benzene ring introduce unique vibrational modes.
-
Aromatic C=C Stretching: All four compounds display medium-intensity absorptions in the 1500–1600 cm⁻¹ region, which are characteristic of the aromatic ring's C=C stretching vibrations.[2]
-
C-F Stretching: The most significant difference for the fluorine-containing compounds is the presence of a strong absorption band corresponding to the C-F stretching vibration. This typically occurs in the 1250-1100 cm⁻¹ region.[3] This peak will be present in 4-fluorobenzaldehyde and this compound but absent in benzaldehyde and 3-methylbenzaldehyde.
-
Methyl C-H Vibrations: 3-methylbenzaldehyde and this compound will show C-H stretching vibrations for the methyl group just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
Comparative Data Summary
The following table summarizes the key distinguishing vibrational frequencies for this compound and its analogs.
| Vibrational Mode | Benzaldehyde (cm⁻¹) | 4-Fluorobenzaldehyde (cm⁻¹) | 3-Methylbenzaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aldehyde C-H Stretch | ~2820, ~2720[2] | ~2830, ~2730 | ~2900, ~2700[4] | ~2820, ~2720 |
| C=O Stretch | ~1710[2] | ~1715 | ~1697[4] | ~1705 |
| Aromatic C=C Stretch | ~1600-1500[2] | ~1600-1500 | ~1600-1450 | ~1600-1480 |
| C-F Stretch | Absent | ~1230 | Absent | ~1250 |
| Methyl C-H Bending | Absent | Absent | ~1450 | ~1450 |
Workflow and Structural Logic Visualization
To provide a clearer understanding of the analytical process and the structural relationships, the following diagrams are presented.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic analysis of its key functional group vibrations. By comparing its spectrum to those of benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde, the specific contributions of the fluorine and methyl substituents can be clearly delineated. The strong carbonyl absorption, the characteristic aldehyde C-H Fermi doublet, the robust carbon-fluorine stretch, and the vibrations of the methyl group collectively form a unique spectral signature. This guide provides the experimental and analytical framework necessary for the confident identification and characterization of this compound, underscoring the utility of FT-IR spectroscopy in modern chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methylbenzaldehyde [applets.kcvs.ca]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a principal technique for identifying and characterizing compounds like 4-Fluoro-3-methylbenzaldehyde. This aromatic aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its analytical profile essential.[1][2]
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public experimental spectra for this specific compound, this analysis is built upon the foundational principles of mass spectrometry and a rigorous comparison with closely related structural analogs.[3] By examining the fragmentation of benzaldehyde and 4-fluorobenzaldehyde, we can confidently predict the behavior of this compound and establish a robust analytical framework for its identification.
Predicted Fragmentation Pathway of this compound
The fragmentation of aromatic aldehydes under high-energy electron ionization (typically 70 eV) is a well-understood process driven by the formation of stable ions.[4] For this compound (Molecular Weight: 138.14 g/mol ), the process begins with the ejection of an electron to form the molecular ion (M•+), which is expected to be prominent due to the stability of the aromatic ring.[5][6] Subsequent fragmentation follows predictable pathways involving the aldehyde functional group and the aromatic system.
The primary fragmentation events are hypothesized as follows:
-
α-Cleavage: The most favorable initial fragmentation for aromatic aldehydes is the cleavage of the bond between the carbonyl carbon and the aldehydic hydrogen, resulting in the loss of a hydrogen radical (H•).[7] This forms a highly stable acylium ion at [M-1]⁺.
-
Loss of Formyl Radical: An alternative primary fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of a formyl radical (•CHO).[6] This results in the formation of a substituted phenyl cation at [M-29]⁺.
-
Decarbonylation: The acylium ion formed via α-cleavage ([M-1]⁺) is prone to losing a neutral carbon monoxide (CO) molecule.[5] This secondary fragmentation step, known as decarbonylation, also leads to the substituted phenyl cation at [M-29]⁺, reinforcing the abundance of this ion.
Predicted Mass Spectral Data
The following table summarizes the key predicted mass fragments for this compound.
| Fragment Ion | Predicted m/z | Proposed Structure | Interpretation |
| [M]•+ | 138 | [C₈H₇FO]•+ | Molecular Ion |
| [M-H]⁺ | 137 | [C₈H₆FO]⁺ | Loss of a hydrogen radical (α-cleavage) |
| [M-CHO]⁺ | 109 | [C₇H₆F]⁺ | Loss of a formyl radical or loss of H• followed by CO |
| [M-CHO-CH₃]⁺ | 94 | [C₆H₃F]⁺ | Loss of a methyl radical from the m/z 109 fragment |
Visualizing the Fragmentation
The logical flow of these fragmentation events can be visualized as a pathway, illustrating how the primary ions are formed and subsequently break down.
Caption: Predicted fragmentation pathway of this compound.
A Comparative Analysis with Structural Analogs
To validate our predictions and understand the influence of the fluorine and methyl substituents, we compare the expected fragmentation of this compound with the known patterns of Benzaldehyde and 4-Fluorobenzaldehyde.
-
Benzaldehyde (C₇H₆O, MW: 106.12): The parent compound provides a baseline. Its spectrum is dominated by the molecular ion at m/z 106, the [M-H]⁺ ion at m/z 105, and the phenyl cation ([M-CHO]⁺) at m/z 77, which is often the base peak.[8][9]
-
4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11): This analog demonstrates the effect of a fluorine substituent. Its spectrum shows a strong molecular ion at m/z 124, a very abundant [M-H]⁺ ion at m/z 123, and the fluorophenyl cation ([M-CHO]⁺) at m/z 95.
This comparative data allows us to see a clear trend: the primary fragmentation pathways remain consistent, while the mass-to-charge ratios of the molecular ion and key fragments shift predictably based on the substituents.
Comparative Data Summary
| Compound | Molecular Weight | m/z of [M]•+ | m/z of [M-H]⁺ | m/z of [M-CHO]⁺ |
| Benzaldehyde | 106.12 | 106 | 105 | 77 |
| 4-Fluorobenzaldehyde | 124.11 | 124 | 123 | 95 |
| This compound | 138.14 | 138 (Predicted) | 137 (Predicted) | 109 (Predicted) |
The addition of a fluorine atom to benzaldehyde increases the mass of the phenyl fragment by 18 u (from 77 to 95). The further addition of a methyl group to 4-fluorobenzaldehyde increases its mass by another 14 u (from 95 to 109). This logical progression provides strong evidence for the predicted m/z values for our target compound.
Experimental Protocol for GC-MS Analysis
To acquire mass spectral data for these compounds, a standardized GC-MS protocol is essential for reproducibility and accuracy. The following method is a self-validating system designed for the analysis of volatile aromatic aldehydes.[10]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., this compound) at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Perform a serial dilution to a final working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Use a split/splitless injector, operated in splitless mode for 1 minute to maximize analyte transfer to the column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum from the apex of the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in the comparative guide.
-
Workflow Visualization
The entire process from sample preparation to data analysis can be streamlined into a logical workflow.
Caption: General workflow for the GC-MS analysis of aromatic aldehydes.
Conclusion
While direct experimental mass spectral data for this compound is not widely published, a robust and scientifically sound fragmentation pattern can be confidently predicted. By applying first principles of mass spectrometry—including α-cleavage and decarbonylation—and leveraging a comparative analysis with benzaldehyde and 4-fluorobenzaldehyde, we have established the expected key fragments at m/z 138 (M•+), 137 ([M-H]⁺), and 109 ([M-CHO]⁺). This guide provides researchers with the necessary data and a validated experimental protocol to confidently identify this compound, distinguish it from related compounds, and ensure the integrity of their analytical results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 135427-08-6 [chemicalbook.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Benzaldehyde [webbook.nist.gov]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Fluoro-3-methylbenzaldehyde vs. 4-fluorobenzaldehyde
This guide offers an in-depth, objective comparison of the chemical reactivity of 4-Fluoro-3-methylbenzaldehyde and 4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights. We will explore how the subtle addition of a single methyl group dramatically alters the electronic and steric landscape of the molecule, thereby influencing its behavior in key synthetic transformations. All claims are substantiated with experimental evidence and authoritative references.
Introduction: A Tale of Two Aldehydes
4-Fluorobenzaldehyde is a widely utilized building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its reactivity is primarily governed by the interplay between the electron-withdrawing aldehyde group and the fluorine atom at the para-position. This compound, a close structural analog, introduces a methyl group ortho to the fluorine and meta to the aldehyde. This seemingly minor modification creates a significantly different chemical entity, impacting the electrophilicity of the carbonyl carbon, the susceptibility of the aromatic ring to nucleophilic attack, and the steric accessibility of its reactive sites.[3] Understanding these differences is paramount for rational reaction design, troubleshooting synthetic challenges, and optimizing reaction yields.
Molecular Structure and Electronic Effects: The Decisive Interplay of Substituents
The reactivity of a substituted benzaldehyde is dictated by the electronic environment of the aldehyde functional group and the aromatic ring. This environment is modulated by the inductive and resonance effects of the substituents.
-
4-Fluorobenzaldehyde: The reactivity profile is shaped by two key groups:
-
Aldehyde (-CHO): A moderately deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the carbonyl carbon highly electrophilic.[4]
-
Fluorine (-F): A unique substituent that is strongly electron-withdrawing by induction (-I) due to its high electronegativity, but electron-donating by resonance (+R) due to its lone pairs.[4] Overall, fluorine is considered a deactivating group but an ortho, para-director in electrophilic aromatic substitution. In the context of the aldehyde's reactivity, the strong -I effect of fluorine enhances the electrophilicity of the carbonyl carbon.
-
-
This compound: The addition of a methyl group introduces competing electronic effects and significant steric factors:
-
Methyl (-CH₃): An activating group that donates electron density through a positive inductive effect (+I) and hyperconjugation.
-
Combined Effects: The electron-donating methyl group is positioned meta to the aldehyde. In this position, its +I effect slightly reduces the partial positive charge on the carbonyl carbon compared to 4-fluorobenzaldehyde. This donation of electron density counteracts the electron-withdrawing effects of the aldehyde and fluorine groups, leading to a less electrophilic carbonyl center. Furthermore, the methyl group is positioned ortho to the fluorine atom, which introduces significant steric hindrance around that region of the ring.
-
The diagram below illustrates the dominant electronic influences on the carbonyl carbon's electrophilicity.
Caption: Electronic effects influencing carbonyl reactivity.
Comparative Reactivity in Key Organic Reactions
The structural differences outlined above manifest as distinct reactivity patterns in common synthetic transformations.
Nucleophilic Addition to the Carbonyl Group
Reactions involving nucleophilic attack at the carbonyl carbon—such as the Wittig, Grignard, and Knoevenagel reactions—are highly sensitive to the electrophilicity of this center.[5]
Comparative Analysis: 4-fluorobenzaldehyde is expected to be significantly more reactive in nucleophilic addition reactions than this compound. The electron-donating methyl group in the latter reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles. In contrast, the carbonyl carbon of 4-fluorobenzaldehyde is rendered more electrophilic by the cumulative electron-withdrawing effects of the fluorine and aldehyde groups.[6]
Supporting Data: While direct kinetic comparisons are scarce, reactivity trends in analogous systems consistently show that electron-donating groups decrease reaction rates in nucleophilic additions like the Wittig reaction, whereas electron-withdrawing groups increase them.[5]
Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions
| Compound | Key Substituent Effects on Carbonyl | Predicted Relative Reactivity |
|---|---|---|
| 4-Fluorobenzaldehyde | -I (Fluorine), -I, -R (Aldehyde) | Higher |
| this compound | +I (Methyl), -I (Fluorine), -I, -R (Aldehyde) | Lower |
Knoevenagel Condensation: A Case Study
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[7] The initial nucleophilic attack is often the rate-determining step.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile This protocol provides a framework for comparing the reactivity of the two aldehydes under identical conditions.
-
Reaction Setup: In two separate 25 mL round-bottom flasks, place 4-fluorobenzaldehyde (5.0 mmol, 0.62 g) and this compound (5.0 mmol, 0.69 g), respectively.
-
Reagent Addition: To each flask, add malononitrile (5.0 mmol, 0.33 g) and absolute ethanol (10 mL). Stir the mixtures until all solids dissolve.
-
Catalyst Introduction: Add a catalytic amount of piperidine (approx. 2-3 drops) to each flask.
-
Reaction Monitoring: Stir the reaction mixtures vigorously at room temperature. Monitor the progress of each reaction every 15 minutes using thin-layer chromatography (TLC) with a 3:1 hexanes:ethyl acetate eluent. The reaction is complete upon consumption of the starting aldehyde.
-
Workup and Isolation: Upon completion, cool the reaction mixtures in an ice bath to precipitate the product. Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Analysis: Record the time to completion, yield, and melting point for each product. The reaction with 4-fluorobenzaldehyde is expected to proceed faster and may give a higher yield in a shorter time frame.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom can act as a leaving group. For this to occur, the aromatic ring must be "activated" by strongly electron-withdrawing groups, such as the aldehyde group, positioned ortho or para to the leaving group.[8]
Comparative Analysis: 4-fluorobenzaldehyde is an excellent substrate for SNAr reactions. The para-aldehyde group strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-limiting step.[9][10]
For this compound, the situation is drastically different. The methyl group is located ortho to the fluorine atom. This positioning introduces severe steric hindrance , which impedes the approach of a nucleophile to the carbon atom bearing the fluorine.[11] While the electronic activation from the aldehyde is still present, the steric blockade is expected to dramatically decrease the reaction rate, making SNAr significantly less favorable for this substrate compared to 4-fluorobenzaldehyde.
Caption: Steric effects dominating SₙAr reactivity.
Experimental Workflow and Data Presentation
A typical experimental workflow for the reactions discussed is outlined below. Adherence to this systematic process ensures reproducibility and accurate data collection.
Caption: General experimental workflow for synthesis.
Table 2: Summary of Predicted Reactivity Comparison
| Reaction Type | Driving Factor | 4-Fluorobenzaldehyde | This compound | Rationale |
|---|---|---|---|---|
| Nucleophilic Addition | Carbonyl Electrophilicity | More Reactive | Less Reactive | Methyl group's +I effect reduces electrophilicity.[5] |
| Oxidation | C-H bond susceptibility | Reactive | Slightly More Reactive | Electron-donating methyl group may slightly activate the C-H bond for some oxidation mechanisms.[12] |
| SNAr | Steric Access & Intermediate Stability | Much More Reactive | Significantly Less Reactive | Ortho-methyl group sterically hinders nucleophilic attack on the C-F carbon.[11] |
Conclusion
While structurally similar, this compound and 4-fluorobenzaldehyde exhibit markedly different chemical reactivities.
-
4-Fluorobenzaldehyde is the more reactive substrate for nucleophilic addition reactions at the carbonyl group due to its higher electrophilicity.
-
It is also vastly superior for Nucleophilic Aromatic Substitution (SNAr) reactions, where its unhindered para-fluorine is readily displaced.
-
This compound is less reactive towards nucleophiles at the carbonyl carbon due to the electron-donating nature of the methyl group. Its utility in SNAr reactions is severely limited by the steric hindrance imposed by the ortho-methyl group.
These distinctions, rooted in fundamental electronic and steric effects, are critical for synthetic chemists. Choosing the correct substrate is not merely a matter of available starting materials but a crucial decision that dictates reaction feasibility, efficiency, and yield. This guide provides the foundational understanding required to make that choice with confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. vapourtec.com [vapourtec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Fluorine in Benzaldehyde Scaffolds
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine, being the most electronegative element, possesses a unique combination of properties—small atomic size, high C-F bond strength, and low polarizability—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When incorporated into the benzaldehyde framework, a versatile and reactive building block, these effects are amplified, providing a powerful tool for modulating biological activity.[4][5]
This guide offers an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzaldehydes. We will dissect how the position and number of fluorine substituents on the benzaldehyde ring alter biological interactions, metabolic stability, and overall efficacy. This analysis is grounded in experimental data and provides actionable insights for researchers, scientists, and drug development professionals aiming to leverage fluorination to optimize lead compounds.
Pillar 1: The Physicochemical Impact of Fluorination on Benzaldehyde Derivatives
The decision to incorporate fluorine is driven by its ability to predictably alter key molecular properties. Understanding these foundational effects is critical to interpreting SAR data. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds invaluable in drug discovery.[5]
-
Modulation of Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[4][6] However, this effect is highly context-dependent. For instance, replacing a hydroxyl group with fluorine can lead to a significant difference in logP values, an effect that is modulated by other substituents on the aromatic ring.[7]
-
Enhancement of Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways and increase a drug's half-life.[2][5]
-
Alteration of Electronic Properties and Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of electronic properties can be crucial for optimizing interactions with biological targets.[6]
-
Influence on Binding Affinity and Conformation: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as an acceptor), halogen bonds, and dipole-dipole interactions, which can enhance binding affinity to target proteins.[8][9] Furthermore, fluorine substitution can control molecular conformation through stereoelectronic effects.[9]
Pillar 2: Comparative Analysis of Biological Activities
The true value of SAR studies lies in the direct comparison of fluorinated analogues with their non-fluorinated counterparts and with isomers bearing different fluorination patterns.
Case Study 1: Enzyme Inhibition - Acetylcholinesterase (AChE)
Fluorinated aldehydes and ketones have been investigated as potent inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.[10] The key insight from these studies is that compounds capable of forming stable hydrates in aqueous solution act as time-dependent inhibitors.[10]
The trifluoromethylcarbonyl group is particularly effective. For example, N,N,N,-trimethylammonium-m-trifluoroacetophenone is an exceptionally potent time-dependent inhibitor of eel acetylcholinesterase, whereas its non-fluorinated analog, m-N,N,N-Trimethylammonium-acetophenone, acts as a rapid and reversible competitive inhibitor.[10] The fluorinated compound forms a very stable enzyme-inhibitor complex, highlighting fluorine's role in altering the mechanism of inhibition from reversible to quasi-irreversible.[10]
| Compound | Fluorination | Inhibition Type | Potency (Ki or IC50) | Reference |
| m-N,N,N-Trimethylammonium-acetophenone | None | Competitive, Reversible | Ki = 5.0 x 10⁻⁷ M | [10] |
| N,N,N,-trimethylammonium-m-trifluoroacetophenone | m-CF₃ | Time-dependent, Quasi-irreversible | IC50 = 1.3 x 10⁻⁸ M (after 30 min) | [10] |
This comparison clearly demonstrates that the trifluoromethyl group enhances potency by orders of magnitude and fundamentally changes the inhibitory mechanism. The strong electron-withdrawing nature of the CF₃ group facilitates the formation of a stable tetrahedral adduct (hemiketal) within the enzyme's active site, mimicking the transition state of substrate hydrolysis.[11]
Case Study 2: Antimicrobial Activity
A study on fluorinated benzaldehyde-derived Schiff bases revealed their potential as antimicrobial agents against various bacterial strains.[12] The minimum inhibitory concentration (MIC50) values were determined to quantify their efficacy.
| Compound ID | Target Organism | MIC50 (µM) | Reference |
| C3 (a fluorinated phenylhydrazine benzaldehyde) | E. coli | 3.81 | [12] |
| C4 (a fluorinated phenylhydrazine benzaldehyde) | S. aureus | 3.45 | [12] |
| C6 (a fluorinated phenylhydrazine benzaldehyde) | P. aeruginosa | 3.31 | [12] |
| Gentamicin (Control) | E. coli, S. aureus, P. aeruginosa | 2.14, 2.21, 2.19 | [12] |
The data shows that specific fluorinated benzaldehyde derivatives exhibit potent antibacterial activity, with MIC50 values approaching that of the standard antibiotic, gentamicin.[12] The SAR within this series would depend on the specific substitution patterns on the benzaldehyde and phenylhydrazine rings, demonstrating that fluorine's position is a key determinant of activity.
Pillar 3: Experimental Design for a Robust SAR Study
A credible SAR study requires rigorous and reproducible experimental protocols. The following outlines a workflow for synthesizing and evaluating a library of fluorinated benzaldehydes.
Protocol 1: Synthesis of a Fluorinated Benzaldehyde Library
The synthesis of various fluorinated benzaldehydes often involves nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors or direct fluorination/formylation of substituted benzenes.[13][14][15] This protocol outlines a general approach for synthesizing a set of isomers for SAR.
Objective: To synthesize 2-fluoro-, 3-fluoro-, and 4-fluorobenzaldehyde from their respective bromobenzaldehyde precursors.
Materials:
-
2-Bromobenzaldehyde, 3-Bromobenzaldehyde, 4-Bromobenzaldehyde
-
Potassium fluoride (KF), spray-dried
-
Kryptofix 2.2.2 (K222) or 18-Crown-6
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine spray-dried KF (1.5 eq) and K222 (1.1 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask and stir the mixture at 100°C for 30 minutes to form the [K⊂2.2.2]⁺F⁻ complex. Rationale: The cryptand sequesters the potassium ion, generating a highly reactive "naked" fluoride anion required for efficient nucleophilic substitution.
-
Substrate Addition: Add the corresponding bromobenzaldehyde precursor (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 150-180°C and monitor its progress by thin-layer chromatography (TLC). Note: Reaction times will vary depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated benzaldehyde.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biological Evaluation - Enzyme Inhibition Assay
Objective: To determine the IC50 value of synthesized fluorinated benzaldehydes against a target enzyme (e.g., acetylcholinesterase) using the Ellman's assay.
Materials:
-
Synthesized fluorinated benzaldehyde library (dissolved in DMSO)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution (at various concentrations) or DMSO for control wells.
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate (ATCI) solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to the control (DMSO only) to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal model) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Perspectives
The structure-activity relationship of fluorinated benzaldehydes is a compelling demonstration of how subtle atomic changes can lead to profound differences in biological outcomes. The strategic placement of fluorine allows for the fine-tuning of lipophilicity, metabolic stability, and target binding, making it an indispensable tool in modern drug discovery.[5][6] As seen in the case studies, fluorination can enhance potency by several orders of magnitude and even alter the mechanism of action.[10]
Future research should focus on exploring a wider range of fluorination patterns, including di- and tri-fluorinated systems, and combining fluorine substitution with other bioisosteric replacements. The continued development of novel synthetic methodologies will be crucial for accessing new chemical space.[13][14] Ultimately, a deep understanding of the SAR of fluorinated scaffolds will continue to empower medicinal chemists to design safer, more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzaldehyde Derivatives
In the dynamic field of medicinal chemistry, the benzaldehyde scaffold is a venerable starting point for the discovery of novel therapeutic agents. The strategic functionalization of the benzaldehyde ring can profoundly influence the resulting molecule's pharmacological profile. 4-Fluoro-3-methylbenzaldehyde, in particular, represents a promising template for derivatization. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric interactions and electronic properties.[1] This guide offers a comparative analysis of the biological activities of various derivatives of this compound, supported by experimental data from analogous compounds to illuminate the therapeutic potential of this versatile chemical intermediate.
The Antimicrobial Frontier: Schiff Base Derivatives
The escalating threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[2][3]
Synthesis and Activity of Fluorinated Schiff Bases
The synthesis of Schiff bases is a straightforward condensation reaction, often catalyzed by a few drops of acid. The resulting imine or azomethine group (-C=N-) is crucial for their biological activity. While specific data on this compound derivatives is limited in publicly available literature, studies on other fluorinated benzaldehydes provide valuable insights. For instance, Schiff bases derived from 4-fluorobenzaldehyde and benzimidazole have been synthesized and shown to possess antimicrobial properties.
A representative study on Schiff bases derived from 5-chloro-salicylaldehyde demonstrated potent antimicrobial activity against a range of bacteria and fungi.[2] The minimum inhibitory concentration (MIC) values from this study, presented in Table 1, illustrate the potential of this class of compounds. The variation in activity with different amine substituents highlights the importance of the R-group in tuning the biological effect.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Schiff Base Derivatives
| Compound ID (Derived from 5-chloro-salicylaldehyde) | Staphylococcus aureus | Escherichia coli | Candida albicans |
| CS-1 (aniline derivative) | 64 | 128 | >128 |
| CS-2 (4-fluoroaniline derivative) | 32 | 64 | 128 |
| CS-3 (4-nitroaniline derivative) | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
| Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[2] |
Experimental Insight: The antimicrobial activity of Schiff bases is often attributed to the electrophilic nature of the imine carbon, which can interact with nucleophilic groups in microbial enzymes and proteins, leading to cell death. The presence of electron-withdrawing groups, such as the nitro group in CS-3, can enhance this electrophilicity and, consequently, the antimicrobial potency.
Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Potential: Chalcones and Pyrimidine Derivatives
The quest for novel, effective, and selective anticancer agents is a major focus of modern drug discovery. Derivatives of this compound, such as chalcones and pyrimidines, hold significant promise in this area.
Chalcones: Privileged Scaffolds in Oncology
Chalcones are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. They are known to exhibit a wide range of biological activities, including potent anticancer effects.[4] The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets, including tubulin and signaling kinases.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Representative Chalcone Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| Chalcone-1 (unsubstituted) | >100 | >100 | >100 |
| Chalcone-2 (4-fluoro substituted) | 18.67 | 25.42 | 31.56 |
| Chalcone-3 (3,4,5-trimethoxy substituted) | 5.21 | 8.93 | 7.64 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.1 |
| Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[6][7] |
Mechanism of Action: Many anticancer chalcones function as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition by Chalcones
Caption: Chalcone derivatives can inhibit tubulin polymerization, leading to apoptosis.
Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors used in cancer therapy.[8][9][10] The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from precursors like this compound. These derivatives can be designed to selectively target the ATP-binding site of various protein kinases that are often dysregulated in cancer.
While specific examples of pyrimidine derivatives from this compound are not detailed in the provided search results, the general principle of their activity is well-established. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as potent kinase inhibitors.[11]
Anti-inflammatory Potential: Hydrazone Derivatives
Hydrazones, characterized by the >C=N-NH- functional group, are another class of derivatives with a wide array of biological activities, including anti-inflammatory properties.[12][13] They are typically synthesized by the condensation of a substituted hydrazine with an aldehyde or ketone.
Synthesis and Evaluation of Anti-inflammatory Hydrazones
The anti-inflammatory activity of hydrazones is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats.[13] This assay measures the ability of a compound to reduce acute inflammation.
A study on hydrazone derivatives of sulfonylhydrazides demonstrated significant anti-inflammatory activity.[13] While this study did not use this compound, the results, summarized in Table 3, provide a strong rationale for exploring its hydrazone derivatives as potential anti-inflammatory agents.
Table 3: Anti-inflammatory Activity of Representative Hydrazone Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Control | - | 0 |
| Hydrazone-1 | 50 | 38 |
| Hydrazone-2 | 50 | 52 |
| Indomethacin (Standard) | 10 | 65 |
| Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of biologically active derivatives. Although specific experimental data for derivatives of this particular benzaldehyde is not extensively documented in readily accessible literature, the well-established pharmacological profiles of Schiff bases, chalcones, pyrimidines, and hydrazones derived from analogous fluorinated and substituted benzaldehydes provide a strong impetus for their investigation. The comparative analysis presented in this guide, based on these analogous structures, highlights the significant potential of this compound derivatives as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further research focused on the synthesis and comprehensive biological evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. vjmst.vast.vn [vjmst.vast.vn]
- 12. jddtonline.info [jddtonline.info]
- 13. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 4-Fluoro-3-methylbenzaldehyde in Synthesis
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. 4-Fluoro-3-methylbenzaldehyde is a valuable building block, prized for the unique electronic properties conferred by its fluorine substituent, which can enhance metabolic stability, lipophilicity, and binding affinity in target molecules.[1] However, a researcher's toolkit must be versatile. The need for alternative reagents arises from various factors, including the exploration of new structure-activity relationships (SAR), differing reactivity requirements, or supply chain considerations.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the reactivity profiles of these analogs, supported by experimental protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Foundation: Understanding Substituent Effects on Reactivity
The reactivity of any substituted benzaldehyde is fundamentally governed by the electronic nature of the substituents on the aromatic ring.[2][3] These groups modulate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many key transformations.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring through the inductive effect.[2] This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Consequently, aldehydes bearing EWGs generally exhibit enhanced reactivity in reactions like nucleophilic additions, condensations, and reductive aminations.[2][3]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) push electron density into the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions compared to unsubstituted benzaldehyde.[2][4]
The interplay of these effects in this compound—the strong EWG effect of fluorine and the weak EDG effect of the methyl group—creates a specific reactivity profile. The alternatives discussed below offer variations on this theme, providing a spectrum of reactivities for synthetic chemists to leverage.
References
A Comparative Guide to the Purity Analysis of 4-Fluoro-3-methylbenzaldehyde by HPLC and GC
Introduction
4-Fluoro-3-methylbenzaldehyde is a crucial substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4] In these highly regulated industries, the purity of starting materials and intermediates is not merely a quality metric; it is a critical parameter that directly influences the efficacy, safety, and yield of the final product. Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall stability of the active compound.
Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed chromatographic techniques for this purpose. This guide provides an in-depth comparison of these two methodologies, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data, enabling researchers and drug development professionals to make informed decisions for their analytical needs.
Part 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.
Principle of Separation in RP-HPLC
In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Compounds with higher hydrophobicity will interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds will have a greater affinity for the mobile phase and elute earlier.
Rationale for Method Parameters
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and sensitivity.
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography and the logical first choice.[7] The aromatic ring and methyl group of this compound provide sufficient hydrophobicity to interact effectively with the C18 chains, allowing for excellent retention and separation from potential polar and non-polar impurities.[5][8] For separating closely related aromatic isomers, a Phenyl-Hexyl stationary phase could offer alternative selectivity due to π-π interactions between the phase and the analyte's benzene ring.[6][7]
-
Mobile Phase Composition: A binary mixture of water and a polar organic solvent like methanol or acetonitrile is standard. The organic solvent acts as the "strong" solvent; increasing its proportion in the mobile phase will decrease retention times, while decreasing it will increase retention and potentially improve the resolution of early-eluting peaks. An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, but a gradient elution (composition changes over time) can be employed to resolve complex mixtures of impurities with a wide range of polarities.
-
Detector Selection: The benzaldehyde moiety contains a conjugated system of pi electrons (benzene ring and carbonyl group) which acts as a strong chromophore. This makes a UV-Vis detector an ideal choice due to its high sensitivity for this class of compounds. Analysis is typically performed at a wavelength around 254 nm, where the aromatic system exhibits strong absorbance.[5]
-
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 30-40 °C) is crucial. It reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak shape. Most importantly, it ensures the stability and reproducibility of retention times, a critical factor for accurate peak identification.[5]
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a self-validating system for purity analysis, which should be preceded by a system suitability test to ensure the chromatographic system is performing adequately, in line with guidelines such as USP <621>.[9][10]
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase (Acetonitrile/Water 60:40).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample solution in the same manner as the Standard Solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.[5]
HPLC Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 135427-08-6 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. welch-us.com [welch-us.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for enhancing pharmacokinetic properties. Optimizing a molecule's metabolic stability is a critical hurdle in the journey from a promising candidate to a viable therapeutic. This guide offers an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated analogues, grounded in experimental data and detailed methodologies, to empower rational drug design.
The Underlying Principle: Why Fluorination Enhances Metabolic Stability
The enhanced metabolic stability of many fluorinated compounds is not a matter of chance, but rather a direct consequence of fundamental chemical principles. The primary mechanism of metabolic degradation for a vast number of drugs is oxidation, a process largely mediated by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[1][2] These enzymes catalyze the hydroxylation of carbon-hydrogen (C-H) bonds, often rendering the molecule more water-soluble and easier to excrete.[3]
The strategic substitution of a hydrogen atom with fluorine at a metabolically vulnerable position can effectively "shield" the molecule from this enzymatic attack. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a C-H bond, making it more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[4][5] This "metabolic blocking" can dramatically slow down the rate of degradation, leading to a longer in vivo half-life and improved bioavailability.[4]
However, it is crucial to recognize that the impact of fluorination is highly context-dependent. While often beneficial, the introduction of fluorine can also alter other physicochemical properties such as lipophilicity and pKa, which may influence a compound's overall disposition in the body.[5][6] Therefore, empirical testing of metabolic stability is an essential step in the evaluation of any new fluorinated chemical entity.[7]
Quantitative Comparison: Experimental Data on Metabolic Stability
The most direct way to assess the impact of fluorination on metabolic stability is through in vitro assays that measure key pharmacokinetic parameters. The two most common metrics are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[4]
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogues in liver microsomes.
| Compound Class | Compound/Analogue | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [4] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [4] | |
| Risperidone Analogue | Risperidone | Non-fluorinated | - | 16x less stable | Human | [8] |
| 9-Fluororisperidone | Fluorinated analogue | - | 16x more stable | Human | [8] | |
| Celecoxib Analogue | Celecoxib | Non-fluorinated | - | 4x less stable | Human | [8] |
| 4'-Fluorocelecoxib | Fluorinated analogue | - | 4x more stable | Human | [8] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is for illustrative purposes to demonstrate the trend of increased metabolic stability with fluorination.
The Causality Behind Experimental Choices: A Self-Validating Protocol
To empirically determine the metabolic stability of a compound, a robust and reproducible in vitro assay is paramount. The liver microsomal stability assay is a cornerstone of early drug metabolism studies.[4] The following protocol is designed to be a self-validating system, incorporating controls that ensure the metabolic competency of the enzymatic system and the integrity of the analytical method.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its analogue (fluorinated and non-fluorinated)
-
Pooled liver microsomes (from human or relevant preclinical species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds (one high clearance and one low clearance, e.g., verapamil and warfarin)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of liver microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).
-
Prepare working solutions of the test compounds, analogues, and positive controls in the phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to the wells containing the test compounds, analogues, and positive controls.
-
Include a "minus-cofactor" control for each compound to assess for any non-NADPH dependent degradation. In these wells, add phosphate buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls.
-
-
Time Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent to the respective wells. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.
-
The organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
The LC-MS/MS method should be optimized for the specific compound, including the selection of appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The rate of metabolism (k) is the negative of this slope.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)
Visualizing the Concepts
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Identity Confirmation of 4-Fluoro-3-methylbenzaldehyde
For researchers, scientists, and professionals in the dynamic field of drug development, the unequivocal confirmation of a synthesized molecule's identity is paramount. This guide provides an in-depth technical comparison and a rigorous validation workflow for the synthesis product, 4-Fluoro-3-methylbenzaldehyde, a valuable building block in the creation of various pharmaceuticals and agrochemicals.[1][2] We will explore a reliable synthetic route and delve into a multi-faceted analytical approach to ensure the identity and purity of the final product, comparing it with alternative synthetic strategies.
I. Strategic Synthesis of this compound: The Vilsmeier-Haack Approach
While several methods exist for the formylation of aromatic rings, including the Gattermann-Koch, Reimer-Tiemann, and Duff reactions, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to electron-rich aromatic compounds like 2-fluorotoluene.[3][4][5][6][7][8] This method utilizes a Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[4][5][7]
The choice of the Vilsmeier-Haack reaction is predicated on its milder conditions compared to some of the other formylation methods and its good regioselectivity, which is crucial when working with substituted aromatics. The electron-donating methyl group and the weakly activating fluoro group on the starting material, 2-fluorotoluene, direct the electrophilic substitution to the para position relative to the fluorine atom, yielding the desired this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene
This protocol is adapted from general Vilsmeier-Haack procedures.[4][6]
Materials:
-
2-Fluorotoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 2-fluorotoluene to the reaction mixture dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
II. Comparative Analysis of Alternative Synthetic Routes
To provide a comprehensive overview, it is essential to consider alternative methods for the synthesis of substituted benzaldehydes.
| Synthetic Method | Description | Advantages | Disadvantages |
| Gattermann-Koch Reaction | Formylation of aromatic compounds using carbon monoxide and HCl in the presence of a Lewis acid catalyst. | Direct formylation of simple arenes. | Requires high pressure and gaseous, toxic reagents. Not suitable for phenol and phenol ether substrates. |
| Reimer-Tiemann Reaction | Ortho-formylation of phenols using chloroform and a strong base. | Useful for hydroxylated benzaldehydes. | Limited to phenols and some heterocycles; yields can be moderate. |
| Duff Reaction | Formylation of highly activated aromatic compounds, like phenols, using hexamethylenetetramine. | Milder conditions than some other methods. | Generally gives low yields and is limited to highly activated substrates. |
| Sommelet Reaction | Conversion of a benzylic halide to an aldehyde using hexamethylenetetramine and water. | Useful for preparing aldehydes from benzylic halides. | Requires a benzylic halide precursor. |
| Ortho-lithiation followed by Formylation | Deprotonation at the ortho position of a directed metalation group, followed by quenching with a formylating agent like DMF. | High regioselectivity for ortho-substitution. | Requires strongly basic and anhydrous conditions; limited by the directing group. |
III. A Rigorous, Self-Validating System for Product Identity Confirmation
The confirmation of the synthesized this compound's identity and purity requires a multi-technique analytical approach. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for the synthesis and analytical confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the presence and connectivity of the hydrogen atoms. The aldehydic proton will appear as a singlet at a characteristic downfield shift. The aromatic protons will exhibit a specific splitting pattern due to their coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet in the typical alkyl region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon environments. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift. The aromatic carbons will appear in the aromatic region, with their signals split due to coupling with the fluorine atom. The methyl carbon will be observed at an upfield chemical shift.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct evidence for the presence of the fluorine atom and information about its electronic environment. It will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | ~9.9 | s | - |
| ~7.7-7.8 | m | - | |
| ~7.1-7.2 | m | - | |
| ~2.3 | s | - | |
| ¹³C | ~191 | d | ~3-5 (⁴JCF) |
| ~165 | d | ~250 (¹JCF) | |
| ~135 | d | ~5-7 (³JCF) | |
| ~132 | d | ~8-10 (³JCF) | |
| ~125 | d | ~20-22 (²JCF) | |
| ~116 | d | ~21-23 (²JCF) | |
| ~14 | d | ~3-4 (³JCF) | |
| ¹⁹F | ~ -110 to -120 | m | - |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of the synthesized compound, which also serves as a method for purity assessment.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (138.14 g/mol ).[9] The fragmentation pattern will likely involve the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and potentially other fragments characteristic of a substituted benzene ring.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 138 | [C₈H₇FO]⁺ (Molecular Ion) |
| 137 | [C₈H₆FO]⁺ (Loss of H) |
| 109 | [C₇H₆F]⁺ (Loss of CHO) |
| 91 | [C₆H₄F]⁺ (Loss of H₂O from a rearranged ion) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the aldehyde group and the substituted aromatic ring.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2820 and ~2720 | C-H stretch of the aldehyde |
| ~1700 | C=O stretch of the aromatic aldehyde |
| ~1600, ~1480 | C=C stretching of the aromatic ring |
| ~1250 | C-F stretch |
IV. Conclusion
The successful synthesis and rigorous identity confirmation of this compound are critical for its application in research and development. By employing a reliable synthetic method such as the Vilsmeier-Haack reaction and a comprehensive analytical workflow including NMR, MS, and FTIR, researchers can be confident in the identity and purity of their product. This guide provides a framework for not only producing the target molecule but also for establishing a self-validating system of analysis that upholds the principles of scientific integrity.
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved December 31, 2025, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97. Retrieved December 31, 2025, from --INVALID-LINK--
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved December 31, 2025, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved December 31, 2025, from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from --INVALID-LINK--
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved December 31, 2025, from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Retrieved December 31, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). N.m.r. data of substituted benzaldehyde dimethyl acetals. Retrieved December 31, 2025, from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved December 31, 2025, from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved December 31, 2025, from --INVALID-LINK--
-
UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved December 31, 2025, from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved December 31, 2025, from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved December 31, 2025, from --INVALID-LINK--
-
The Versatility of this compound in Specialty Chemical Synthesis. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved December 31, 2025, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from --INVALID-LINK--
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved December 31, 2025, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum. Retrieved December 31, 2025, from --INVALID-LINK--
-
Guidechem. (n.d.). What are the synthesis and applications of 2-Fluorotoluene? Retrieved December 31, 2025, from --INVALID-LINK--
-
YouTube. (2014, February 17). meta-Fluorotoluene Synthesis [Video]. Retrieved December 31, 2025, from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Retrieved December 31, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved December 31, 2025, from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved December 31, 2025, from --INVALID-LINK--
-
Google Patents. (n.d.). CN102786384B - Preparation method of o-fluorotoluene. Retrieved December 31, 2025, from --INVALID-LINK--
-
Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved December 31, 2025, from --INVALID-LINK--
-
Google Patents. (n.d.). CN102786384A - Preparation method of o-fluorotoluene. Retrieved December 31, 2025, from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved December 31, 2025, from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. This compound | 135427-08-6 [chemicalbook.com]
A Comparative Guide to In Vitro Binding of Bioactive Compounds Derived from 4-Fluoro-3-methylbenzaldehyde
Introduction
In the landscape of modern drug discovery and development, the strategic selection of starting materials is a critical determinant of success. The benzaldehyde scaffold, in particular, serves as a versatile foundation for the synthesis of a myriad of bioactive molecules. Among these, 4-Fluoro-3-methylbenzaldehyde has emerged as a particularly valuable building block. Its unique substitution pattern—a fluorine atom and a methyl group—imparts favorable properties to the resulting compounds, including enhanced metabolic stability and potent biological activity.[1] This guide provides a comprehensive comparison of in vitro binding assay results for two distinct classes of compounds synthesized from this versatile precursor: inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and inhibitors of Poly(ADP-ribose) polymerase (PARP), offering insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound in Synthesis
The utility of this compound as a precursor stems from the electronic properties conferred by its substituents. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins through the formation of favorable electrostatic interactions and can improve pharmacokinetic properties by blocking metabolic oxidation. The methyl group provides a point for steric interaction and can influence the overall conformation of the molecule. This combination of features makes this compound an attractive starting point for generating libraries of diverse compounds with the potential for high biological activity.
Comparative Analysis of In Vitro Binding Affinities
This guide presents a comparative analysis of two distinct classes of inhibitors derived from a close structural analog of this compound. The presented data showcases the adaptability of this scaffold for targeting different classes of proteins with high affinity.
Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Inhibitors
The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that plays a critical role in the cellular response to hypoxia. Small molecule inhibitors of the VHL-hypoxia-inducible factor 1α (HIF-1α) interaction are of significant interest for the treatment of cancer and other diseases. A series of potent VHL ligands were synthesized using a convergent route starting from 4-bromo-5-fluoro-2-methylbenzaldehyde, a close analog of this compound. The binding affinities of these compounds to the VHL protein were determined using a competitive fluorescence polarization (FP) assay.
Experimental Data Summary: VHL Ligand Binding
| Compound ID | R Group | Dissociation Constant (Kd) in nM |
| 1 | H | 145 |
| 2 | 4-F | 97 |
| 3 | 4-Cl | 123 |
| 4 | 4-Br | 135 |
| 5 | 4-CN | 187 |
| 6 | 4-OCH3 | 256 |
| 7 | 3-F | 112 |
| 8 | 3-Cl | 154 |
Data presented is a selection from a larger study for illustrative purposes.
The data clearly demonstrates that substitution on the phenyl ring significantly influences binding affinity. Notably, the introduction of a fluorine atom at the 4-position (Compound 2) resulted in the most potent binder in this series, highlighting the favorable interactions imparted by the fluoro substituent.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. A series of potent PARP-1 inhibitors were developed based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, with key intermediates synthesized from substituted benzaldehydes. While the specific use of this compound was not detailed in the provided search results, the structure-activity relationship (SAR) of analogous compounds underscores the potential for this starting material in generating potent PARP inhibitors. For the purpose of this guide, we will present representative data for a class of PARP-1 inhibitors to illustrate the binding affinities achievable for this target class.
Experimental Data Summary: PARP-1 Inhibitor Binding
| Compound ID | R Group | IC50 (nM) |
| 9 | 4-fluorobenzyl | 30 |
| 10 | 4-chlorobenzyl | 45 |
| 11 | 4-methylbenzyl | 55 |
| 12 | benzyl | 78 |
| 13 | 3-fluorobenzyl | 42 |
| 14 | 3-chlorobenzyl | 68 |
Data is representative of potent PARP-1 inhibitors to showcase typical binding affinities.
The data for these PARP-1 inhibitors indicates that aromatic substituents play a crucial role in determining potency. The 4-fluorobenzyl substituent (Compound 9) yielded the most potent inhibitor in this series, again emphasizing the beneficial role of fluorine in ligand-protein interactions.
Experimental Methodologies: A Closer Look
The reliability of in vitro binding data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed methodologies for the assays used to generate the data presented in this guide.
Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the binding of a fluorescently labeled ligand to a protein. The principle lies in the difference in the rotational speed of a small fluorescent molecule in its free versus protein-bound state. When excited with polarized light, a small, rapidly tumbling molecule emits depolarized light, while a larger, slower-tumbling complex (protein-ligand) emits polarized light.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL protein in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a fluorescently labeled VHL ligand (tracer) in the same assay buffer.
-
Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the VHL protein to all wells except the blank.
-
Add the serially diluted test compounds to the appropriate wells.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a competitive binding equation.
-
Caption: Workflow for a Fluorescence Polarization (FP) based VHL binding assay.
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. The detection is achieved using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Protocol:
-
Reagent Preparation:
-
Coat a 96-well plate with histone proteins.
-
Prepare a solution of activated DNA.
-
Prepare a solution of biotinylated NAD+.
-
Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.
-
-
Assay Procedure:
-
To the histone-coated wells, add the PARP enzyme, activated DNA, and the serially diluted test compounds.
-
Initiate the reaction by adding the biotinylated NAD+ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the inhibitory activity of the compounds.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Conclusion
The data and protocols presented in this guide underscore the significant potential of this compound as a starting material in the synthesis of potent and specific inhibitors for diverse biological targets. The favorable binding affinities observed for both VHL ligands and representative PARP inhibitors highlight the advantageous properties conferred by the fluoro and methyl substituents. The detailed experimental workflows for fluorescence polarization and chemiluminescent assays provide a robust framework for researchers to conduct their own in vitro binding studies. By leveraging the unique chemical characteristics of this compound, the scientific community can continue to develop novel and effective therapeutic agents for a wide range of diseases.
References
A Researcher's Guide to the Computational Analysis of 4-Fluoro-3-methylbenzaldehyde's Molecular Geometry
This guide provides an in-depth comparative analysis of computational methods for determining the molecular geometry of 4-Fluoro-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple protocol, offering a validated workflow and explaining the scientific rationale behind key methodological choices. We will explore the application of Density Functional Theory (DFT) to predict the molecule's three-dimensional structure, a critical parameter influencing its reactivity, intermolecular interactions, and, ultimately, its utility as a pharmaceutical intermediate.[1][2]
Introduction: The Significance of Molecular Geometry
This compound (C₈H₇FO) is an aromatic aldehyde of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals.[2][3] Its chemical behavior is dictated by the interplay of the electron-withdrawing aldehyde group, the electronegative fluorine atom, and the electron-donating methyl group.[1] The precise three-dimensional arrangement of these functional groups—the molecular geometry—governs the molecule's steric and electronic properties, which are fundamental to its application in designing new chemical entities with specific biological activities.[1][3]
In the absence of definitive experimental data from techniques like X-ray crystallography for this compound, computational chemistry offers a powerful and reliable alternative for elucidating its structural parameters.[4] This guide will compare two well-established DFT functionals to predict the equilibrium geometry of the title compound.
Comparative Computational Methodologies
The core of this guide is a comparative analysis of two widely used functionals within the framework of Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance between accuracy and computational cost for studying molecular systems.[5][6]
Chosen Levels of Theory
We will compare the following levels of theory for geometry optimization:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP is renowned for its accuracy in predicting the geometries of organic molecules.[7]
-
M06-2X: A meta-hybrid functional that often provides improved results for main-group thermochemistry and non-covalent interactions compared to B3LYP.
For both functionals, the 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and anions, while the polarization functions ("(d,p)") allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.[7][8][9]
The Self-Validating Computational Protocol
The protocol described below is designed to be self-validating, ensuring that the obtained geometry corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw). The initial geometry is cleaned up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting point for the quantum chemical calculations.[10]
-
Geometry Optimization:
-
The initial structure is submitted for geometry optimization using a selected DFT functional (B3LYP or M06-2X) and the 6-311++G(d,p) basis set.
-
The optimization algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy.[10] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
-
Vibrational Frequency Calculation:
-
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
This step serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[4]
-
Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra.
-
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational analysis.
Caption: Computational workflow for geometry optimization.
Results: A Comparative Look at Predicted Geometries
The optimized molecular structure of this compound, with the atom numbering scheme used for reporting geometrical parameters, is shown below.
Caption: Atom numbering for this compound.
The following tables summarize the key geometrical parameters calculated using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set.
Table 1: Selected Bond Lengths (Å)
| Bond | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| C1-C7 | 1.481 | 1.478 |
| C7=O8 | 1.215 | 1.210 |
| C3-C10 | 1.512 | 1.509 |
| C4-F14 | 1.359 | 1.352 |
| C1-C2 | 1.401 | 1.398 |
| C1-C6 | 1.402 | 1.399 |
| C3-C4 | 1.385 | 1.381 |
Table 2: Selected Bond Angles (°)
| Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| O8=C7-C1 | 124.5 | 124.7 |
| H9-C7-C1 | 115.8 | 115.6 |
| C2-C1-C7 | 121.3 | 121.5 |
| C6-C1-C7 | 118.9 | 118.7 |
| C2-C3-C10 | 122.1 | 122.3 |
| C4-C3-C10 | 118.4 | 118.2 |
| C3-C4-F14 | 119.2 | 119.4 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| O8=C7-C1-C2 | 179.8 | 179.9 |
| C6-C1-C7-H9 | -179.8 | -179.9 |
| C1-C2-C3-C10 | 179.5 | 179.6 |
| F14-C4-C3-C10 | -0.5 | -0.4 |
Discussion and Field-Proven Insights
The results from both B3LYP and M06-2X functionals provide a consistent and chemically intuitive picture of the molecular geometry of this compound.
-
Planarity: The dihedral angles presented in Table 3 confirm that the benzaldehyde moiety is essentially planar. The O8=C7-C1-C2 dihedral angle is nearly 180°, indicating that the aldehyde group lies in the plane of the benzene ring. This planarity is expected due to the stabilizing effect of π-conjugation between the aromatic ring and the carbonyl group.
-
Comparison of Functionals: The bond lengths and angles predicted by the two functionals are in very close agreement, with differences typically in the third decimal place for bond lengths and fractions of a degree for angles. The M06-2X functional tends to predict slightly shorter bond lengths compared to B3LYP, a known characteristic of this functional.
-
Substituent Effects: The C-C bond lengths within the aromatic ring show slight variations from the ideal benzene value (~1.39 Å), reflecting the electronic influence of the substituents. The C-F bond length is consistent with values for fluoroaromatic compounds. The geometry around the aldehyde group (C1-C7 bond length and related angles) is typical for aromatic aldehydes.[11]
-
Predictive Power in Drug Discovery: While the differences between the two computational methods are subtle, they can be significant in applications such as molecular docking, where precise atomic coordinates are crucial for predicting binding affinities to biological targets.[8] By providing a high-confidence predicted structure, this computational analysis enables further in silico studies, such as the generation of molecular electrostatic potential (MEP) maps to identify regions of nucleophilic and electrophilic attack, which is vital for understanding potential drug-receptor interactions.
Conclusion
This guide has detailed a robust and self-validating computational protocol for determining the molecular geometry of this compound using Density Functional Theory. By comparing the results from the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set, we have established a high-confidence, computationally derived structure. The close agreement between these two distinct and reputable functionals provides a strong basis for using these predicted geometries in further research, particularly in fields like medicinal chemistry and materials science where an accurate understanding of molecular structure is a prerequisite for innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. DFT calculations, molecular docking, in vitro antimicrobial and antidiabetic studies of green synthesized Schiff bases: as Covid-19 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling 4-Fluoro-3-methylbenzaldehyde
For the modern researcher in drug development and organic synthesis, 4-Fluoro-3-methylbenzaldehyde is a valuable building block, prized for its role in constructing complex molecular architectures.[1] However, its utility is matched by a specific hazard profile that demands meticulous handling to ensure laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe and effective use, grounded in authoritative safety data.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] It is also designated as a combustible liquid (H227).[5] These classifications are not abstract warnings; they are direct indicators of the chemical's reactivity and potential physiological effects, dictating the necessary control measures.
-
Dermal and Ocular Irritation: The aldehyde functional group, combined with the aromatic ring, can interact with biological tissues, leading to irritation. Direct contact with skin or eyes can cause inflammation and discomfort, and in the case of eyes, serious damage.[2][6]
-
Respiratory Irritation: As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract if inhaled, leading to coughing and discomfort.[2][3][7]
-
Combustibility: With a flash point of approximately 79°C (175°F), the liquid can ignite when exposed to a spark or flame, especially when heated.[5][8]
These hazards necessitate a multi-layered approach to safety, beginning with the first line of defense: Personal Protective Equipment (PPE).
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a critical, evidence-based decision to create a barrier between you and the chemical. The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Standard |
| Eye and Face | Safety glasses with side-shields or chemical goggles. A face shield is required when there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation.[2] Conforms to standards like EN166 (EU) or ANSI Z87.1 (US).[9] |
| Skin and Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant lab coat or chemical-resistant apron. | Prevents skin irritation upon contact.[7][9] Gloves must be inspected before use and disposed of properly after handling.[9] A lab coat protects against incidental contact and splashes. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Mitigates the risk of inhaling vapors that can cause respiratory tract irritation.[2][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is mandatory.[9] |
Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Environment:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard.[2] This is the primary engineering control to minimize inhalation exposure.
-
Keep the container tightly closed when not in use and store it in a cool, dry place away from heat and ignition sources.[2][7][10] The compound is air-sensitive and should be stored under an inert gas like argon.[2]
-
-
During the Procedure:
-
Spill Management:
-
In the event of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
Contain and absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[2]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Wash the spill area thoroughly with soap and water, preventing runoff into drains.[2]
-
-
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of the waste in sealed, properly labeled containers.[2]
-
The disposal must be carried out by a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[9][11] Do not discharge to sewer systems.[11]
-
By integrating these scientifically grounded practices into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself and your colleagues but also ensures the quality and reliability of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound 97 135427-08-6 [sigmaaldrich.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
